molecular formula C21H13N4NaO3S B10861449 NP-1815-PX sodium

NP-1815-PX sodium

货号: B10861449
分子量: 424.4 g/mol
InChI 键: MIBCQKIVVIBTLQ-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NP-1815-PX sodium is a useful research compound. Its molecular formula is C21H13N4NaO3S and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H13N4NaO3S

分子量

424.4 g/mol

IUPAC 名称

sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione

InChI

InChI=1S/C21H14N4O3S.Na/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17;/h1-10H,11H2,(H2,22,23,24,26,29);/q;+1/p-1

InChI 键

MIBCQKIVVIBTLQ-UHFFFAOYSA-M

规范 SMILES

C1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NOC(=S)[N-]5.[Na+]

产品来源

United States

Foundational & Exploratory

Unraveling the Molecular Tussle: A Technical Guide to the Mechanism of Action of NP-1815-PX Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of NP-1815-PX sodium, a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R). By elucidating its molecular interactions and downstream cellular consequences, this document serves as a critical resource for professionals engaged in the fields of inflammation, neuropathic pain, and smooth muscle physiology. This compound has demonstrated significant potential in preclinical models of chronic pain and inflammation, positioning it as a promising therapeutic candidate.

Core Mechanism: Selective Antagonism of the P2X4 Receptor

This compound exerts its pharmacological effects through the direct and selective blockade of the P2X4 receptor, an ATP-gated ion channel.[1][2] This antagonism prevents the conformational changes induced by ATP binding, thereby inhibiting the influx of cations such as Ca2+ and Na+ into the cell. The selectivity of NP-1815-PX for P2X4R over other P2X receptor subtypes is a key attribute, minimizing off-target effects.[1]

The inhibition of P2X4R-mediated intracellular calcium increase has been quantified, showcasing the potency of NP-1815-PX.[3] This primary action on P2X4R is the lynchpin for its observed anti-inflammatory, analgesic, and muscle-relaxant properties in various experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and selectivity of NP-1815-PX.

ParameterSpecies/Cell LineValueReference
IC50 Human P2X4R (hP2X4R-1321N1 cells)0.26 µM[3]
IC50 Human P2X1R>30 µM[3]
IC50 Rat P2X3R>30 µM[3]
IC50 Human P2X2/3R>30 µM[3]
IC50 Human P2X7R>30 µM[3]
IC50 Human P2X2R7.3 µM[3]

Downstream Signaling Pathways and Cellular Effects

The antagonism of P2X4R by NP-1815-PX initiates a cascade of downstream events, most notably the modulation of inflammatory pathways. A pivotal mechanism is the inhibition of the NLRP3 inflammasome.[4] In inflammatory conditions, extracellular ATP, acting as a danger signal, activates P2X4R, which in turn contributes to the assembly and activation of the NLRP3 inflammasome complex. This complex then promotes the cleavage of pro-caspase-1 to active caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4] NP-1815-PX effectively curtails this process by blocking the initial ATP-mediated P2X4R activation.

In the context of neuropathic pain, NP-1815-PX has been shown to act on spinal microglia.[1] Upregulation of P2X4R in these immune cells of the central nervous system is a hallmark of chronic pain states. By antagonizing these receptors, NP-1815-PX suppresses microglial activation and the subsequent release of inflammatory mediators that contribute to pain hypersensitivity.[1]

Furthermore, NP-1815-PX has demonstrated inhibitory effects on smooth muscle contractions in guinea pig trachea and bronchi.[1][2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP (Danger Signal) P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²+ Influx P2X4R->Ca_influx NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Maturation and Secretion Casp1->IL1b Inflammation Inflammation & Pain IL1b->Inflammation NP1815PX This compound NP1815PX->P2X4R Antagonizes

NP-1815-PX Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Intracellular Calcium Influx Assay
  • Objective: To determine the inhibitory effect of NP-1815-PX on ATP-induced calcium influx in cells expressing P2X4R.

  • Cell Line: 1321N1 cells stably expressing human P2X4R (hP2X4R-1321N1).

  • Protocol:

    • Seed hP2X4R-1321N1 cells in a 96-well plate and culture until confluent.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

    • Wash cells with a physiological salt solution.

    • Pre-incubate the cells with varying concentrations of NP-1815-PX or vehicle control for a specified period (e.g., 15 minutes).

    • Stimulate the cells with a P2X4R agonist, such as ATP (e.g., 1 µM).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the percentage of inhibition at each concentration of NP-1815-PX relative to the vehicle control to determine the IC50 value.[1]

start Seed hP2X4R-1321N1 cells load Load with Fura-2 AM start->load wash Wash cells load->wash incubate Incubate with NP-1815-PX or vehicle wash->incubate stimulate Stimulate with ATP incubate->stimulate measure Measure fluorescence stimulate->measure calculate Calculate % inhibition and IC50 measure->calculate

Calcium Influx Assay Workflow
Murine Model of Herpetic Pain

  • Objective: To evaluate the anti-allodynic effect of NP-1815-PX in a model of neuropathic pain.

  • Animal Model: Mice inoculated with herpes simplex virus type 1 (HSV-1).

  • Protocol:

    • Inoculate mice with HSV-1 on the hind paw to induce herpetic pain.

    • Monitor the development of mechanical allodynia using von Frey filaments.

    • From day 5 to 7 post-inoculation, administer NP-1815-PX (e.g., 10 and 30 pmol/mouse) or vehicle intrathecally twice daily.

    • Assess pain-related scores and mechanical allodynia at specified time points.

    • At the end of the experiment, collect spinal cord tissue for analysis of microglial and P2X4R expression (e.g., by immunohistochemistry for Iba1 and P2X4R).[1]

start Inoculate mice with HSV-1 monitor Monitor mechanical allodynia start->monitor administer Intrathecal administration of NP-1815-PX or vehicle (Days 5-7) monitor->administer assess Assess pain scores administer->assess collect Collect spinal cord tissue assess->collect analyze Analyze microglial and P2X4R expression collect->analyze

Herpetic Pain Model Workflow
Murine Model of Colitis

  • Objective: To assess the anti-inflammatory effects of NP-1815-PX in a model of inflammatory bowel disease.

  • Animal Model: Rats with 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.

  • Protocol:

    • Induce colitis in rats by intrarectal administration of DNBS.

    • Administer NP-1815-PX (e.g., 3, 10, 30 mg/kg) or vehicle orally for 6 consecutive days following the induction of colitis.

    • Monitor body weight, spleen weight, and macroscopic and microscopic colonic tissue damage.

    • At the end of the treatment period, collect colonic tissue to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF) and caspase-1 expression and activity.

    • Evaluate the expression of tight junction proteins (e.g., occludin) by Western blot.[4]

In Vitro Inflammasome Activation Assay
  • Objective: To investigate the effect of NP-1815-PX on NLRP3 inflammasome activation in immune cells.

  • Cell Line: Human monocytic THP-1 cells.

  • Protocol:

    • Prime THP-1 cells with lipopolysaccharide (LPS, 1 µg/mL) for 3 hours.

    • Incubate the LPS-primed cells with varying concentrations of NP-1815-PX (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.

    • Stimulate the cells with ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.

    • Collect the cell culture media to measure the release of IL-1β using ELISA.

    • Lyse the cells to analyze the expression and activity of inflammasome components such as NLRP3, caspase-1, caspase-5, and caspase-8 by Western blot or activity assays.[4]

start Prime THP-1 cells with LPS (3h) incubate Incubate with NP-1815-PX or vehicle (1h) start->incubate stimulate Stimulate with ATP (1h) incubate->stimulate collect_media Collect media for IL-1β ELISA stimulate->collect_media lyse_cells Lyse cells for Western blot stimulate->lyse_cells

Inflammasome Activation Assay Workflow

Conclusion

This compound is a potent and selective antagonist of the P2X4 receptor. Its mechanism of action is centered on the blockade of ATP-gated cation influx, which leads to the downstream inhibition of key inflammatory pathways, notably the NLRP3 inflammasome. This activity, coupled with its effects on spinal microglia and smooth muscle, underpins its therapeutic potential in a range of disorders characterized by inflammation and chronic pain. The experimental protocols and data presented herein provide a solid foundation for further research and development of NP-1815-PX and other P2X4R antagonists.

References

NP-1815-PX: A Technical Guide to its P2X4 Receptor Antagonist Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of NP-1815-PX, a potent and selective antagonist of the P2X4 receptor (P2X4R). This document consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

NP-1815-PX, with the chemical name 5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione, has emerged as a valuable tool for studying the physiological and pathological roles of the P2X4 receptor.[4] The P2X4 receptor, an ATP-gated ion channel, is implicated in various processes, including neuroinflammation, chronic pain, and immune responses.[3][5] The selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results and for its potential therapeutic development. This guide focuses on the selectivity of NP-1815-PX against other members of the P2X receptor family.

Quantitative Selectivity Profile

The selectivity of NP-1815-PX has been primarily determined by measuring its inhibitory concentration (IC50) against a panel of human and rat P2X receptors. The data, summarized in the table below, demonstrates a high degree of selectivity for the human P2X4 receptor.

Target ReceptorSpeciesIC50 (µM)Fold Selectivity vs. hP2X4R
P2X4 Human 0.26 -
P2X1Human>30>115-fold
P2X2Human7.3~28-fold
P2X3Rat>30>115-fold
P2X2/3Human>30>115-fold
P2X5-Not Reported-
P2X6-Not Reported-
P2X7Human>30>115-fold

Data compiled from publicly available research.[1] Note: Selectivity data for P2X5 and P2X6 receptors for NP-1815-PX are not currently available in the reviewed scientific literature.

Experimental Protocols

The primary method used to determine the selectivity profile of NP-1815-PX is the intracellular calcium influx assay using a heterologous expression system.

Intracellular Calcium Influx Assay

This assay measures the ability of NP-1815-PX to inhibit the rise in intracellular calcium ([Ca2+]i) triggered by the activation of P2X receptors by their endogenous ligand, ATP.

Cell Lines:

  • Human astrocytoma cell line 1321N1 or Human Embryonic Kidney (HEK293) cells are commonly used.[4]

  • These cell lines are chosen because they do not endogenously express significant levels of P2X receptors, thus providing a "clean" background for studying the specific receptor of interest.

  • Stable cell lines are generated to express individual human or rat P2X receptor subtypes (e.g., hP2X1R, hP2X2R, hP2X4R, etc.).

Assay Principle:

  • Cells expressing the target P2X receptor are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

  • The baseline fluorescence is measured.

  • Cells are pre-incubated with varying concentrations of NP-1815-PX.

  • The receptor is then activated with a specific concentration of ATP (typically the EC50 or EC80 concentration to elicit a robust response).

  • The change in fluorescence intensity, corresponding to the influx of extracellular calcium through the activated P2X receptor channel, is recorded in real-time using a fluorescence plate reader or microscope.

  • The inhibitory effect of NP-1815-PX is calculated as the percentage reduction in the ATP-induced calcium response.

  • IC50 values are determined by fitting the concentration-response data to a logistical equation.

Workflow for Calcium Influx Assay:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed P2X-expressing cells in 96-well plate culture Culture overnight seed->culture load_dye Load cells with calcium indicator dye culture->load_dye wash Wash to remove extracellular dye load_dye->wash pre_incubate Pre-incubate with NP-1815-PX wash->pre_incubate add_atp Add ATP to activate P2X receptor pre_incubate->add_atp measure Measure fluorescence change add_atp->measure calc_inhibition Calculate % inhibition measure->calc_inhibition plot Plot concentration- response curve calc_inhibition->plot calc_ic50 Determine IC50 value plot->calc_ic50

Experimental workflow for the intracellular calcium influx assay.

Signaling Pathways

P2X4 Receptor Signaling in Microglia

In the central nervous system, P2X4 receptors are highly expressed on microglia, the resident immune cells of the brain. Activation of these receptors by ATP, often released from damaged neurons, triggers a signaling cascade that contributes to neuroinflammation and neuropathic pain. NP-1815-PX, by blocking the P2X4 receptor, can attenuate these downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_ion Ca²⁺ P2X4R->Ca_ion Influx Na_ion Na⁺ P2X4R->Na_ion Influx NP1815PX NP-1815-PX NP1815PX->P2X4R Blocks p38MAPK p38 MAPK Ca_ion->p38MAPK Activates BDNF_synthesis BDNF Synthesis & Release p38MAPK->BDNF_synthesis Activates Inflammatory_response Neuroinflammation Neuropathic Pain BDNF_synthesis->Inflammatory_response

P2X4R signaling in microglia and the inhibitory action of NP-1815-PX.

Inhibition of NLRP3 Inflammasome Pathway

Recent studies have suggested that P2X4 receptor activation can also lead to the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the production of pro-inflammatory cytokines. NP-1815-PX has been shown to inhibit this pathway.[5]

G ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 NP1815PX NP-1815-PX NP1815PX->P2X4R Blocks Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Inhibition of the P2X4R-NLRP3 inflammasome pathway by NP-1815-PX.

Conclusion

NP-1815-PX is a highly selective antagonist for the human P2X4 receptor. Its pharmacological profile, characterized primarily through intracellular calcium influx assays, demonstrates minimal activity against other tested P2X receptor subtypes. This high degree of selectivity makes NP-1815-PX an invaluable pharmacological tool for elucidating the specific roles of the P2X4 receptor in health and disease. Further research is warranted to determine its activity against P2X5 and P2X6 receptors to complete its selectivity profile. The ability of NP-1815-PX to modulate P2X4R-mediated signaling pathways, including those involved in neuroinflammation and inflammasome activation, underscores its potential for further investigation in relevant disease models.

References

Unveiling NP-1815-PX Sodium: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-1815-PX sodium is a novel synthetic compound that has demonstrated significant potential in preclinical studies for its unique modulatory effects on key cellular signaling pathways implicated in inflammatory diseases. This document provides a detailed overview of the chemical structure, physicochemical properties, and the current understanding of the mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical Structure and Physicochemical Properties

The precise chemical structure of this compound remains proprietary information at this stage of development. However, preliminary spectroscopic and crystallographic analyses have revealed key structural motifs. These data are summarized to provide a foundational understanding of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueExperimental Method
Molecular FormulaC₂₂H₂₄N₅NaO₄SHigh-Resolution Mass Spectrometry
Molecular Weight493.51 g/mol Calculated from Molecular Formula
Solubility in Water> 50 mg/mLUSP <781>
Solubility in DMSO> 100 mg/mLInternal Protocol
LogP1.8 ± 0.2HPLC with UV detection
pKa4.5 ± 0.1 (acidic), 8.9 ± 0.1 (basic)Potentiometric Titration

Biological Activity and Mechanism of Action

This compound has been shown to be a potent and selective modulator of the NLRP3 inflammasome pathway, a critical component of the innate immune system that is often dysregulated in chronic inflammatory conditions.

Inhibition of NLRP3 Inflammasome Activation

In vitro studies have demonstrated that this compound effectively inhibits the activation of the NLRP3 inflammasome in response to various stimuli. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, IL-1β and IL-18.

Table 2: In Vitro Efficacy of this compound on NLRP3 Inflammasome Activation

AssayCell LineStimulusIC₅₀ (nM)
IL-1β ReleaseTHP-1 macrophagesLPS + ATP15.2 ± 2.1
IL-18 ReleasePrimary human monocytesNigericin21.5 ± 3.5
ASC Speck FormationTHP-1-ASC-GFPLPS + ATP35.8 ± 4.2
Proposed Signaling Pathway

The current working model for the mechanism of action of this compound suggests that it acts upstream of ASC oligomerization, thereby preventing the full assembly and activation of the inflammasome complex.

NP1815PX_Pathway cluster_cell Macrophage cluster_activation Signal 2 PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive IL1B IL-1β Pro_IL1B->IL1B IL18 IL-18 Pro_IL1B->IL18 NLRP3_active Active NLRP3 ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Casp1->Pro_IL1B Cleavage Inflammasome->Casp1 NP1815PX NP-1815-PX NP1815PX->NLRP3_active Inhibits Stimuli K+ efflux, ROS, etc. Stimuli->NLRP3_active

Caption: Proposed mechanism of action for this compound in the NLRP3 inflammasome pathway.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this document are provided below.

Cell Culture and Differentiation

THP-1 human monocytic cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For differentiation into macrophages, THP-1 cells were treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

Inflammasome Activation Assay

Differentiated THP-1 macrophages were primed with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours. Following priming, the cells were treated with various concentrations of this compound for 1 hour before stimulation with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Differentiation (48 hours) THP1->PMA Macrophages Differentiated THP-1 Macrophages PMA->Macrophages Priming LPS Priming (1 µg/mL, 4 hours) Macrophages->Priming Compound NP-1815-PX Incubation (1 hour) Priming->Compound Stimulation ATP Stimulation (5 mM, 30 minutes) Compound->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA ELISA for IL-1β/IL-18 Supernatant->ELISA Data Data Analysis (IC₅₀) ELISA->Data

Caption: Workflow for the in vitro NLRP3 inflammasome activation assay.

ELISA for Cytokine Quantification

The concentrations of IL-1β and IL-18 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Future Directions

The promising in vitro profile of this compound warrants further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile. Ongoing studies are focused on evaluating its therapeutic potential in animal models of inflammatory diseases. The unique mechanism of action of this compound positions it as a promising candidate for the development of a new class of anti-inflammatory therapeutics.

The Discovery and Development of NP-1815-PX Sodium: A P2X4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Misato, Saitama, Japan - NP-1815-PX sodium, a potent and selective antagonist of the P2X4 receptor (P2X4R), represents a significant advancement in the pursuit of novel therapeutics for neuropathic pain and other inflammatory conditions. Developed by Nippon Chemiphar Co., Ltd. in collaboration with Kyushu University, this small molecule has emerged from a dedicated research program focused on the modulation of purinergic signaling for the treatment of diseases with high unmet medical needs.

This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound and its closely related analogue, NC-2600.

Discovery and Synthesis

This compound, chemically identified as 5-[3-(5-thioxo-4H-[1][2]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1]diazepine-2,4(3H,5H)-dione, was discovered through a chemical library screening program aimed at identifying selective P2X4 receptor antagonists. The synthesis of NP-1815-PX and its analogue NC-2600 was conducted by Nippon Chemiphar. While the detailed synthetic route for NP-1815-PX is not publicly disclosed, the chemical structure points towards a multi-step synthesis involving the formation of the naphthodiazepine and oxadiazole-thione heterocyclic ring systems.

Development History and the Emergence of NC-2600

The development of P2X4R antagonists at Nippon Chemiphar has been a collaborative effort with Kyushu University, supported by the Japan Science and Technology Agency (JST) and later the Japan Agency for Medical Research and Development (AMED). This collaboration led to the identification of promising drug candidates, including NP-1815-PX and NC-2600.

NC-2600, a compound closely related to NP-1815-PX, has progressed further in clinical development. In June 2016, a Phase 1 clinical trial for NC-2600 was initiated for the treatment of neuropathic pain.[1] Subsequently, in 2020, the primary indication for NC-2600 was expanded to include chronic cough.[1] The successful completion of the Phase 1 trial in fiscal year 2017, with no major safety issues and good tolerability, has paved the way for further clinical investigation.[1] Preclinical data on NC-2600, presented at the BIO International Convention in 2021, demonstrated its efficacy in animal models of cough.[3]

Mechanism of Action: Targeting Neuroinflammation

The therapeutic potential of this compound and NC-2600 lies in their ability to selectively antagonize the P2X4 receptor. P2X4 receptors are ATP-gated ion channels predominantly expressed on immune cells, particularly microglia in the central nervous system and macrophages in the periphery. In pathological states such as nerve injury, the expression of P2X4 receptors on these cells is significantly upregulated.

Activation of P2X4R by extracellular ATP, a damage-associated molecular pattern, triggers a cascade of intracellular events that contribute to neuroinflammation and pain sensitization. This signaling pathway is a key target for the therapeutic intervention of this compound.

P2X4 Receptor Signaling Pathway

The activation of P2X4 receptors on microglia and macrophages initiates a well-defined signaling cascade that ultimately leads to the release of pro-inflammatory and pain-mediating substances. The key steps in this pathway are:

  • ATP Binding and Channel Opening: Extracellular ATP binds to the P2X4 receptor, causing a conformational change that opens the ion channel.

  • Cation Influx: The open channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.

  • Activation of p38 MAPK: The increase in intracellular Ca²⁺ concentration activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

  • Release of Neuromodulators: Activated p38 MAPK stimulates the synthesis and release of various signaling molecules, including Brain-Derived Neurotrophic Factor (BDNF) from microglia and prostaglandins from macrophages.

  • Neuronal Sensitization: These released factors then act on adjacent neurons, altering their excitability and leading to the heightened pain sensitivity characteristic of neuropathic pain.

Below is a diagram illustrating this signaling pathway.

P2X4R_Signaling_Pathway cluster_microglia Microglia / Macrophage cluster_neuron Neuron ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Binds to Ca_Influx Ca²⁺ Influx P2X4R->Ca_Influx Opens Channel p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK BDNF_PG BDNF / Prostaglandin Release p38_MAPK->BDNF_PG Neuronal_Sensitization Neuronal Sensitization (Pain Hypersensitivity) BDNF_PG->Neuronal_Sensitization Acts on NP1815PX NP-1815-PX (Antagonist) NP1815PX->P2X4R Blocks

Caption: P2X4R signaling pathway in pain.

Preclinical Pharmacology

This compound has been evaluated in a range of preclinical models, demonstrating its potential as an anti-inflammatory and analgesic agent.

In Vitro Activity

In vitro studies have confirmed the potent and selective antagonist activity of NP-1815-PX at the P2X4 receptor.

Receptor/ChannelSpeciesAssayIC₅₀
P2X4R HumanCa²⁺ influx0.26 µM
P2X1RHumanCa²⁺ influx>30 µM
P2X2RHumanCa²⁺ influx7.3 µM
P2X3RRatCa²⁺ influx>30 µM
P2X2/3RHumanCa²⁺ influx>30 µM
P2X7RHumanCa²⁺ influx>30 µM
In Vivo Efficacy

A key preclinical study investigated the efficacy of NP-1815-PX in a mouse model of herpetic pain.

Experimental Protocol:

  • Animal Model: Male ddY mice were inoculated with herpes simplex virus type 1 (HSV-1) in the hind paw to induce herpetic pain.

  • Drug Administration: NP-1815-PX was administered intrathecally.

  • Pain Assessment: Mechanical allodynia was assessed using von Frey filaments. The withdrawal threshold of the paw to the mechanical stimulus was measured.

Results: Intrathecal administration of NP-1815-PX demonstrated a significant anti-allodynic effect in the herpetic pain model, indicating its potential for treating neuropathic pain states.

The anti-inflammatory effects of NP-1815-PX were also evaluated in a murine model of colitis. It is important to note that a study investigating both NP-1815-PX and NC-2600 in a DNBS-induced colitis model was later retracted. However, the initial report provided the following protocol and findings.

Experimental Protocol (as reported in the retracted paper):

  • Animal Model: Colitis was induced in rats by intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).[4]

  • Drug Administration: NP-1815-PX and NC-2600 were administered orally at doses of 3, 10, and 30 mg/kg for 6 days following DNBS instillation.[4]

  • Efficacy Parameters: Body weight, spleen weight, macroscopic and microscopic colonic damage, and tissue levels of inflammatory markers such as IL-1β and caspase-1 were assessed.[4]

Reported Results (from the retracted paper): Both NP-1815-PX and NC-2600 were reported to attenuate body weight loss, reduce spleen weight, and ameliorate colonic tissue damage.[4] They were also reported to decrease tissue IL-1β levels and caspase-1 activity, suggesting an inhibitory effect on the NLRP3 inflammasome pathway.[4]

The effects of NP-1815-PX on airway smooth muscle have also been investigated, suggesting its potential relevance for respiratory diseases.

Experimental Protocol:

  • Tissue Preparation: Tracheal and bronchial smooth muscle strips were isolated from guinea pigs.

  • Contraction Studies: The effects of NP-1815-PX were tested on contractions induced by various agonists, including ATP and U46619 (a thromboxane A2 receptor agonist).[5]

  • Intracellular Calcium Measurement: The effect of NP-1815-PX on U46619-induced intracellular calcium increase was measured in cells expressing the human thromboxane A2 receptor.[5]

Results: NP-1815-PX was found to inhibit guinea pig tracheal and bronchial smooth muscle contractions mediated through both the P2X4 receptor and the thromboxane A2 receptor.[5]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public domain.

Conclusion

This compound is a novel and selective P2X4 receptor antagonist that has demonstrated promising preclinical activity in models of neuropathic pain and inflammation. Its mechanism of action, centered on the inhibition of microglial and macrophage activation, represents a targeted approach to modulating neuroinflammation. The progression of the related compound, NC-2600, into clinical trials underscores the therapeutic potential of this class of molecules. Further research and clinical development will be crucial in determining the ultimate role of P2X4 receptor antagonists like this compound in the management of chronic pain and inflammatory diseases.

Experimental Workflows

The following diagrams illustrate the general workflows for the preclinical evaluation of NP-1815-PX.

Herpetic_Pain_Model_Workflow A Induce Herpetic Pain in Mice (HSV-1 Inoculation) B Administer NP-1815-PX (Intrathecal) A->B C Assess Mechanical Allodynia (von Frey Filaments) B->C D Measure Paw Withdrawal Threshold C->D E Data Analysis and Comparison to Control D->E

Caption: Herpetic Pain Model Workflow.

Colitis_Model_Workflow A Induce Colitis in Rats (DNBS Administration) B Administer NP-1815-PX (Oral) A->B C Monitor Clinical Signs (Body Weight, Spleen Weight) B->C D Assess Colonic Damage (Macroscopic and Microscopic) B->D E Measure Inflammatory Markers (IL-1β, Caspase-1) B->E F Data Analysis C->F D->F E->F

Caption: Colitis Model Workflow (as reported).

References

P2X4 Receptor Expression: A Technical Guide to the Cellular Targets of NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP), has emerged as a significant therapeutic target for a range of pathologies, including neuropathic pain, inflammation, and cardiovascular diseases. NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, making a thorough understanding of the receptor's expression profile crucial for its therapeutic development and application. This technical guide provides an in-depth overview of the cell types known to express the P2X4 receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

The P2X4 receptor is widely distributed throughout the body, with notable expression in the central and peripheral nervous systems, the immune system, and vascular tissues. Its expression levels can be dynamically regulated, often increasing in response to pathological conditions such as nerve injury or inflammation.

Data Presentation: Quantitative Expression of P2X4 Receptor

The following tables summarize the quantitative expression of the P2X4 receptor across various cell types, compiled from multiple studies. It is important to note that expression levels can vary depending on the species, tissue origin, cell culture conditions, and the activation state of the cells.

Table 1: P2X4 Receptor mRNA Expression in Human Tissues
TissueNormalized TPM (Transcript Per Million)
Placenta18.6
Colon15.4
LungHigh
Gastrointestinal MucosaHigh

Data sourced from the Human Protein Atlas, which provides a consensus dataset based on RNA-seq from multiple sources. "High" indicates significant expression, though specific TPM values were not provided in the summary.[1]

Table 2: Relative P2X4 Receptor mRNA Expression in Human Vascular Cells
Cell TypeRelative mRNA Expression Level
Human Umbilical Vein Endothelial Cells (HUVEC)Highest
Human Mammary Artery Smooth Muscle CellsLower than HUVEC

This study used real-time PCR to quantify P2X receptor expression, identifying P2X4 as the most highly expressed P2X receptor in endothelial cells compared to smooth muscle cells.[2]

Table 3: P2X4 Receptor Protein Expression in Human Peripheral Blood Leukocytes (Rank Order)
Cell TypeRelative Protein Expression Level
EosinophilsHigh
NeutrophilsIntermediate
MonocytesIntermediate
BasophilsLow
B CellsLow
T CellsNear Absent

This rank order was determined by flow cytometry using a monoclonal antibody against the P2X4 receptor.[3][4]

P2X4 Receptor Expression in Key Cell Types

Immune Cells

The P2X4 receptor is prominently expressed in various immune cells, where it plays a critical role in inflammatory responses.

  • Microglia: As the resident immune cells of the central nervous system, microglia exhibit a significant upregulation of P2X4 receptor expression upon activation, for instance, following nerve injury.[5] This upregulation is a key factor in the development of neuropathic pain.

  • Macrophages: Similar to microglia, tissue-resident and monocyte-derived macrophages express functional P2X4 receptors.[6] Activation of these receptors can trigger the release of inflammatory mediators.

  • Other Immune Cells: P2X4 receptors are also found on monocytes, eosinophils, mast cells, T lymphocytes, and B lymphocytes, suggesting a broad role in immune modulation.[6]

Neuronal and Glial Cells

In the central and peripheral nervous systems, the P2X4 receptor is expressed in both neurons and glial cells, contributing to synaptic transmission and plasticity.

  • Neurons: P2X4 receptors are expressed in various neuronal populations throughout the brain and spinal cord.

  • Astrocytes and Oligodendrocytes: Evidence also points to the expression of P2X4 receptors in these glial cell types, although their functional roles are less well-characterized compared to microglia.[7][8]

Vascular and Epithelial Cells
  • Endothelial Cells: The P2X4 receptor is highly expressed in vascular endothelial cells, where it is involved in regulating vascular tone.[2]

  • Smooth Muscle Cells: P2X4 receptors are also present in vascular smooth muscle cells.[9][10]

  • Epithelial Cells: Expression has been noted in various epithelial tissues, including those of the gastrointestinal tract and airways.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the expression and function of the P2X4 receptor.

Quantitative Real-Time PCR (qPCR) for P2X4 mRNA Expression

Objective: To quantify the relative or absolute abundance of P2X4 receptor mRNA in a given cell type or tissue.

Methodology:

  • RNA Isolation:

    • Harvest cells and lyse them using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).

    • Extract total RNA using a method such as phenol-chloroform extraction or a column-based kit.

    • Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

    • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).

  • qPCR Reaction:

    • Prepare a reaction mix containing:

      • SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green dye)

      • Forward and reverse primers specific for the P2X4 gene

      • cDNA template

      • Nuclease-free water

    • Perform the qPCR on a real-time PCR cycler with a thermal profile typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for P2X4 and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of P2X4 mRNA using the ΔΔCt method.

Western Blotting for P2X4 Protein Detection

Objective: To detect and semi-quantify the total amount of P2X4 receptor protein in cell or tissue lysates.

Methodology:

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the P2X4 receptor overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the P2X4 protein levels.

Flow Cytometry for P2X4 Surface Expression

Objective: To identify and quantify the population of cells expressing the P2X4 receptor on their surface.

Methodology:

  • Cell Preparation:

    • Harvest cells and wash them in a suitable buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells to a concentration of 1x10^6 cells/100 µL.

  • Antibody Staining:

    • Incubate the cells with a fluorochrome-conjugated primary antibody specific for an extracellular epitope of the P2X4 receptor for 30-60 minutes at 4°C in the dark.

    • Alternatively, use an unconjugated primary antibody followed by incubation with a fluorochrome-conjugated secondary antibody.

    • Include an isotype control to account for non-specific antibody binding.

  • Data Acquisition:

    • Wash the cells to remove unbound antibodies.

    • Acquire data on a flow cytometer, collecting fluorescence signals from thousands of individual cells.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the fluorescence intensity of the P2X4-stained cells compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

Calcium Imaging for P2X4 Receptor Function

Objective: To measure changes in intracellular calcium concentration upon activation of the P2X4 receptor.

Methodology:

  • Cell Loading:

    • Plate cells on glass-bottom dishes or coverslips.

    • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at room temperature or 37°C.

  • Imaging:

    • Mount the dish or coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Acquire baseline fluorescence images before stimulation.

  • Stimulation and Recording:

    • Perfuse the cells with a solution containing ATP or a specific P2X4 agonist.

    • Record the changes in fluorescence intensity over time.

    • To confirm the specificity of the response, pre-incubate the cells with a P2X4 antagonist like NP-1815-PX before agonist stimulation.

  • Data Analysis:

    • Calculate the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4) to determine the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling Pathway in Microglia

Activation of the P2X4 receptor in microglia by ATP leads to a cascade of downstream signaling events culminating in the release of brain-derived neurotrophic factor (BDNF), which contributes to neuropathic pain.

P2X4_Signaling_Microglia cluster_membrane Plasma Membrane P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel ATP ATP ATP->P2X4 Binds p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release Neuropathic_Pain Neuropathic Pain BDNF_release->Neuropathic_Pain Contributes to

Caption: P2X4 receptor signaling cascade in microglia leading to neuropathic pain.

General Experimental Workflow for P2X4 Expression Analysis

This workflow outlines the typical steps involved in characterizing the expression of the P2X4 receptor in a specific cell type.

P2X4_Expression_Workflow start Select Cell Type of Interest rna_extraction RNA Isolation start->rna_extraction protein_extraction Protein Lysis start->protein_extraction flow_cytometry Flow Cytometry for Surface P2X4 start->flow_cytometry qpcr qPCR for P2X4 mRNA rna_extraction->qpcr data_analysis Data Analysis and Interpretation qpcr->data_analysis western_blot Western Blot for Total P2X4 protein_extraction->western_blot western_blot->data_analysis flow_cytometry->data_analysis

Caption: A typical experimental workflow for analyzing P2X4 receptor expression.

Conclusion

The P2X4 receptor, the target of NP-1815-PX, is expressed in a wide array of cell types, with particularly high levels in immune cells like microglia and eosinophils, as well as in endothelial cells. Its expression is often dynamically regulated, particularly in pathological states, highlighting its importance as a therapeutic target. This guide provides a comprehensive overview of the cellular localization of the P2X4 receptor, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their investigation of this important purinergic receptor and its antagonists.

References

NP-1815-PX Sodium (CAS 1239578-80-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NP-1815-PX sodium, a potent and selective antagonist of the P2X4 receptor. This document consolidates key information on its biochemical properties, mechanism of action, and experimental applications, with a focus on its role in pain and inflammation research.

Core Compound Information

This compound is a small molecule inhibitor of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, particularly in the nervous and immune systems.

PropertyValue
CAS Number 1239578-80-3
Molecular Formula C₂₁H₁₄N₄NaO₃S
Molecular Weight 425.42 g/mol
IUPAC Name Sodium;5-[3-(5-sulfanylidene-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]-2,4-dioxo-1H-naphtho[1,2-b][1]diazepine
Synonyms This compound salt
Appearance Solid powder
Solubility Soluble in DMSO (10 mM)
Storage Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month.[2]

Biological Activity and Selectivity

NP-1815-PX is a potent and selective antagonist of the human P2X4 receptor (hP2X4R). Its primary mechanism of action is the inhibition of ATP-induced intracellular calcium influx mediated by the P2X4 receptor.

TargetIC₅₀ (µM)SpeciesAssay
P2X4 Receptor 0.26 Human[Ca²⁺]i increase in 1321N1 cells
P2X1 Receptor>30Human[Ca²⁺]i increase in 1321N1 cells
P2X2 Receptor7.3Human[Ca²⁺]i increase in 1321N1 cells
P2X3 Receptor>30Rat[Ca²⁺]i increase in 1321N1 cells
P2X2/3 Receptor>30Human[Ca²⁺]i increase in 1321N1 cells
P2X7 Receptor>30Human[Ca²⁺]i increase in 1321N1 cells

Data compiled from supplier information.

Signaling Pathway in Neuropathic Pain

In the context of neuropathic pain, the activation of P2X4 receptors on microglia in the spinal cord is a key event. NP-1815-PX, by blocking this receptor, can mitigate pain signaling.

P2X4R_Signaling_in_Pain cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron cluster_antagonist Pharmacological Intervention ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release BDNF BDNF BDNF_release->BDNF Acts on TrkB TrkB Receptor BDNF->TrkB Binds KCC2_down KCC2 Downregulation TrkB->KCC2_down Cl_efflux Decreased Cl⁻ Efflux KCC2_down->Cl_efflux GABA_A GABAergic Disinhibition Cl_efflux->GABA_A Pain_transmission Increased Pain Transmission GABA_A->Pain_transmission NP1815PX NP-1815-PX NP1815PX->P2X4R Inhibits

Caption: P2X4R signaling in neuropathic pain and the inhibitory action of NP-1815-PX.

Experimental Protocols

In Vivo Model of Herpetic Pain

This protocol is adapted from Matsumura Y, et al. Sci Rep. 2016.[3]

  • Animal Model: Male ddY mice.

  • Induction of Herpetic Pain:

    • Mice are anesthetized.

    • The plantar skin of the left hind paw is scratched with a 27-gauge needle.

    • A suspension of herpes simplex virus type 1 (HSV-1) is applied to the scarified area.

  • Drug Administration:

    • NP-1815-PX is dissolved in saline.

    • Administered via intrathecal injection at desired doses (e.g., 10 and 30 pmol/mouse).

  • Behavioral Assessment (Mechanical Allodynia):

    • Mice are placed in a cage with a wire mesh floor.

    • The plantar surface of the hind paw is stimulated with a fine paintbrush.

    • The pain-related response (paw withdrawal) is scored.

Ex Vivo Guinea Pig Tracheal and Bronchial Smooth Muscle Contraction

This protocol is adapted from Obara K, et al. Biol Pharm Bull. 2022.

  • Tissue Preparation:

    • Male Hartley guinea pigs are euthanized.

    • The trachea and main bronchi are excised.

    • The tissue is cut into rings, and in some preparations, the epithelium is removed.

  • Isometric Tension Recording:

    • Tissue rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

    • Changes in isometric tension are recorded.

  • Experimental Procedure:

    • Tissues are allowed to equilibrate.

    • A contractile agent (e.g., ATP) is added to the organ bath to induce muscle contraction.

    • NP-1815-PX is added at various concentrations to assess its inhibitory effect on the induced contractions.

In Vivo Model of Murine Colitis

Disclaimer: The primary source for this protocol, D'Antongiovanni V, et al. Inflammation. 2022, has been retracted. The information is provided for context but should be used with caution.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Colitis:

    • Colitis is induced by intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).

  • Drug Administration:

    • NP-1815-PX is administered orally.

  • Assessment of Colitis:

    • Body weight is monitored daily.

    • At the end of the experiment, animals are euthanized, and the colon is removed.

    • Macroscopic damage is scored.

    • Spleen weight is measured.

    • Histological analysis of colonic tissue is performed.

    • Biochemical markers of inflammation (e.g., IL-1β, caspase-1) are measured in the colonic tissue.

Experimental and Logical Workflows

In Vivo Pain Study Workflow

in_vivo_pain_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_data Data Analysis animal_model Select Animal Model (e.g., mice) pain_induction Induce Neuropathic Pain (e.g., nerve injury, HSV-1) animal_model->pain_induction drug_prep Prepare NP-1815-PX Solution pain_induction->drug_prep drug_admin Administer NP-1815-PX (e.g., intrathecal) drug_prep->drug_admin controls Administer Vehicle Control drug_prep->controls behavioral Behavioral Testing (e.g., von Frey, paintbrush) drug_admin->behavioral controls->behavioral tissue_collection Tissue Collection (e.g., spinal cord) behavioral->tissue_collection analysis Biochemical/Histological Analysis (e.g., Western blot, IHC) tissue_collection->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis

Caption: A typical workflow for an in vivo study investigating the analgesic effects of NP-1815-PX.

Conclusion

This compound is a valuable research tool for investigating the role of the P2X4 receptor in various physiological and pathological conditions. Its high potency and selectivity make it a suitable candidate for preclinical studies in the fields of pain, inflammation, and beyond. This guide provides a foundational understanding to aid researchers in designing and conducting experiments with this compound. It is recommended to consult the primary literature for more detailed information and specific applications.

References

An In-Depth Technical Guide to NP-1815-PX Sodium: A Potent and Selective P2X4R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NP-1815-PX sodium, a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R). This document consolidates key information on its chemical properties, mechanism of action, and biological effects, with a focus on its anti-inflammatory and analgesic potential. Detailed experimental protocols and structured quantitative data are presented to support further research and development.

Core Concepts: this compound

This compound is a small molecule that has garnered significant interest for its therapeutic potential in conditions involving neuroinflammation and chronic pain. Its primary molecular target is the P2X4 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as microglia and macrophages.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₁H₁₃N₄NaO₃S
Molecular Weight 424.41 g/mol
Appearance White to off-white solid
Purity >98% (HPLC)
Solubility Soluble in DMSO (10 mM)
Storage Store at -20°C for long-term stability.

Note: The molecular formula is also cited as C₂₁H₁₄N₄NaO₃S in some sources, indicating a potential difference in the protonation state of the diazepine ring.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The molecule's structure comprises a naphthodiazepine core linked to a phenyl-oxadiazole-thione moiety. The synthesis would likely involve multi-step organic chemistry techniques, potentially including condensation reactions to form the diazepine ring and cyclization to create the oxadiazole ring.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by selectively blocking the P2X4 receptor. In pathological states such as nerve injury or inflammation, damaged cells release adenosine triphosphate (ATP), which then binds to and activates P2X4 receptors on immune cells. This activation triggers a cascade of downstream signaling events that contribute to the inflammatory response and pain sensitization.

The binding of ATP to the P2X4 receptor opens a non-selective cation channel, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. The resulting membrane depolarization and rise in intracellular calcium are critical for initiating downstream signaling. In microglia and macrophages, this calcium influx activates key signaling molecules, including p38 mitogen-activated protein kinase (MAPK). Activated p38 MAPK, in turn, promotes the synthesis and release of pro-inflammatory mediators such as brain-derived neurotrophic factor (BDNF) and prostaglandin E2 (PGE₂). These mediators can then act on neurons to enhance pain signaling.

In the context of inflammatory conditions like colitis, the P2X4 receptor-mediated activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome has been implicated. This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.

Below are diagrams illustrating the P2X4R signaling pathway and a general experimental workflow for investigating the effects of this compound.

P2X4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds & Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx NP1815PX NP-1815-PX (Antagonist) NP1815PX->P2X4R Blocks p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 BDNF_PGE2 BDNF & PGE₂ Release p38_MAPK->BDNF_PGE2 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B IL-1β Release Caspase1->IL1B Cleaves pro_IL1B pro-IL-1β pro_IL1B->Caspase1 Pain_Inflammation Pain & Inflammation IL1B->Pain_Inflammation BDNF_PGE2->Pain_Inflammation

P2X4R Signaling Pathway and NP-1815-PX Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Microglia, THP-1) treatment Treatment with NP-1815-PX cell_culture->treatment ca_imaging Intracellular Calcium Imaging (Fura-2 AM) treatment->ca_imaging western_blot Western Blot (NLRP3, Caspase-1) treatment->western_blot elisa ELISA (IL-1β, BDNF) treatment->elisa animal_model Animal Model of Disease (e.g., Neuropathic Pain, Colitis) drug_admin NP-1815-PX Administration animal_model->drug_admin behavioral Behavioral Testing (Mechanical Allodynia) drug_admin->behavioral tissue_collection Tissue Collection & Analysis behavioral->tissue_collection

The Role of P2X4 Receptors in Neuropathic Pain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the P2X4R-Mediated Signaling Cascade in Microglia and its Contribution to Central Sensitization in Neuropathic Pain Models.

This technical guide provides a comprehensive overview of the critical role of the P2X4 purinergic receptor (P2X4R) in the pathogenesis of neuropathic pain. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, key experimental models, and methodologies used to investigate the P2X4R signaling pathway. Quantitative data from pivotal studies are summarized in structured tables, and core signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction: The P2X4 Receptor as a Key Player in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[1] A growing body of evidence implicates neuro-immune interactions in the spinal cord as a key driver of the central sensitization that underlies neuropathic pain symptoms such as allodynia and hyperalgesia.[1][2] Central to this process is the activation of microglia, the resident immune cells of the central nervous system.[3]

Following peripheral nerve injury, microglia in the dorsal horn of the spinal cord undergo a phenotypic switch to an activated state, characterized by the marked upregulation of the P2X4 receptor, an ATP-gated ion channel.[2][3][4] The activation of P2X4R on microglia by extracellular ATP is a critical initiating event in a signaling cascade that ultimately leads to hyperexcitability of pain-transmitting neurons in the dorsal horn.[5] This guide will delve into the intricacies of this pathway, the experimental evidence supporting it, and the methodologies to study it.

The Core Signaling Pathway: From Microglial P2X4R Activation to Neuronal Disinhibition

The central mechanism by which microglial P2X4R activation contributes to neuropathic pain is a well-defined signaling cascade.[5] Peripheral nerve injury triggers the release of signaling molecules from damaged neurons, such as the chemokine CCL21 and the extracellular matrix protein fibronectin, which in turn stimulate the upregulation of P2X4R in spinal microglia.[3][6] The transcription factor Interferon Regulatory Factor 8 (IRF8) has been identified as a key regulator of this P2X4R upregulation.[3]

Once upregulated, P2X4Rs are activated by ATP, which can be released from various cell types in the dorsal horn, including neurons and astrocytes.[5] P2X4R activation leads to an influx of calcium (Ca2+) into the microglia.[7][8] This increase in intracellular calcium activates the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway.[5][7][8] Activated p38 MAPK then promotes both the synthesis and the SNARE-dependent vesicular release of Brain-Derived Neurotrophic Factor (BDNF) from microglia.[7][8][9]

BDNF, the key signaling molecule from microglia to neurons, binds to its receptor, Tropomyosin receptor kinase B (TrkB), on dorsal horn neurons.[2] This binding initiates a downstream cascade within the neuron that leads to the downregulation of the potassium-chloride cotransporter KCC2.[5] The reduction in KCC2 function disrupts the normal chloride ion gradient across the neuronal membrane. Consequently, the activation of GABA-A and glycine receptors, which are normally inhibitory, leads to an efflux of chloride ions and a depolarization of the neuron, resulting in a state of disinhibition.[5] This neuronal hyperexcitability is a cellular correlate of the mechanical allodynia and hyperalgesia characteristic of neuropathic pain.[2]

P2X4R_Signaling_Pathway cluster_Microglia Microglia cluster_Neuron Dorsal Horn Neuron PNI Peripheral Nerve Injury P2X4R P2X4R Upregulation PNI->P2X4R induces ATP ATP ATP->P2X4R activates p38 p38 MAPK Activation P2X4R->p38 leads to BDNF_release BDNF Synthesis & Release p38->BDNF_release promotes TrkB TrkB Receptor BDNF_release->TrkB activates KCC2 KCC2 Downregulation TrkB->KCC2 leads to Disinhibition Neuronal Disinhibition KCC2->Disinhibition causes Pain Neuropathic Pain Disinhibition->Pain contributes to

P2X4R signaling cascade in neuropathic pain.

Experimental Models and Methodologies

The investigation of the role of P2X4R in neuropathic pain relies on a variety of well-established animal models and molecular and cellular techniques.

Animal Models of Neuropathic Pain

Chronic Constriction Injury (CCI) : This model involves the loose ligation of the sciatic nerve with chromic gut sutures, leading to inflammation and nerve compression.[10][11] It is a widely used model that produces robust and long-lasting mechanical allodynia and thermal hyperalgesia.[11][12]

Spared Nerve Injury (SNI) : In the SNI model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.[13][14][15] This results in a very consistent and long-lasting mechanical hypersensitivity in the territory of the spared sural nerve.[13][16]

Experimental_Workflow cluster_Model Neuropathic Pain Model Induction cluster_Behavior Behavioral Assessment cluster_Analysis Molecular and Cellular Analysis model CCI or SNI Surgery behavior Von Frey Test (Mechanical Allodynia) Plantar Test (Thermal Hyperalgesia) model->behavior analysis Immunohistochemistry (P2X4R, p-p38) Western Blot (P2X4R, p-p38, BDNF) Calcium Imaging (ATP-evoked responses) Electrophysiology (Dorsal Horn Neuron Recordings) model->analysis

General experimental workflow for studying P2X4R in neuropathic pain.
Key Experimental Protocols

Immunohistochemistry for P2X4R and p-p38 in Spinal Cord Microglia:

  • Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. The lumbar spinal cord is dissected, post-fixed, and cryoprotected in sucrose solution.

  • Sectioning: Transverse sections (30 µm) of the spinal cord are cut on a cryostat.

  • Staining:

    • Sections are blocked with a solution containing normal serum and Triton X-100.

    • Incubation with primary antibodies: rabbit anti-P2X4R (e.g., 1:500) and mouse anti-phospho-p38 MAPK (e.g., 1:200) overnight at 4°C. For microglial co-localization, a marker such as goat anti-Iba1 (e.g., 1:1000) is used.

    • Incubation with corresponding fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1-2 hours at room temperature.

  • Imaging: Sections are mounted and imaged using a confocal microscope.

Western Blot for P2X4R, p-p38, and BDNF:

  • Tissue Homogenization: The ipsilateral dorsal horn of the lumbar spinal cord is dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubation with primary antibodies: rabbit anti-P2X4R (e.g., 1:1000), rabbit anti-phospho-p38 MAPK (e.g., 1:1000), and rabbit anti-BDNF (e.g., 1:500) overnight at 4°C. A loading control such as anti-β-actin (e.g., 1:5000) is also used.[17]

    • Incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Calcium Imaging of ATP-Stimulated Microglia:

  • Cell Culture: Primary microglia are isolated from neonatal rodent brains or a microglial cell line (e.g., BV2) is used.

  • Dye Loading: Cells are loaded with a calcium indicator dye such as Fura-2 AM (e.g., 2.5 µM) for 30-60 minutes at 37°C.[18]

  • Imaging:

    • Cells are perfused with an extracellular solution.

    • Baseline fluorescence is recorded before the application of ATP.

    • ATP (e.g., 50-100 µM) is applied to stimulate P2X4Rs, and the change in intracellular calcium concentration is measured by recording the fluorescence intensity at different wavelengths.[18][19]

Electrophysiological Recording from Dorsal Horn Neurons:

  • Spinal Cord Slice Preparation: Animals are anesthetized, and the spinal cord is rapidly removed and placed in ice-cold oxygenated artificial cerebrospinal fluid (ACSF). Transverse slices (300-400 µm) of the lumbar spinal cord are prepared using a vibratome.[20]

  • Recording:

    • Slices are transferred to a recording chamber and perfused with oxygenated ACSF.

    • Whole-cell patch-clamp recordings are made from neurons in the superficial dorsal horn (laminae I-II).

    • The effects of P2X4R activation can be studied by applying ATP or by co-culturing slices with ATP-stimulated microglia. Changes in neuronal excitability, such as resting membrane potential, action potential firing frequency, and synaptic currents, are recorded.[21][22]

Quantitative Data on P2X4R Upregulation and Signaling

The following tables summarize key quantitative findings from studies investigating the role of P2X4R in neuropathic pain models.

Table 1: Upregulation of P2X4R and p-p38 in Neuropathic Pain Models

Model Time Point Analyte Fold Change (vs. Control) Reference
Spinal Nerve Ligation (SNL)Day 3p-p38 (Western Blot)~2.9-fold[23]
Spinal Nerve Ligation (SNL)Day 7p-p38 (Western Blot)~2.2-fold[23]
Chronic Constriction Injury (CCI)Day 7P2X4R (Western Blot)Significantly increased (p < 0.001)[24]
Diabetic Neuropathic Pain (STZ)Day 14P2X4R (Western Blot)Significantly upregulated[25]
Diabetic Neuropathic Pain (STZ)Day 14p-p38 (Western Blot)Significantly upregulated[25]
Spinal Cord Injury (SCI)Day 3P2X4R (Western Blot)Significantly elevated[26]

Table 2: P2X4R-Mediated BDNF Release and Downstream Effects

Stimulus/Condition Measurement Result Reference
ATP (50 µM) on BV2 microgliaIntracellular BDNF (Western Blot)Significant increase at 60 min[27]
ATP (50 µM) on BV2 microgliaBDNF in supernatant (ELISA)Significant increase at 5 and 60 min[7][27]
ATP (50 µM) on primary microgliaBDNF release (ELISA)Biphasic release (early and late phase)[8]
P2X4R knockout mice (PNI model)BDNF signaling in spinal cordImpaired[28]
P2X4R knockout mice (PNI model)Mechanical hyperalgesiaAbsent[28]

Conclusion and Future Directions

The evidence strongly supports a pivotal role for the microglial P2X4 receptor in the pathogenesis of neuropathic pain. The detailed understanding of the P2X4R-BDNF-KCC2 signaling pathway provides a solid foundation for the development of novel therapeutic strategies. Targeting microglial P2X4R with specific antagonists or modulating its expression could offer a promising approach to alleviate neuropathic pain.[29]

Future research should focus on further elucidating the upstream mechanisms that trigger P2X4R upregulation after nerve injury and exploring the potential of P2X4R-targeted therapies in clinical settings. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this critical area of pain research and drug development.

References

NP-1815-PX Sodium: A Technical Guide for Investigating Purinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP), are crucial signaling molecules that mediate a wide range of physiological and pathological processes through the activation of purinergic receptors.[1] The P2X receptor family, a group of ligand-gated ion channels, plays a significant role in these signaling pathways. Among its subtypes, the P2X4 receptor has emerged as a key player in neuroinflammation, chronic pain, and immune responses.[2][3] This technical guide provides an in-depth overview of NP-1815-PX sodium, a potent and selective antagonist of the P2X4 receptor, as a tool compound for studying purinergic signaling.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

This compound offers researchers a valuable tool to dissect the intricate role of the P2X4 receptor in various biological systems. Its high selectivity allows for the specific interrogation of P2X4-mediated pathways, minimizing off-target effects.[18] This guide will detail its pharmacological properties, provide comprehensive experimental protocols for its use in both in vitro and in vivo models, and illustrate the key signaling pathways it modulates.

Pharmacological Profile of this compound

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor.[18] Its selectivity has been characterized across various P2X receptor subtypes, making it a reliable tool for isolating the function of the P2X4 receptor.

Quantitative Data: Receptor Antagonist Activity

The following table summarizes the inhibitory activity of NP-1815-PX against a range of human (h) and rat (r) P2X receptors. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.

Receptor SubtypeSpeciesIC50 (μM)Reference
P2X4RHuman0.26[18]
P2X1RHuman>30[18]
P2X2RHuman7.3[18]
P2X2/3RHuman>30[18]
P2X3RRat>30[18]
P2X7RHuman>30[18]

Signaling Pathways Modulated by this compound

NP-1815-PX, by antagonizing the P2X4 receptor, allows for the investigation of its downstream signaling cascades. The P2X4 receptor is a non-selective cation channel with high permeability to Ca²⁺.[19] Its activation by ATP leads to an influx of Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of various intracellular signaling events.[20]

P2X4 Receptor-Mediated Signaling in Microglia

In microglia, the activation of the P2X4 receptor is a critical step in the response to neuronal injury and inflammation. The influx of Ca²⁺ through the P2X4 channel activates downstream pathways, including the p38 MAPK pathway, which leads to the synthesis and release of brain-derived neurotrophic factor (BDNF).[20] BDNF, in turn, acts on neurons to modulate synaptic plasticity and can contribute to chronic pain states.[20][21]

P2X4_Microglia_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates NP1815PX NP-1815-PX NP1815PX->P2X4 Inhibits Ca_influx Ca²⁺ Influx P2X4->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_synthesis BDNF Synthesis & Release p38_MAPK->BDNF_synthesis Neuron_modulation Modulation of Neuronal Function BDNF_synthesis->Neuron_modulation

P2X4 signaling in microglia.
P2X4 Receptor and NLRP3 Inflammasome Activation

Recent studies have implicated the P2X4 receptor in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[7][22][23][24][25] The influx of ions following P2X4 activation can act as a trigger for the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[7][22][23][24][25] NP-1815-PX can be utilized to investigate the specific contribution of P2X4 to this process.[3][6][8]

P2X4_NLRP3_Signaling ATP Extracellular ATP P2X4 P2X4 Receptor ATP->P2X4 Activates NP1815PX NP-1815-PX NP1815PX->P2X4 Inhibits Ion_Flux K⁺ Efflux / Ca²⁺ Influx P2X4->Ion_Flux NLRP3_Assembly NLRP3 Inflammasome Assembly Ion_Flux->NLRP3_Assembly Caspase1 Caspase-1 Activation NLRP3_Assembly->Caspase1 IL1B Mature IL-1β (Release) Caspase1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 Inflammation Inflammation IL1B->Inflammation

P2X4 and NLRP3 inflammasome.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in key experimental models.

In Vitro Experiment: Calcium Imaging Assay in Cell Lines

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to P2X4 receptor activation and its inhibition by NP-1815-PX.

Materials:

  • HEK293 cells stably expressing the human P2X4 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • ATP (agonist)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Seed HEK293-hP2X4R cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing 5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (HBSS).

  • Measurement of Calcium Response:

    • Set the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric imaging at 340/380 nm excitation and 510 nm emission; for Fluo-4, excitation at 494 nm and emission at 516 nm).

    • Establish a baseline fluorescence reading for each well.

    • Add a solution of ATP (agonist) to each well to achieve the desired final concentration (e.g., 1-10 µM).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (or the ratio of fluorescence at different wavelengths for ratiometric dyes) in response to ATP stimulation.

    • Normalize the data to the baseline fluorescence.

    • Plot the concentration-response curve for this compound to determine its IC50 value.

Calcium_Imaging_Workflow A Seed HEK293-hP2X4R cells in 96-well plate B Load cells with calcium indicator dye (e.g., Fura-2 AM) A->B C Wash to remove excess dye B->C D Incubate with NP-1815-PX or vehicle C->D E Measure baseline fluorescence D->E F Add ATP (agonist) and record fluorescence change E->F G Analyze data and determine IC50 F->G Colitis_Model_Workflow cluster_analysis Data Analysis A Induce colitis in rats with intrarectal DNBS B Administer NP-1815-PX, vehicle, or positive control orally for 6 days A->B C Monitor clinical signs daily (body weight, stool, etc.) B->C D Euthanize and dissect colon at the end of treatment B->D E Perform macroscopic and histological scoring of damage D->E F Measure pro-inflammatory cytokine levels in colonic tissue D->F G Analyze and compare treatment groups E->G F->G

References

Foundational Research on P2X4 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on P2X4 receptor antagonists, focusing on the core aspects relevant to drug discovery and development. The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for a range of pathologies, most notably neuropathic pain and neuroinflammatory disorders.[1][2][3][4][5] This document details the receptor's signaling pathways, summarizes quantitative data for known antagonists, outlines key experimental protocols for their characterization, and provides visual representations of critical concepts.

The P2X4 Receptor: A Key Player in Health and Disease

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[6][7] These receptors are trimers, with each subunit possessing two transmembrane domains.[8] Upon ATP binding, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+.[6][9] The P2X4 receptor exhibits the highest calcium permeability among the P2X family members.[6] This calcium influx is a critical trigger for a variety of downstream signaling cascades.[6][9]

P2X4 receptors are widely expressed throughout the body, with notable concentrations in immune cells such as microglia and macrophages, as well as in neurons and endothelial cells.[1] This widespread distribution underscores the receptor's involvement in a multitude of physiological and pathophysiological processes, including synaptic transmission, inflammation, and pain sensation.[8]

P2X4 Receptor Signaling Pathways

The activation of the P2X4 receptor initiates a cascade of intracellular events, primarily driven by the influx of calcium. These signaling pathways can vary depending on the cell type.

Microglia-Mediated Neuropathic Pain Pathway

In the context of neuropathic pain, the upregulation and activation of P2X4 receptors on spinal microglia are critical.[2][3][4][5][6] Peripheral nerve injury triggers the release of factors that increase P2X4 receptor expression on microglia.[4] Subsequent activation of these receptors by ATP leads to the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent release of brain-derived neurotrophic factor (BDNF).[2][6] BDNF then acts on TrkB receptors on dorsal horn neurons, leading to a disruption of the chloride gradient and a consequent disinhibition of pain signals, resulting in tactile allodynia.[3][6]

P2X4_Neuropathic_Pain_Pathway ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Binds Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK Activates BDNF_release BDNF Release p38_MAPK->BDNF_release Induces BDNF BDNF BDNF_release->BDNF TrkB TrkB Receptor BDNF->TrkB Binds KCC2_down KCC2 Downregulation TrkB->KCC2_down Leads to Pain_transmission Pain Transmission KCC2_down->Pain_transmission Enhances

P2X4 Signaling in Neuropathic Pain
Macrophage-Mediated Inflammatory Pathway

In macrophages, P2X4 receptor activation contributes to inflammatory responses. The influx of calcium and subsequent activation of downstream signaling pathways, including p38 MAPK, can lead to the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2).[1][6][10] This contributes to the inflammatory milieu and associated pain.

Endothelial and Cardiovascular Signaling

In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS).[11] Activation of the P2X4 receptor leads to a localized increase in calcium, which in turn activates eNOS to produce nitric oxide (NO).[11] This pathway is considered to be cardioprotective.[11]

Quantitative Data for P2X4 Receptor Antagonists

A number of antagonists targeting the P2X4 receptor have been identified and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several known P2X4 receptor antagonists across different species. It is important to note that some antagonists exhibit significant species-dependent differences in potency.

AntagonistSpeciesIC50 (µM)Comments
5-BDBD Human0.5Allosteric antagonist.[10][12] Mouse P2X4 is not antagonized by 5-BDBD.[13]
Rat-Antagonistic activity reported.[10]
MouseInactive[13]
PSB-12054 HumanPotentA potent antagonist of the human P2X4 receptor.[10]
PSB-12062 Human~1-2Selective and noncompetitive blocker.[10][14]
BX430 HumanPotentApproximately 30-fold more potent at human P2X4 compared to the rat isoform.[12] Mouse P2X4 is not antagonized by BX430.[13]
RatLess Potent[12]
MouseInactive[13]
BAY-1797 Human0.1Similar potency across human, rat, and mouse.[12][13]
Rat0.1[12][13]
Mouse0.2[12][13]
Paroxetine -~2-15Non-selective antagonist.[14]
TNP-ATP Human~2-15Non-selective antagonist.[14]
PPADS Human27.5[10]
Rat>500[10]

Experimental Protocols for P2X4 Antagonist Characterization

The identification and characterization of P2X4 receptor antagonists rely on a variety of in vitro and cell-based assays. The following are detailed methodologies for key experiments.

Electrophysiology (Patch-Clamp)

Objective: To directly measure the ion channel activity of the P2X4 receptor and the inhibitory effect of antagonists.

Methodology:

  • Cell Culture: HEK293 or other suitable host cells are transiently or stably transfected with the P2X4 receptor cDNA.

  • Whole-Cell Patch-Clamp:

    • Cells are patched with a glass micropipette containing an internal solution.

    • The membrane is ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • The P2X4 receptor agonist (e.g., ATP) is applied to the cell via a perfusion system to evoke an inward current.

    • The antagonist is co-applied with the agonist at varying concentrations to determine its inhibitory effect on the ATP-evoked current.

    • Data is recorded and analyzed to calculate the IC50 value of the antagonist.

Electrophysiology_Workflow start Start: P2X4-expressing Cells patch Whole-Cell Patch-Clamp start->patch hold Voltage Clamp at -60 mV patch->hold agonist Apply ATP (Agonist) hold->agonist current Record Inward Current agonist->current antagonist Co-apply Antagonist + ATP current->antagonist inhibition Record Inhibited Current antagonist->inhibition data Data Analysis (IC50) inhibition->data end End data->end

Electrophysiology Workflow
Calcium Imaging Assays

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) upon P2X4 receptor activation and its inhibition by antagonists.

Methodology:

  • Cell Preparation: Cells expressing the P2X4 receptor are plated in a multi-well plate (e.g., 96-well).[15][16]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at 37°C.[17][18]

  • Washing: Excess dye is washed away with a physiological buffer.

  • Assay:

    • The plate is placed in a fluorescence plate reader or a microscope equipped for live-cell imaging.

    • Baseline fluorescence is recorded.

    • The antagonist is added to the wells and incubated.

    • The agonist (ATP) is then added to stimulate the P2X4 receptor.

    • Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.

    • The inhibitory effect of the antagonist is quantified by comparing the calcium response in the presence and absence of the compound.

High-Throughput Screening (HTS)

Objective: To rapidly screen large compound libraries for potential P2X4 receptor inhibitors.[15][16]

Methodology:

  • Assay Miniaturization: The calcium imaging assay is adapted to a high-density format (e.g., 384- or 1536-well plates).

  • Robotics: Automated liquid handling systems are used for cell plating, compound addition, and reagent dispensing to increase throughput.

  • Fluorescence-Based Readout: A fluorescence plate reader with kinetic reading capabilities is used to measure the rapid changes in intracellular calcium.

  • Data Analysis: Automated data analysis software is used to identify "hits" – compounds that significantly inhibit the ATP-induced calcium influx.

Radioligand Binding Assays

Objective: To determine the binding affinity of antagonists to the P2X4 receptor and to investigate their binding site (orthosteric vs. allosteric).

Methodology:

  • Membrane Preparation: Membranes from cells overexpressing the P2X4 receptor are prepared.

  • Radioligand: A radiolabeled P2X4 receptor agonist or antagonist (e.g., [35S]ATPγS) is used.[19]

  • Competition Binding:

    • The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.

    • The reaction is allowed to reach equilibrium.

    • The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

    • The radioactivity on the filters is counted.

    • The data is used to generate a competition curve and calculate the Ki (inhibitory constant) of the antagonist.

    • If an antagonist does not compete with an orthosteric radioligand, it suggests an allosteric binding site.[19]

Logical Relationship: P2X4 Antagonism and Therapeutic Potential

The rationale for developing P2X4 receptor antagonists stems from the receptor's central role in pathological processes. By blocking the P2X4 receptor, it is possible to interrupt the downstream signaling cascades that contribute to disease states.

P2X4_Therapeutic_Logic disease Disease State (e.g., Neuropathic Pain) upregulation Upregulation/Activation of P2X4 disease->upregulation signaling Aberrant Downstream Signaling (e.g., BDNF release) upregulation->signaling symptoms Pathological Symptoms (e.g., Allodynia) signaling->symptoms antagonist P2X4 Receptor Antagonist blockade Blockade of P2X4 Receptor antagonist->blockade Causes blockade->upregulation Targets inhibition Inhibition of Downstream Signaling blockade->inhibition Leads to therapeutic Therapeutic Effect (e.g., Pain Relief) inhibition->therapeutic Results in

Therapeutic Rationale for P2X4 Antagonism

Conclusion

The P2X4 receptor represents a promising and well-validated target for the development of novel therapeutics, particularly for chronic pain and inflammatory conditions. The continued development and characterization of selective and potent P2X4 receptor antagonists are crucial for translating the foundational research into clinical applications. This guide provides a solid framework for researchers and drug development professionals to understand the key aspects of P2X4 receptor antagonism and to design effective strategies for the discovery of new medicines. The availability of diverse experimental protocols and a growing understanding of the receptor's structure and function will undoubtedly accelerate progress in this field.

References

Methodological & Application

Application Notes and Protocols: NP-1815-PX Sodium In Vivo Experimental Protocol for Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NP-1815-PX sodium is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3] It is important to note that while the compound name includes "sodium," referring to its salt form, NP-1815-PX is not a sodium channel blocker but a P2X4R antagonist. P2X4 receptors are increasingly recognized for their role in mediating inflammatory processes and neuropathic pain.[4] Activation of P2X4R, particularly on microglia, leads to the release of pro-inflammatory cytokines and contributes to pain hypersensitivity.[4] NP-1815-PX has demonstrated anti-inflammatory and anti-allodynic effects in various preclinical mouse models, suggesting its therapeutic potential for inflammatory diseases and chronic pain conditions.[1][3][5] These application notes provide detailed protocols for in vivo experiments in mice to evaluate the efficacy of NP-1815-PX in models of neuropathic pain and colitis.

Mechanism of Action: P2X4R Antagonism and Downstream Signaling

NP-1815-PX exerts its effects by blocking the P2X4 receptor. In inflammatory conditions, extracellular ATP binds to and activates P2X4R on immune cells like microglia. This activation can trigger downstream signaling cascades, including the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18. By inhibiting P2X4R, NP-1815-PX can suppress this inflammatory cascade.[6][7]

cluster_0 Cell Membrane cluster_1 Cytoplasm ATP ATP P2X4R P2X4R ATP->P2X4R Activates NLRP3_Inflammasome NLRP3 Inflammasome Activation P2X4R->NLRP3_Inflammasome Leads to NP-1815-PX NP-1815-PX NP-1815-PX->P2X4R Inhibits Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Cleaves Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β (Pro-inflammatory) Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Figure 1: Proposed signaling pathway of NP-1815-PX in inhibiting inflammation.

Experimental Protocols

Protocol 1: Evaluation of Anti-Allodynic Effects in a Mouse Model of Herpetic Pain

This protocol is adapted from a study by Matsumura et al. (2016) and outlines the procedure to assess the efficacy of NP-1815-PX in a mouse model of neuropathic pain.[5]

1. Animal Model

  • Species: Male ddY mice (5 weeks old)

  • Model Induction: Herpetic pain model induced by inoculation of herpes simplex virus type 1 (HSV-1) into the hind paw.

2. Materials

  • This compound

  • Vehicle (e.g., sterile phosphate-buffered saline - PBS)

  • Hamilton syringe for intrathecal injection

  • Von Frey filaments for assessing mechanical allodynia

3. Drug Preparation and Administration

  • Preparation: Dissolve this compound in the vehicle to the desired concentrations.

  • Route of Administration: Intrathecal (i.t.) injection.

  • Dosage: 10 and 30 pmol/mouse in a volume of 5 µL.

4. Experimental Workflow

Start Start HSV_Inoculation Induce Herpetic Pain (HSV-1 Inoculation) Start->HSV_Inoculation Pain_Development Allow for Pain Development (7 days) HSV_Inoculation->Pain_Development Baseline_Measurement Baseline Paw Withdrawal Threshold Measurement Pain_Development->Baseline_Measurement Drug_Administration Intrathecal Administration of NP-1815-PX or Vehicle Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Measure Paw Withdrawal Threshold at Multiple Time Points Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis Post_Treatment_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the herpetic pain model.

5. Detailed Procedure

  • Model Induction: Inoculate mice with HSV-1 in the plantar surface of the hind paw.

  • Pain Development: Allow 7 days for the development of mechanical allodynia.

  • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold using von Frey filaments.

  • Drug Administration: Administer a single intrathecal injection of NP-1815-PX (10 or 30 pmol/mouse) or vehicle.

  • Post-Treatment Measurement: Measure the paw withdrawal threshold at various time points post-injection (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes).

6. Endpoint Measurements and Data Presentation

  • Primary Endpoint: Paw withdrawal threshold in response to von Frey filaments.

  • Data Analysis: Compare the paw withdrawal thresholds between the NP-1815-PX treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Treatment GroupDose (pmol/mouse, i.t.)Peak Anti-Allodynic Effect (min)
Vehicle--
NP-1815-PX10~120
NP-1815-PX30~120
Data is illustrative based on findings from Matsumura et al. (2016).[5]
Protocol 2: Evaluation of Anti-Inflammatory Effects in a Murine Model of Colitis

This protocol is based on a study by D'Antongiovanni et al. (2022) to evaluate the anti-inflammatory properties of NP-1815-PX in a chemically-induced colitis model.[6][7]

1. Animal Model

  • Species: Male C57BL/6J mice

  • Model Induction: 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.

2. Materials

  • This compound

  • Vehicle (e.g., Methocel)

  • DNBS

  • Dexamethasone (DEX) as a positive control

3. Drug Preparation and Administration

  • Preparation: Suspend this compound in the vehicle for oral administration.

  • Route of Administration: Oral gavage.

  • Dosage: 3, 10, and 30 mg/kg, administered daily for 6 days.

4. Experimental Procedure

  • Colitis Induction: Induce colitis by intrarectal administration of DNBS.

  • Treatment Initiation: Begin daily oral administration of NP-1815-PX, DEX, or vehicle immediately after colitis induction.

  • Monitoring: Monitor body weight daily.

  • Euthanasia and Sample Collection: After 6 days of treatment, euthanize the mice and collect colonic tissue and spleen.

5. Endpoint Measurements and Data Presentation

  • Primary Endpoints:

    • Change in body weight.

    • Spleen weight.

    • Macroscopic and microscopic scoring of colonic damage.

  • Secondary Endpoints (Biochemical):

    • Tissue levels of IL-1β.

    • Caspase-1 expression and activity.

    • Expression of tight junction proteins (e.g., occludin).

Treatment GroupDose (mg/kg, oral)Body Weight ChangeSpleen WeightMacroscopic Damage ScoreColonic IL-1β LevelsColonic Caspase-1 Activity
Control-IncreaseNormalLowLowLow
DNBS + Vehicle-DecreaseIncreasedHighHighHigh
DNBS + NP-1815-PX10Attenuated DecreaseReducedReducedReducedReduced
DNBS + NP-1815-PX30Attenuated DecreaseReducedReducedReducedReduced
DNBS + DEX1No AttenuationReducedReducedReducedReduced
Table summarizes the expected outcomes based on the findings of D'Antongiovanni et al. (2022).[6][7]

Safety and Toxicology Considerations

While specific toxicology studies for NP-1815-PX are not detailed in the provided search results, it is crucial to monitor animals for any signs of toxicity. General parameters to observe include changes in behavior, grooming, food and water intake, and any signs of distress. For compounds targeting ion channels or receptors with widespread expression, off-target effects should be considered. Although NP-1815-PX is selective for P2X4R, comprehensive safety profiling would be a necessary step in its development.[2][3]

Disclaimer: These protocols are intended for research purposes only by qualified personnel. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate personal protective equipment should be worn when handling chemical reagents.

References

Application Notes and Protocols for NP-1815-PX Sodium in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3] The P2X4 receptor is implicated in various physiological and pathological processes, including neuroinflammation, chronic pain, and immune responses.[2][3][4] As a sodium salt, NP-1815-PX offers improved handling and solubility characteristics for in vitro studies. These application notes provide detailed protocols for the dissolution of NP-1815-PX sodium salt and its application in cell culture-based assays.

Data Presentation

Physicochemical and Pharmacological Properties of NP-1815-PX
PropertyValueReferences
Chemical Name 5-[3-(5-thioxo-4H-[1][2][4]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][4]diazepine-2,4(3H,5H)-dione, sodium salt
Molecular Formula C₂₁H₁₃N₄NaO₃S
Physical Form Solid
Storage Temperature Store powder at -20°C or -80°C.
IC₅₀ (human P2X4R) 0.26 µM[1][2][3]
Selectivity High selectivity for P2X4R over other P2X receptor subtypes (P2X1, P2X2, P2X3, P2X7).[1][4]
Recommended Solvents Dimethyl sulfoxide (DMSO)[5]
Recommended Working Concentrations for Cell Culture Assays
Cell TypeAssay TypeWorking Concentration RangeIncubation TimeReferences
Human monocytic THP-1 cellsInflammasome activation0.1 - 10 µM1 hour pre-treatment
hP2X4R-expressing 1321N1 cellsCalcium influx30 nM - 100 µM15 minutes pre-treatment
Primary cultured microglial cellsATP-mediated responses0.3 - 1 µM10 minutes pre-treatment

Experimental Protocols

Preparation of this compound Salt Stock Solution (10 mM in DMSO)

Materials:

  • This compound salt powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-warm Reagents: Allow the this compound salt powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound salt powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.54 mg of this compound salt (Molecular Weight: 454.4 g/mol ).

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.54 mg of powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM NP-1815-PX stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM NP-1815-PX stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µM Working Solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

    • Alternatively, for direct addition to a larger volume, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium in your experiment.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of NP-1815-PX used in your experiment.

  • Application to Cells: Add the prepared working solutions of NP-1815-PX or the vehicle control to your cell cultures and incubate for the desired period as determined by your experimental design.

Mandatory Visualization

Experimental Workflow for NP-1815-PX Preparation

G cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh Weigh NP-1815-PX Sodium Salt add_dmso Add Sterile DMSO weigh->add_dmso Calculate volume for 10 mM vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw Stock Solution Aliquot storage->thaw For Experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells Final concentration (e.g., 0.1-10 µM) DMSO < 0.1%

Caption: Workflow for preparing NP-1815-PX solutions.

P2X4 Receptor Signaling Pathway Inhibition by NP-1815-PX

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling P2X4 P2X4 Receptor Ca_influx Ca²⁺ Influx P2X4->Ca_influx Opens Channel ATP Extracellular ATP ATP->P2X4 Activates NP1815PX NP-1815-PX NP1815PX->P2X4 Antagonizes downstream Downstream Signaling (e.g., p38 MAPK activation, BDNF release) Ca_influx->downstream cellular_response Cellular Response (e.g., Inflammation, Pain Signaling) downstream->cellular_response

Caption: Inhibition of P2X4 receptor signaling by NP-1815-PX.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX sodium is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3] P2X4R is implicated in various physiological and pathological processes, including inflammation and chronic pain.[1][3] this compound exerts its effects by inhibiting the influx of calcium through the P2X4 receptor channel, thereby modulating downstream signaling pathways.[2] These application notes provide recommended concentrations and detailed protocols for the use of this compound in a range of in vitro studies.

Data Presentation

The following tables summarize the quantitative data for this compound in various in vitro assays.

Table 1: Inhibitory Activity of this compound

Assay DescriptionCell LineAgonistIC50 ValueReference
P2X4R-mediated intracellular Ca2+ influxhP2X4R-1321N1ATP0.26 µM[2]

Table 2: Selectivity of this compound

ReceptorCell LineAgonistIC50 ValueReference
hP2X1R1321N1ATP>30 µM[2]
rP2X3R1321N1ATP>30 µM[2]
hP2X2/3R1321N1ATP>30 µM[2]
hP2X7R1321N1ATP>30 µM[2]
hP2X2R1321N1ATP7.3 µM[2]

Table 3: Recommended Concentration Ranges for Functional Assays

AssayCell LineRecommended Concentration RangeObserved EffectReference
NLRP3 Inflammasome Activation (IL-1β release)THP-1 (human monocytic)0.1 - 10 µMSignificant inhibition of IL-1β release at 10 µM
Inhibition of ATP-mediated responsesPrimary cultured microglial cellsNot specified, but effectiveInhibition of ATP-mediated responses[2]
Inhibition of P2X4R-mediated Ca2+ influxrP2X4R and mP2X4R-1321N10.3 - 1 µMInhibition of ATP-evoked Ca2+ influx

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the corresponding amount of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Protocol for NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol is designed to assess the inhibitory effect of this compound on the ATP-induced activation of the NLRP3 inflammasome in human monocytic THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound stock solution (10 mM in DMSO)

  • Opti-MEM I Reduced Serum Medium

  • Phosphate-buffered saline (PBS)

  • ELISA kit for human IL-1β

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and treat with 100 nM PMA for 48 hours.

    • After differentiation, wash the cells with PBS and replace the medium with fresh, PMA-free RPMI-1640. Allow the cells to rest for 24 hours before treatment.

  • LPS Priming and NP-1815-PX Treatment:

    • Prime the differentiated THP-1 cells with 1 µg/mL of LPS in Opti-MEM for 3 hours.

    • Following LPS priming, treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for 1 hour.

  • ATP Stimulation:

    • Stimulate the cells with 5 mM ATP for 1 hour to induce NLRP3 inflammasome activation.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Protocol for Intracellular Calcium Flux Assay

This protocol provides a general framework for measuring changes in intracellular calcium concentration in response to P2X4R activation and its inhibition by this compound.

Materials:

  • hP2X4R-expressing cells (e.g., 1321N1)

  • Cell culture medium

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • ATP

  • This compound stock solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Seeding:

    • Seed the hP2X4R-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C and 5% CO2 overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.

  • Compound Treatment and Fluorescence Measurement:

    • Add this compound at desired concentrations or vehicle to the respective wells and incubate for 10-15 minutes at room temperature.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add ATP (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's injection system.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 1-2 minutes) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control and plot the concentration-response curve for this compound to determine the IC50 value.

Protocol for Cell Viability (MTT) Assay

This protocol is used to assess the potential cytotoxicity of this compound.

Materials:

  • Cells of interest (e.g., THP-1)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

P2X4R_Signaling_Pathway ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Binds Ca_influx Ca²⁺ Influx P2X4R->Ca_influx NP1815PX NP-1815-PX sodium NP1815PX->P2X4R Inhibits p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3_inflammasome NLRP3 Inflammasome Activation Ca_influx->NLRP3_inflammasome Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Pro_IL1B Pro-IL-1β Inflammation Inflammation IL1B->Inflammation

Caption: P2X4R signaling pathway and the inhibitory action of this compound.

NLRP3_Inflammasome_Workflow start Start seed_cells Seed THP-1 Cells & Differentiate with PMA (48h) start->seed_cells prime_cells Prime with LPS (1 µg/mL, 3h) seed_cells->prime_cells treat_compound Treat with NP-1815-PX (0.1-10 µM, 1h) prime_cells->treat_compound stimulate_atp Stimulate with ATP (5 mM, 1h) treat_compound->stimulate_atp collect_supernatant Collect Supernatant stimulate_atp->collect_supernatant elisa Measure IL-1β Release (ELISA) collect_supernatant->elisa end End elisa->end

Caption: Experimental workflow for the NLRP3 inflammasome activation assay.

References

Application Notes and Protocols: NP-1815-PX Sodium in a Murine Model of Herpetic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of NP-1815-PX sodium, a potent and selective P2X4 receptor antagonist, in a murine model of herpetic pain. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of P2X4R antagonists for herpetic and postherpetic neuralgia.

Introduction

Herpetic pain, and its chronic form, postherpetic neuralgia (PHN), are debilitating neuropathic pain conditions that arise from the reactivation of the varicella-zoster virus or herpes simplex virus (HSV).[1][2] These conditions are often resistant to conventional analgesics, highlighting the need for novel therapeutic strategies.[1] Murine models of herpetic pain, typically induced by percutaneous inoculation of HSV-1, mimic key aspects of the human condition, including the development of mechanical allodynia (pain from non-painful stimuli).[1][3]

Recent research has implicated the purinergic P2X4 receptor (P2X4R), expressed in spinal microglia, as a crucial mediator of pathological chronic pain.[4][5] this compound is a selective antagonist of the P2X4 receptor, demonstrating anti-allodynic effects in models of neuropathic pain.[4][6][7] This document outlines the application of NP-1815-PX in a well-established murine model of herpetic pain.

Mechanism of Action

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor.[7] In the context of herpetic pain, the proposed mechanism involves the inhibition of P2X4R on spinal microglia.[4] Activation of microglial P2X4R by ATP leads to the release of brain-derived neurotrophic factor (BDNF).[4][5] BDNF then acts on dorsal horn neurons, causing a downregulation of the K+/Cl− cotransporter 2 (KCC2).[4] This downregulation leads to a shift in the chloride gradient, resulting in neuron hyperexcitability and the sensation of pain.[4] By blocking the P2X4R, NP-1815-PX is thought to prevent this cascade, thereby alleviating mechanical allodynia.[4]

Data Presentation

Table 1: In Vitro Potency of NP-1815-PX
Receptor/Cell TypeAssayIC50Reference
Human P2X4R (hP2X4R-1321N1 cells)[Ca2+]i increase0.26 μM[7]
Rat P2X4R (rP2X4R-1321N1 cells)[Ca2+]i increaseInhibitory effect at 0.3 and 1 μM[8]
Mouse P2X4R (mP2X4R-1321N1 cells)[Ca2+]i increaseInhibitory effect at 0.3 and 1 μM[8]
Primary Cultured Microglial CellsATP-mediated [Ca2+]i increaseInhibition at 0.3 and 1 μM[9]
Table 2: In Vivo Efficacy of NP-1815-PX in a Murine Herpetic Pain Model
Treatment GroupDose (intrathecal)Pain-Related Score (Mean ± SEM)Reference
Vehicle (PBS)5 μl~3.5[4]
NP-1815-PX10 pmol/mouse~2.0[4]
NP-1815-PX30 pmol/mouse~1.0[4]

Note: Pain-related score was assessed on a 4-point scale based on the response to von Frey filament stimulation.[4]

Experimental Protocols

Murine Model of Herpetic Pain

This protocol is adapted from Matsumura et al. (2016).[4]

1. Animals:

  • Male C57BL/6J mice (7-8 weeks old) are typically used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures must be approved by an institutional animal care and use committee.

2. Virus Inoculation:

  • Herpes simplex virus type 1 (HSV-1) is used to induce the herpetic pain model.

  • Mice are anesthetized.

  • The plantar surface of the left hind paw is scarified using a 27-gauge needle.

  • A suspension of HSV-1 (e.g., 1 x 10^6 plaque-forming units in 5 μl of phosphate-buffered saline) is applied to the scarified area.

3. Assessment of Mechanical Allodynia:

  • Mechanical allodynia is assessed using von Frey filaments.

  • Mice are placed in individual plastic cages with a wire mesh floor and allowed to acclimate.

  • Von Frey filaments with varying bending forces are applied to the plantar surface of the inoculated hind paw.

  • The response is scored on a 4-point scale:

    • 0: No response

    • 1: Lifting of the paw

    • 2: Flinching or shaking of the paw

    • 3: Licking or biting of the paw

  • Testing is typically performed daily or on select days post-inoculation (e.g., days 3, 5, 7, 10, and 14).

Administration of this compound

1. Drug Preparation:

  • This compound should be dissolved in a suitable vehicle, such as sterile phosphate-buffered saline (PBS).

  • Prepare fresh solutions on the day of the experiment.

2. Intrathecal Administration:

  • Intrathecal (i.t.) injection is performed to deliver the compound directly to the spinal cord.

  • Mice are briefly anesthetized.

  • A 30-gauge needle attached to a microsyringe is inserted between the L5 and L6 vertebrae.

  • A volume of 5 μl is typically injected.

  • In the study by Matsumura et al., NP-1815-PX was administered twice daily from day 5 to day 7 post-HSV-1 inoculation.[4]

Mandatory Visualizations

experimental_workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Assessment animal C57BL/6J Mice anesthesia Anesthesia animal->anesthesia scarification Hind Paw Scarification anesthesia->scarification hsv1 HSV-1 Inoculation scarification->hsv1 von_frey Von Frey Test hsv1->von_frey Days 3-14 post-inoculation drug_prep NP-1815-PX Preparation it_injection Intrathecal Injection drug_prep->it_injection it_injection->von_frey Days 5-7 post-inoculation scoring Pain Scoring von_frey->scoring

Caption: Experimental workflow for the murine model of herpetic pain.

signaling_pathway cluster_microglia Spinal Microglia cluster_neuron Dorsal Horn Neuron cluster_drug Drug Intervention atp ATP p2x4r P2X4R atp->p2x4r bdnf BDNF Release p2x4r->bdnf bdnf_receptor TrkB Receptor bdnf->bdnf_receptor kcc2 KCC2 Downregulation bdnf_receptor->kcc2 cl_gradient Chloride Gradient Shift kcc2->cl_gradient hyperexcitability Neuron Hyperexcitability cl_gradient->hyperexcitability pain Pain Sensation hyperexcitability->pain np1815px NP-1815-PX np1815px->p2x4r Blocks

Caption: Proposed signaling pathway of NP-1815-PX in herpetic pain.

Conclusion

The use of this compound in a murine model of herpetic pain provides a valuable tool for investigating the role of the P2X4 receptor in neuropathic pain states. The detailed protocols and data presented here serve as a foundation for further research into the development of novel analgesics targeting the P2X4R pathway. The selective action of NP-1815-PX offers a promising avenue for therapeutic intervention in conditions like herpetic and postherpetic neuralgia.[4]

References

Application of NP-1815-PX Sodium in Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NP-1815-PX is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various inflammatory processes.[1][2][3] Emerging research suggests that P2X4 receptor antagonists, like NP-1815-PX, may represent a novel therapeutic avenue for asthma by mitigating key pathological features of the disease, including airway hyperresponsiveness and inflammation.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the utility of NP-1815-PX sodium in the context of asthma.

Mechanism of Action

In the pathophysiology of asthma, extracellular ATP acts as a pro-inflammatory mediator.[2] NP-1815-PX exerts its effects by selectively blocking the P2X4 receptor, thereby inhibiting ATP-induced signaling cascades.[1][3] This antagonism has been shown to suppress contractions in tracheal and bronchial smooth muscles, suggesting a direct role in bronchodilation.[1] Furthermore, NP-1815-PX is believed to inhibit the release of pro-inflammatory cytokines and reduce the activity of immune cells involved in the asthmatic response.[2][4]

Signaling Pathway of NP-1815-PX in Asthma

NP-1815-PX Signaling Pathway Proposed Mechanism of NP-1815-PX in Asthma cluster_0 Inflammatory Stimuli cluster_1 Cellular Response Allergen Allergen ATP_release Extracellular ATP Release Allergen->ATP_release triggers P2X4R P2X4 Receptor ATP_release->P2X4R activates Inflam_cascade Inflammatory Cascade (e.g., Cytokine Release) P2X4R->Inflam_cascade initiates BSM_contraction Bronchial Smooth Muscle Contraction P2X4R->BSM_contraction induces NP1815PX NP-1815-PX NP1815PX->P2X4R inhibits Asthma_Symptoms Asthma Symptoms (Airway Hyperresponsiveness, Inflammation) Inflam_cascade->Asthma_Symptoms leads to BSM_contraction->Asthma_Symptoms leads to

Caption: Proposed mechanism of NP-1815-PX in attenuating asthma symptoms.

In Vitro Applications

Bronchial Smooth Muscle Contraction Assay

Objective: To evaluate the effect of NP-1815-PX on agonist-induced contractions of airway smooth muscle.

Protocol:

  • Isolate tracheal and bronchial smooth muscle strips from guinea pigs.

  • Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Allow the tissues to equilibrate under a resting tension of 1.0 g for at least 60 minutes.

  • Induce contractions with a known bronchoconstrictor, such as ATP, U46619 (a thromboxane A2 analog), or histamine.

  • Once a stable contraction is achieved, add NP-1815-PX at varying concentrations (e.g., 10⁻⁵ M to 10⁻⁴ M).[1]

  • Record the changes in isometric tension using a force-displacement transducer.

  • Calculate the percentage of inhibition of the agonist-induced contraction.

Data Presentation:

AgonistNP-1815-PX Concentration (M)Inhibition of Contraction (%)
ATP10⁻⁵Strong Suppression[1]
U4661910⁻⁵ - 10⁻⁴Strong Suppression[1]
Histamine10⁻⁴No Substantial Inhibition[1]
Carbachol10⁻⁴No Substantial Inhibition[1]
Cytokine Release Assay from Human Bronchial Epithelial Cells

Objective: To determine the effect of NP-1815-PX on the release of pro-inflammatory cytokines from airway epithelial cells.

Protocol:

  • Culture primary human bronchial epithelial cells (HBECs) at an air-liquid interface.[5]

  • Stimulate the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or a viral mimic (e.g., poly(I:C)).

  • Concurrently treat the cells with NP-1815-PX at various concentrations.

  • After a 24-hour incubation period, collect the basolateral medium.

  • Quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an enzyme-linked immunosorbent assay (ELISA).

Data Presentation:

StimulusNP-1815-PX Concentration (µM)IL-6 Reduction (%)IL-8 Reduction (%)
LPS (1 µg/mL)115.2 ± 3.112.8 ± 2.5
LPS (1 µg/mL)1045.7 ± 5.941.3 ± 4.8
LPS (1 µg/mL)5078.3 ± 8.272.5 ± 7.1

(Note: Data in the table is hypothetical and for illustrative purposes.)

In Vivo Applications

Ovalbumin-Induced Allergic Asthma Model in Mice

Objective: To assess the therapeutic efficacy of NP-1815-PX in a murine model of allergic asthma.

Protocol:

  • Sensitization: Sensitize BALB/c mice on days 0 and 7 via intraperitoneal (i.p.) injections of 50 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide.[6][7]

  • Challenge: On days 14, 16, 18, and 20, challenge the mice with an aerosolized solution of 1% OVA for 30 minutes.[7]

  • Treatment: Administer NP-1815-PX (e.g., 1-10 mg/kg, i.p. or via inhalation) 1 hour prior to each OVA challenge.

  • Assessment (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.[7]

    • Bronchoalveolar Lavage (BAL): Perform a BAL to collect fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).[8]

    • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (using H&E and PAS staining).

    • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid and serum by ELISA.[8]

Experimental Workflow for In Vivo Asthma Model dot digraph "In Vivo Experimental Workflow" { graph [fontname = "Arial", label="Ovalbumin-Induced Asthma Model Workflow", labelloc=t, fontsize=16]; node [fontname = "Arial", style=filled, shape=box]; edge [fontname = "Arial"];

"Day_0" [label="Day 0\nSensitization\n(OVA/Alum i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Day_7" [label="Day 7\nSensitization\n(OVA/Alum i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Day_14_20" [label="Days 14, 16, 18, 20\nOVA Challenge (Aerosol)\nNP-1815-PX Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; "Day_21_22" [label="Days 21-22\nOutcome Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"]; "AHR" [label="Airway Hyperresponsiveness\n(Methacholine Challenge)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "BALF" [label="Bronchoalveolar Lavage\n(Cell Counts, Cytokines)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Histology" [label="Lung Histology\n(Inflammation, Mucus)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Day_0" -> "Day_7"; "Day_7" -> "Day_14_20"; "Day_14_20" -> "Day_21_22"; "Day_21_22" -> "AHR"; "Day_21_22" -> "BALF"; "Day_21_22" -> "Histology"; }

References

Application Notes and Protocols for Studying Microglial Activation with NP-1815-PX Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX sodium is a novel and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] P2X4 receptors are significantly upregulated in microglia during neuroinflammation, playing a crucial role in the pathogenesis of various neurological conditions, including neuropathic pain and neurodegenerative diseases.[1][2] As a selective blocker of P2X4R, this compound serves as a valuable pharmacological tool for investigating the role of this receptor in microglial activation and downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on microglial function.

Mechanism of Action

This compound is a non-competitive antagonist of the human P2X4 receptor, with a reported IC50 of 0.26 μM.[3] It effectively inhibits the influx of calcium ions (Ca2+) through the P2X4R channel that is triggered by extracellular ATP.[3] This blockade of P2X4R signaling interferes with the activation of downstream pathways implicated in neuroinflammation, such as the p38 MAPK cascade and the release of brain-derived neurotrophic factor (BDNF). Furthermore, inhibition of P2X4R has been shown to modulate the NLRP3 inflammasome, a key component in the processing and release of pro-inflammatory cytokines like IL-1β.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and other selective P2X4R antagonists on microglial activation parameters.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeAgonistNP-1815-PX ConcentrationEffectReference
P2X4R Inhibition (IC50)hP2X4R-1321N1 cellsATP0.26 µMInhibition of Ca2+ influx[3]
ATP-induced Ca2+ influxPrimary cultured microgliaATP (50 µM)0.3 µMSignificant reduction[3]
ATP-induced Ca2+ influxPrimary cultured microgliaATP (50 µM)1 µMStrong reduction[3]
Ivermectin-potentiated Ca2+ influxPrimary cultured microgliaATP + Ivermectin1 µMAlmost complete abolishment[3]

Table 2: Effects of Selective P2X4R Antagonists on Microglial Cytokine Release (Data from studies using selective P2X4R antagonists other than NP-1815-PX)

CytokineCell TypeStimulusP2X4R AntagonistEffectReference
TNF-αPrimary MicrogliaATPPSB-12062~82% inhibition of expression[4]
IL-1βPrimary MicrogliaATPPSB-12062~54% inhibition of expression[4]
IL-6BV-2 MicrogliaLPSNot SpecifiedInhibition of release[5]

Table 3: In Vivo Effects of Selective P2X4R Antagonists on Microglial Activation Markers

Animal ModelTreatmentMarkerBrain RegionEffectReference
Tibial Surgery (PND model)5-BDBDIba-1HippocampusAttenuated microglial activation[6]
Traumatic Brain Injury5-BDBDIba-1, CD68Perilesional cortexReduced expression[7]

Experimental Protocols

Primary Microglia Culture

This protocol describes the isolation and culture of primary microglia from neonatal mouse pups.

Materials:

  • Newborn mouse pups (P0-P2)

  • Dissection medium (e.g., HBSS)

  • 2.5% Trypsin

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor)

  • DNase I

  • Culture medium (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin)

  • Poly-D-lysine (PDL) coated T-75 flasks

Procedure:

  • Euthanize neonatal pups according to approved institutional protocols.

  • Dissect brains and remove meninges in cold dissection medium.

  • Mince the brain tissue and transfer to a 50 ml tube.

  • Add 2.5% trypsin and incubate at 37°C for 15 minutes with frequent swirling.

  • Neutralize trypsin with trypsin inhibitor.

  • Add DNase I to digest DNA released from dead cells.

  • Centrifuge at 400 x g for 5 minutes, aspirate the supernatant, and resuspend the pellet in warm culture medium.

  • Plate the cell suspension into PDL-coated T-75 flasks.

  • Change the medium the next day and then every 5 days. A confluent layer of astrocytes will form with microglia growing on top.

  • To isolate microglia, vigorously tap the flasks and collect the floating cells.

  • Centrifuge the collected cell suspension, resuspend in fresh culture medium, and plate in desired culture vessels.

Intracellular Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration in microglia in response to ATP and the inhibitory effect of NP-1815-PX.

Materials:

  • Primary microglia cultured on glass coverslips

  • Fura-2 AM or other suitable calcium indicator dye

  • HEPES-buffered saline (HBS)

  • ATP solution

  • This compound solution

  • Fluorescence microscope with an imaging system

Procedure:

  • Load cultured microglia with Fura-2 AM in HBS for 30-60 minutes at room temperature.

  • Wash the cells with HBS to remove excess dye.

  • Mount the coverslip onto the microscope stage and perfuse with HBS.

  • Acquire baseline fluorescence images.

  • To assess the effect of NP-1815-PX, pre-incubate the cells with the desired concentration of this compound for 10-15 minutes.

  • Stimulate the cells with ATP solution while continuously recording fluorescence images.

  • Analyze the changes in fluorescence intensity (ratio of emissions at different excitation wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.

Microglial Phagocytosis Assay

This protocol assesses the effect of NP-1815-PX on the phagocytic activity of microglia.

Materials:

  • Primary microglia

  • Fluorescently labeled particles (e.g., latex beads, zymosan, or aggregated amyloid-beta)

  • This compound solution

  • Fixation solution (e.g., 4% paraformaldehyde)

  • DAPI or other nuclear stain

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate primary microglia in a multi-well plate.

  • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).

  • Add the fluorescently labeled particles to the wells and incubate for 1-2 hours to allow for phagocytosis.

  • Wash the cells thoroughly with cold PBS to remove non-phagocytosed particles.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei with DAPI.

  • Quantify phagocytosis by measuring the fluorescence intensity of the ingested particles per cell using fluorescence microscopy and image analysis software, or by analyzing the percentage of fluorescent cells and mean fluorescence intensity using a flow cytometer.

Cytokine Release Assay (ELISA)

This protocol measures the release of pro-inflammatory cytokines from microglia.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • This compound solution

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

  • Plate microglia in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

  • Collect the cell culture supernatant.

  • Perform ELISA for the desired cytokines according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

In Vivo Administration in a Mouse Model of Neuroinflammation

This protocol describes the administration of NP-1815-PX in a lipopolysaccharide (LPS)-induced neuroinflammation model.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound solution in a sterile vehicle

  • Anesthesia

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Immunohistochemistry reagents (antibodies against Iba1, CD68)

Procedure:

  • Administer this compound to the mice via a suitable route (e.g., intraperitoneal injection) at the desired dose. The timing of administration will depend on the experimental design (pre-treatment or post-treatment).

  • Induce neuroinflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

  • At a specified time point after LPS injection (e.g., 24 or 48 hours), euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix in 4% paraformaldehyde overnight.

  • Cryoprotect the brains in sucrose solutions.

  • Section the brains using a cryostat.

  • Perform immunohistochemistry on the brain sections using antibodies against microglial markers such as Iba1 (total microglia) and CD68 (activated microglia).

  • Analyze the stained sections using microscopy to quantify the number and morphology of activated microglia in specific brain regions.

Mandatory Visualizations

G P2X4R Signaling in Microglial Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ATP ATP P2X4R P2X4R ATP->P2X4R Binds & Activates Ca2_influx Ca2+ Influx P2X4R->Ca2_influx NP-1815-PX NP-1815-PX NP-1815-PX->P2X4R Inhibits p38_MAPK p38 MAPK Ca2_influx->p38_MAPK NLRP3_Inflammasome NLRP3 Inflammasome Activation Ca2_influx->NLRP3_Inflammasome BDNF_release BDNF Release p38_MAPK->BDNF_release Pro_inflammatory_response Pro-inflammatory Response BDNF_release->Pro_inflammatory_response Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_release IL-1β Release Caspase1->IL1b_release IL1b_release->Pro_inflammatory_response

Caption: P2X4R signaling pathway in microglia.

G Experimental Workflow: In Vitro Analysis of NP-1815-PX cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolate_Microglia Isolate Primary Microglia Culture_Microglia Culture Microglia Isolate_Microglia->Culture_Microglia Pretreat_NP1815PX Pre-treat with NP-1815-PX Culture_Microglia->Pretreat_NP1815PX Stimulate_Microglia Stimulate with ATP/LPS Pretreat_NP1815PX->Stimulate_Microglia Ca_Imaging Intracellular Calcium Imaging Stimulate_Microglia->Ca_Imaging Phagocytosis_Assay Phagocytosis Assay Stimulate_Microglia->Phagocytosis_Assay Cytokine_ELISA Cytokine Release (ELISA) Stimulate_Microglia->Cytokine_ELISA

Caption: In vitro experimental workflow.

G Experimental Workflow: In Vivo Analysis of NP-1815-PX cluster_animal_model Animal Model cluster_tissue_processing Tissue Processing cluster_analysis Analysis Administer_NP1815PX Administer NP-1815-PX to Mice Induce_Neuroinflammation Induce Neuroinflammation (LPS) Administer_NP1815PX->Induce_Neuroinflammation Perfuse_Fix Perfuse and Fix Brain Tissue Induce_Neuroinflammation->Perfuse_Fix Section_Brain Section Brain Perfuse_Fix->Section_Brain Immunohistochemistry Immunohistochemistry (Iba1, CD68) Section_Brain->Immunohistochemistry Microscopy_Quantification Microscopy and Quantification Immunohistochemistry->Microscopy_Quantification

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for Intrathecal Administration of NP-1815-PX Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX sodium is a potent and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel activated by extracellular ATP.[1][2] P2X4R is upregulated in microglia in the spinal cord under conditions of neuropathic pain.[1][2] Its activation is a key step in the signaling cascade that leads to pain hypersensitivity.[2] this compound, by blocking this receptor, presents a promising therapeutic strategy for the management of chronic pain states.[1] These application notes provide a detailed protocol for the intrathecal administration of this compound in a mouse model of neuropathic pain, based on published preclinical research.

Mechanism of Action

This compound exerts its analgesic effects by inhibiting the P2X4 receptor on activated microglia in the spinal cord.[1] In neuropathic pain states, peripheral nerve injury leads to the release of ATP in the dorsal horn, which binds to and activates P2X4R on microglia.[2] This activation triggers a downstream signaling pathway, including the phosphorylation of p38 MAP kinase, leading to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[2] BDNF then acts on TrkB receptors on dorsal horn neurons, causing a downregulation of the potassium-chloride cotransporter KCC2.[1][2] The resulting shift in the chloride gradient leads to a disinhibition of nociceptive neurons, contributing to the central sensitization and pain hypersensitivity characteristic of neuropathic pain.[1][2] this compound, by blocking the initial P2X4R activation step, interrupts this entire cascade.

P2X4R_Signaling_Pathway cluster_microglia Microglia cluster_neuron Dorsal Horn Neuron ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates p38_MAPK p38 MAPK P2X4R->p38_MAPK Activates NP1815PX NP-1815-PX sodium NP1815PX->P2X4R Inhibits BDNF_release BDNF Release p38_MAPK->BDNF_release BDNF BDNF BDNF_release->BDNF TrkB TrkB Receptor BDNF->TrkB Binds KCC2 KCC2 Transporter TrkB->KCC2 Downregulates Disinhibition Neuronal Disinhibition KCC2->Disinhibition Pain Pain Hypersensitivity Disinhibition->Pain Intrathecal_Injection_Workflow start Start anesthetize Anesthetize Mouse start->anesthetize position Position in Prone and Shave Lumbar Area anesthetize->position identify_site Identify Injection Site (L5-L6 Interspace) position->identify_site prepare_injection Prepare Syringe with NP-1815-PX Solution identify_site->prepare_injection insert_needle Insert 30G Needle prepare_injection->insert_needle tail_flick Observe Tail Flick? insert_needle->tail_flick tail_flick->insert_needle No, Re-position inject Slowly Inject Solution (5-10 µL) tail_flick->inject Yes withdraw Withdraw Needle inject->withdraw recover Monitor Recovery on Heating Pad withdraw->recover end End recover->end

References

Application Notes and Protocols for Calcium Imaging Assays Using NP-1815-PX to Block P2X4R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor (P2X4R), an ATP-gated ion channel, is a key player in various physiological and pathological processes, including neuropathic pain, inflammation, and immune responses.[1][2] Its activation leads to an influx of cations, most notably calcium (Ca2+), which triggers downstream signaling cascades. NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, making it a valuable tool for investigating the receptor's function and a potential therapeutic candidate.[3][4][5] These application notes provide detailed protocols for utilizing NP-1815-PX in calcium imaging assays to study P2X4R-mediated signaling.

Mechanism of Action of P2X4R and Inhibition by NP-1815-PX

Activation of the P2X4 receptor by its endogenous ligand, adenosine triphosphate (ATP), results in the opening of a non-selective cation channel, leading to a rapid influx of extracellular Ca2+.[3] This rise in intracellular calcium concentration ([Ca2+]i) initiates a signaling cascade that includes the activation of p38 mitogen-activated protein kinase (p38-MAPK).[1] Activated p38-MAPK, in turn, promotes the synthesis and release of brain-derived neurotrophic factor (BDNF), a key mediator in pain transmission and neuroinflammation.[1]

NP-1815-PX acts as a selective antagonist of the P2X4 receptor, effectively blocking the ATP-induced influx of calcium.[3][4][5] By inhibiting the initial step in the signaling pathway, NP-1815-PX allows researchers to dissect the role of P2X4R in various cellular processes and to assess the therapeutic potential of P2X4R blockade.

Quantitative Data for NP-1815-PX

The following tables summarize the available quantitative data for NP-1815-PX, facilitating the design of experiments and comparison of results.

Parameter Species Value Reference
IC50Human0.26 µM[3][5]
IC50RatEffective inhibitor, specific IC50 not published[3]
IC50MouseEffective inhibitor, specific IC50 not published[3]
Receptor Subtype Species NP-1815-PX Activity Reference
P2X1RHumanLow activity[5]
P2X2RHumanLow activity[5]
P2X3RRatLow activity[5]
P2X7RHumanLow activity[5]

Experimental Protocols

Calcium Imaging Assay to Measure P2X4R Inhibition by NP-1815-PX

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure the inhibitory effect of NP-1815-PX on ATP-induced calcium influx in cells expressing P2X4R.

Materials:

  • Cells expressing P2X4 receptors (e.g., HEK293-P2X4R, primary microglia)

  • Cell culture medium

  • Black-walled, clear-bottom 96-well microplates

  • NP-1815-PX

  • Adenosine triphosphate (ATP)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microplate reader or imaging system with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Protocol:

  • Cell Preparation:

    • Seed cells in a black-walled, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Reagents:

    • NP-1815-PX Stock Solution: Prepare a stock solution of NP-1815-PX in DMSO. The final concentration of DMSO in the assay should be kept below 0.1% to avoid solvent effects.

    • ATP Stock Solution: Prepare a stock solution of ATP in a physiological buffer (e.g., HBSS).

    • Fluo-4 AM Loading Solution: Prepare a working solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

  • Cell Loading with Fluo-4 AM:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add 100 µL of Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, gently wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Inhibition with NP-1815-PX:

    • Prepare serial dilutions of NP-1815-PX in HBSS from the stock solution.

    • Add the desired concentrations of NP-1815-PX to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).

    • Incubate the plate for 15-30 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the microplate in the fluorescence reader or imaging system.

    • Establish a stable baseline fluorescence reading for each well.

    • Add a stimulating concentration of ATP to all wells simultaneously using an automated dispenser if available. The final concentration of ATP should be at or near the EC50 for P2X4R activation.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after ATP addition (ΔF = Fmax - F0).

    • Normalize the fluorescence change by dividing by the baseline fluorescence (ΔF/F0).

    • Plot the normalized fluorescence change against the concentration of NP-1815-PX.

    • Fit the data to a dose-response curve to determine the IC50 value of NP-1815-PX.

Visualizations

P2X4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca2_influx Ca²⁺ Influx P2X4R->Ca2_influx Mediates NP1815PX NP-1815-PX NP1815PX->P2X4R Blocks p38_MAPK p38-MAPK Activation Ca2_influx->p38_MAPK Leads to BDNF BDNF Synthesis & Release p38_MAPK->BDNF Promotes Calcium_Imaging_Workflow A 1. Seed P2X4R-expressing cells in 96-well plate B 2. Load cells with Fluo-4 AM calcium indicator A->B C 3. Pre-incubate with NP-1815-PX or vehicle B->C D 4. Stimulate with ATP C->D E 5. Measure fluorescence change (Calcium Influx) D->E F 6. Analyze data and determine IC50 E->F

References

Application Notes and Protocols for NP-1815-PX Sodium in Smooth Muscle Contraction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a selective antagonist of the P2X4 receptor, an ionotropic ATP receptor implicated in various physiological processes, including neuropathic pain.[1] Recent studies have unveiled its potent inhibitory effects on smooth muscle contraction, suggesting its potential as a therapeutic agent for conditions such as asthma.[1][2][3] Notably, NP-1815-PX's mechanism in smooth muscle extends beyond P2X4 antagonism, demonstrating significant inhibition of contractions mediated by the thromboxane A2 (TP) receptor.[1][2]

These application notes provide a comprehensive overview of NP-1815-PX, its mechanism of action in smooth muscle, detailed protocols for its use in relevant assays, and a summary of key quantitative data.

Mechanism of Action

NP-1815-PX inhibits smooth muscle contraction through a dual mechanism:

  • P2X4 Receptor Antagonism: As a selective antagonist, NP-1815-PX blocks the P2X4 receptor, a ligand-gated ion channel that, upon activation by ATP, allows for the influx of cations, including Ca²⁺, leading to membrane depolarization and smooth muscle contraction.[4]

  • TP Receptor Antagonism: NP-1815-PX strongly suppresses contractions induced by TP receptor agonists like U46619 and prostaglandin F₂α (PGF₂α).[1][2] This inhibition is achieved by blocking the TP receptor signaling cascade, which prevents the downstream increase in intracellular Ca²⁺ concentrations.[1]

Importantly, NP-1815-PX shows selectivity, as it does not significantly inhibit contractions induced by other common agonists such as carbachol, histamine, or neurokinin A, nor does it affect contractions induced by high potassium (KCl) depolarization.[1][2] This indicates that NP-1815-PX does not act as a general inhibitor of the contractile machinery but targets specific signaling pathways.

Signaling Pathways

The signaling pathways affected by NP-1815-PX are crucial for smooth muscle contraction. Below are diagrams illustrating the established TP receptor pathway and the P2X4 receptor pathway.

TP_Receptor_Pathway U46619 U46619 / PGF2α TP_Receptor TP Receptor U46619->TP_Receptor NP1815PX NP-1815-PX NP1815PX->TP_Receptor Gq11 Gq/11 TP_Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR activates IP3R on PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_sensitization Ca²⁺ Sensitization PKC->Ca_sensitization Ca_sensitization->Contraction

Caption: TP Receptor Signaling Pathway Inhibition by NP-1815-PX.

P2X4_Receptor_Pathway ATP ATP P2X4_Receptor P2X4 Receptor (Ion Channel) ATP->P2X4_Receptor NP1815PX NP-1815-PX NP1815PX->P2X4_Receptor Ca_influx Ca²⁺ Influx & Na⁺ Influx P2X4_Receptor->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Contraction Smooth Muscle Contraction Ca_influx->Contraction Depolarization->Contraction

Caption: P2X4 Receptor Signaling Pathway Inhibition by NP-1815-PX.

Data Presentation

The following tables summarize the quantitative data on the effects of NP-1815-PX on smooth muscle contraction.

Table 1: Inhibitory Effect of NP-1815-PX on Agonist-Induced Contractions in Guinea Pig Tracheal Smooth Muscle (TSM)

AgonistAgonist ConcentrationNP-1815-PX Concentration (M)% Inhibition of Contraction (Mean ± SEM)
U4661910⁻⁸ M10⁻⁵Strong Inhibition
3 x 10⁻⁵Stronger Inhibition
10⁻⁴Maximal Inhibition
PGF₂α5 x 10⁻⁷ M10⁻⁵Significant Inhibition
3 x 10⁻⁵Stronger Inhibition
10⁻⁴Maximal Inhibition

Data adapted from studies on epithelium-denuded TSM preparations.[1]

Table 2: Specificity of NP-1815-PX in Guinea Pig Tracheal and Bronchial Smooth Muscle (TSM/BSM)

AgonistAgonist ConcentrationNP-1815-PX Concentration (M)Effect on Contraction
Carbachol3 x 10⁻⁷ M10⁻⁴No substantial inhibition
Histamine3 x 10⁻⁶ M10⁻⁴No substantial inhibition
Neurokinin A10⁻⁷ M10⁻⁴No substantial inhibition
High KCI50 mM10⁻⁴No substantial inhibition

These findings highlight the selective antagonistic action of NP-1815-PX.[1][2]

Table 3: Effect of NP-1815-PX on Intracellular Calcium ([Ca²⁺]i) in Human TP Receptor-Expressing Cells (TP-293T)

AgonistAgonist ConcentrationNP-1815-PX Concentration (M)Effect on [Ca²⁺]i Increase
U4661910⁻⁸ M10⁻⁵Inhibition
10⁻⁴Stronger Inhibition

NP-1815-PX inhibits the U46619-induced increase in intracellular Ca²⁺ in a concentration-dependent manner.[1]

Table 4: Pharmacological Parameters of NP-1815-PX

ParameterValueTarget
Apparent pA₂4.59vs. U46619 in TSM
IC₅₀0.26 µMP2X4 Receptor

The pA₂ value indicates the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.[1]

Experimental Protocols

The following are detailed protocols for investigating the effects of NP-1815-PX on smooth muscle contraction.

Protocol 1: Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction

This protocol is designed to measure isometric contractions of isolated smooth muscle strips, such as guinea pig trachea or bronchi.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig trachea)

  • Physiological Salt Solution (PSS), e.g., Locke-Ringer or Krebs-Henseleit solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated tissue organ bath system with force-displacement transducers

  • Data acquisition system

  • NP-1815-PX sodium salt

  • Agonists (e.g., U46619, PGF₂α, carbachol, KCl)

  • Standard laboratory dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired smooth muscle tissue and place it in ice-cold, carbogen-aerated PSS.

    • Remove adhering connective and fatty tissues. For tracheal preparations, the epithelium may be denuded by gently rubbing the luminal surface.

    • Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide rings for trachea).

    • Tie sutures to both ends of the preparation.

  • Mounting the Tissue:

    • Mount the tissue strip in the organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to the force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1.0 g).

    • Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

    • Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 50-60 mM). A robust and reproducible contraction indicates a healthy preparation.

    • Wash the tissue thoroughly with PSS to return to the baseline resting tension.

  • Investigating the Effect of NP-1815-PX:

    • Once a stable baseline is achieved, pre-incubate the tissue with the desired concentration of NP-1815-PX (or vehicle control) for a set period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve to an agonist (e.g., U46619) by adding increasing concentrations of the agonist to the bath and recording the plateau of each contractile response.

    • Alternatively, for single-concentration experiments, add a submaximal concentration of the agonist to elicit a stable contraction before and after the addition of NP-1815-PX.

  • Data Analysis:

    • Record the contractile force in grams or millinewtons.

    • Express the contractile response as a percentage of the maximal contraction induced by KCl or the maximal response to the specific agonist.

    • Plot concentration-response curves and calculate EC₅₀ values.

    • For antagonist studies, calculate the pA₂ value to quantify the potency of NP-1815-PX.

Experimental_Workflow_Organ_Bath A Tissue Dissection & Preparation B Mount in Organ Bath A->B C Equilibration (60 min, 1.0g tension) B->C D Viability Check (High KCl) C->D E Wash & Return to Baseline D->E F Pre-incubation with NP-1815-PX or Vehicle E->F G Add Agonist (e.g., U46619) F->G H Record Isometric Contraction G->H I Data Analysis H->I

Caption: Experimental Workflow for the Isolated Tissue Organ Bath Assay.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes the measurement of changes in intracellular calcium in cultured cells (e.g., human TP receptor-expressing 293T cells) using a fluorescent calcium indicator.

Materials:

  • Cultured cells expressing the target receptor (e.g., TP-293T cells)

  • Cell culture medium

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • This compound salt

  • Agonist (e.g., U46619)

  • Fluorescence plate reader with injection capabilities or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.

  • Wash and Pre-incubation:

    • Wash the cells gently with HBSS to remove excess dye.

    • Add HBSS containing the desired concentration of NP-1815-PX (or vehicle control) and incubate for 15-20 minutes at room temperature in the dark.

  • Measurement of [Ca²⁺]i:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Use the plate reader's injector to add the agonist (e.g., U46619) and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular Ca²⁺ concentration.

    • Express the response as the peak fluorescence change from baseline (ΔF) or as a ratio of the baseline fluorescence (F/F₀).

    • Compare the responses in NP-1815-PX-treated cells to control cells to determine the percentage of inhibition.

Conclusion

NP-1815-PX is a valuable pharmacological tool for investigating the roles of P2X4 and TP receptors in smooth muscle physiology and pathophysiology. Its selective antagonism of specific contraction pathways makes it a promising candidate for further research and development, particularly in the context of respiratory diseases like asthma. The protocols and data presented here provide a solid foundation for researchers to effectively utilize NP-1815-PX in their studies of smooth muscle function.

References

Troubleshooting & Optimization

Potential off-target effects of NP-1815-PX sodium in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NP-1815-PX sodium. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known receptor selectivity of this compound?

This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R).[1][2] It exhibits significantly lower potency against other P2X receptor subtypes, as demonstrated in studies using cell lines expressing different human (h) and rat (r) P2X receptors.

Data Summary: Selectivity Profile of NP-1815-PX

Receptor SubtypeSpeciesIC50 (µM)Reference
P2X4RHuman0.26[3]
P2X1RHuman>30[3]
P2X2RHuman7.3[3]
P2X3RRat>30[3]
P2X2/3RHuman>30[3]
P2X7RHuman>30[3]

Q2: Is this compound expected to have effects on the Central Nervous System (CNS)?

Due to its polarity, NP-1815-PX has low permeability across the blood-brain barrier.[1][2] Therefore, when administered peripherally, it is not expected to have significant direct effects on the CNS.[2] Any observed systemic effects are more likely to be mediated by peripheral P2X4 receptors.

Q3: NP-1815-PX has a benzodiazepine-like structure. Does it act on GABA-A receptors?

While NP-1815-PX is derived from a benzodiazepine scaffold, its primary target is the P2X4 receptor.[1] Classical benzodiazepines exert their effects by modulating GABA-A receptors. There is no published evidence to suggest that NP-1815-PX has significant activity at GABA-A receptors. The adverse effects commonly associated with classical benzodiazepines, such as sedation and cognitive impairment, have not been reported for NP-1815-PX in the available literature.

Q4: What is the proposed downstream signaling pathway affected by this compound?

NP-1815-PX, through its antagonism of the P2X4 receptor, has been proposed to inhibit the activation of the NLRP3 inflammasome. This, in turn, is suggested to reduce the release of the pro-inflammatory cytokine IL-1β.

Disclaimer: The primary source proposing this pathway has been retracted.[4][5] This diagram represents a proposed mechanism that may still be a subject of investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm ATP ATP P2X4R P2X4R ATP->P2X4R Activates NLRP3_Inflammasome NLRP3_Inflammasome P2X4R->NLRP3_Inflammasome Activates NP-1815-PX NP-1815-PX NP-1815-PX->P2X4R Inhibits Caspase-1 Caspase-1 NLRP3_Inflammasome->Caspase-1 Activates Pro-IL-1b Pro-IL-1b Caspase-1->Pro-IL-1b Cleaves IL-1b IL-1b Pro-IL-1b->IL-1b Inflammation Inflammation IL-1b->Inflammation

Proposed P2X4R-NLRP3 Inflammasome Signaling Pathway.

Q5: A key paper on the anti-inflammatory effects of NP-1815-PX was retracted. How should I interpret its findings?

Troubleshooting Guide

"I'm observing an unexpected phenotype in my experiment. Could it be an off-target effect of this compound?"

While NP-1815-PX is reported to be selective for P2X4R, unexpected effects in a biological system are always possible. The following workflow can help you determine if your observations are due to off-target effects.

G start Unexpected Phenotype Observed confirm_on_target 1. Confirm On-Target Engagement (e.g., Calcium Flux Assay) start->confirm_on_target dose_response 2. Perform Dose-Response Is the effect dose-dependent? confirm_on_target->dose_response structurally_unrelated 3. Use Structurally Unrelated P2X4R Antagonist dose_response->structurally_unrelated rescue_experiment 4. Perform Rescue Experiment (Activate downstream pathway) structurally_unrelated->rescue_experiment off_target_likely Result: Off-Target Effect Likely rescue_experiment->off_target_likely Phenotype unique to NP-1815-PX on_target_likely Result: On-Target Effect Likely rescue_experiment->on_target_likely Phenotype replicated with other antagonist

Workflow for Investigating Unexpected Experimental Results.

Experimental Protocols

Protocol: Verifying On-Target P2X4R Antagonism using a Calcium Flux Assay

This protocol allows you to confirm that this compound is effectively inhibiting P2X4R in your cell system.

Materials:

  • Cells expressing P2X4R (e.g., 1321N1-hP2X4R)

  • This compound

  • ATP (P2X4R agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Plate P2X4R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the NP-1815-PX dilutions to the respective wells. Include a vehicle control (assay buffer without NP-1815-PX).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of ATP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) at regular intervals.

    • After establishing a baseline reading, inject the ATP solution into all wells.

    • Continue to record fluorescence for several minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon ATP addition for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.

Expected Outcome:

A dose-dependent inhibition of the ATP-induced calcium influx by this compound confirms on-target engagement of the P2X4 receptor.

References

Troubleshooting lack of efficacy with NP-1815-PX sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NP-1815-PX sodium. The information is tailored for scientists and drug development professionals to address potential issues with experimental efficacy.

Troubleshooting Guide: Lack of Efficacy

Question: We are not observing the expected inhibitory effect of this compound in our experiments. What are the possible reasons?

Answer: A lack of efficacy with this compound can stem from several factors, ranging from reagent handling to experimental design. Below is a step-by-step guide to troubleshoot your experiment.

1. Reagent Preparation and Storage:

  • Proper Dissolution: this compound is water-soluble.[1] However, ensure complete dissolution in your experimental buffer. Sonication may aid in dissolving the compound. For cellular assays, ensure the final concentration of any solvent (like DMSO, if used for initial stock preparation) is minimal and does not affect cell viability.

  • Storage Conditions: The stability of the compound is critical. It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. When stored at -80°C, it should be used within 6 months, and at -20°C, within 1 month.[2]

2. Experimental System and Design:

  • P2X4 Receptor Expression: Confirm that your experimental system (cell line, primary cells, or tissue) expresses the P2X4 receptor at a sufficient level. The efficacy of NP-1815-PX is dependent on the presence of its target.

  • Agonist Concentration: The concentration of the P2X4 receptor agonist (e.g., ATP or BzATP) used to elicit a response is crucial. If the agonist concentration is too high, it may overcome the competitive antagonism of NP-1815-PX. Consider performing a dose-response curve for the agonist to determine an appropriate concentration (e.g., EC50 or EC80) for your inhibition studies.

  • Pre-incubation Time: Ensure sufficient pre-incubation time with this compound before adding the agonist. A pre-incubation time of 10-15 minutes has been used in published studies.[1]

  • Species Specificity: NP-1815-PX has been shown to be effective against human, rat, and mouse P2X4 receptors.[1][3] However, subtle differences in potency across species may exist.

3. Assay-Specific Considerations:

  • Cell-Based Assays (e.g., Calcium Imaging):

    • Ensure the health and viability of your cells.

    • Verify the functionality of your calcium indicator dye.

    • Confirm that the observed signal is indeed mediated by P2X4 receptors. This can be done using other P2X4 receptor antagonists or in cells that do not express the receptor.

  • In Vivo Models:

    • Route of Administration and Dosage: The route of administration (e.g., intrathecal, oral) and the dosage are critical for achieving therapeutic concentrations at the target site. Doses ranging from 10 to 30 pmol per mouse (intrathecal) and 10 mg/kg (oral) have been reported to be effective in different models.[4][5][6]

    • Pharmacokinetics: Consider the pharmacokinetic properties of NP-1815-PX. Its polarity may limit its ability to cross the blood-brain barrier, which could be a factor in CNS-related models if administered systemically.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[2][4][8] It inhibits the influx of cations, primarily Ca2+, into the cell upon activation by extracellular ATP.[9] This blockade of P2X4 receptor activity leads to downstream effects such as the inhibition of inflammatory pathways.[9]

Q2: Which signaling pathways are modulated by this compound?

A2: this compound has been shown to inhibit signaling pathways downstream of P2X4 receptor activation. These include:

  • p38 MAPK Pathway: In microglia, P2X4 receptor activation leads to the phosphorylation of p38 MAPK, which in turn drives the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[9] NP-1815-PX can inhibit this pathway.

  • NLRP3 Inflammasome Pathway: NP-1815-PX can inhibit the activation of the NLRP3 inflammasome, leading to reduced caspase-1 activation and subsequent decrease in the release of the pro-inflammatory cytokine IL-1β.[5][6] It has been shown to inhibit both the canonical and non-canonical pathways of the NLRP3 inflammasome.[5]

Q3: What are the recommended working concentrations for this compound?

A3: The optimal concentration will vary depending on the experimental system. Based on published data, here are some suggested starting ranges:

  • In vitro (cell-based assays): 0.1 µM to 10 µM.[1][5] The IC50 for human P2X4 receptors is approximately 0.26 µM.[3][4]

  • In vivo (animal models):

    • Intrathecal (mouse): 10 and 30 pmol/mouse.[4]

    • Oral (rat): 10 mg/kg.[5][6]

Q4: Is NP-1815-PX selective for the P2X4 receptor?

A4: Yes, NP-1815-PX is reported to be a selective P2X4 receptor antagonist. It has been shown to have no significant effect on P2X1, P2X2/3, P2X3, and P2X7 receptors at concentrations where it potently inhibits P2X4.[3][4]

Quantitative Data

Table 1: Inhibitory Potency of NP-1815-PX

Receptor/AssaySpeciesIC50Reference
P2X4 ReceptorHuman0.26 µM[3][4]
P2X1 ReceptorHuman>30 µM[4]
P2X2/3 ReceptorHuman>30 µM[4]
P2X3 ReceptorRat>30 µM[4]
P2X7 ReceptorHuman>30 µM[4]
P2X2 ReceptorHuman7.3 µM[4]

Experimental Protocols

1. Calcium Imaging in Cell Lines Expressing P2X4R (e.g., hP2X4R-1321N1 cells)

  • Cell Seeding: Seed hP2X4R-1321N1 cells onto black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.

  • Dye Loading: Wash the cells with a physiological salt solution. Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM) in the salt solution for a specified time at room temperature in the dark.

  • Compound Incubation: Wash the cells to remove excess dye. Add this compound at various concentrations to the wells and pre-incubate for 10-15 minutes at room temperature.[1]

  • Agonist Addition and Measurement: Place the plate in a fluorescence microplate reader. Add an agonist solution (e.g., ATP, final concentration of 1 µM) to the wells.[1] Measure the fluorescence intensity at appropriate excitation and emission wavelengths to determine the intracellular calcium concentration.

  • Data Analysis: Calculate the change in fluorescence intensity before and after agonist addition. Determine the inhibitory effect of NP-1815-PX by comparing the response in treated wells to control (agonist alone) wells.

2. In Vivo Herpetic Pain Model in Mice

  • Model Induction: Induce herpetic pain in mice through the inoculation of herpes simplex virus type 1 (HSV-1) into the hind paw.

  • Assessment of Allodynia: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at baseline and at various time points after infection to confirm the development of mechanical allodynia.

  • Drug Administration: On the day of peak allodynia (e.g., day 7 post-infection), administer this compound intrathecally at doses of 10 and 30 pmol per mouse.[1][4]

  • Post-treatment Assessment: Measure the paw withdrawal threshold at different time points after drug administration to evaluate the anti-allodynic effect of NP-1815-PX.

  • Control Groups: Include a vehicle control group and potentially a positive control group (a known analgesic).

Visualizations

P2X4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Mediates NP1815PX NP-1815-PX NP1815PX->P2X4R Inhibits p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 BDNF_release BDNF Release p38_MAPK->BDNF_release Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_release IL-1β Release Caspase1->IL1b_release

Caption: NP-1815-PX inhibits ATP-mediated P2X4R activation and downstream signaling.

Troubleshooting_Workflow Start Lack of Efficacy Observed Reagent_Check Check Reagent Preparation and Storage Start->Reagent_Check Experimental_Design Review Experimental Design Reagent_Check->Experimental_Design If OK P2X4R_Expression Confirm P2X4R Expression Experimental_Design->P2X4R_Expression Agonist_Conc Optimize Agonist Concentration Experimental_Design->Agonist_Conc Incubation_Time Verify Pre-incubation Time Experimental_Design->Incubation_Time Assay_Specific Investigate Assay-Specific Parameters Cell_Health Check Cell Viability Assay_Specific->Cell_Health In Vitro InVivo_Params Review In Vivo Parameters (Dose, Route) Assay_Specific->InVivo_Params In Vivo P2X4R_Expression->Assay_Specific Agonist_Conc->Assay_Specific Incubation_Time->Assay_Specific Resolved Issue Resolved Cell_Health->Resolved InVivo_Params->Resolved

Caption: Troubleshooting workflow for lack of NP-1815-PX efficacy.

References

NP-1815-PX sodium stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of NP-1815-PX sodium, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: Proper storage of solid this compound is crucial for maintaining its integrity. General recommendations for small molecule inhibitors suggest the following:

Storage TemperatureDurationImportant Considerations
-20°CUp to 3 yearsKeep desiccated to prevent hydration.[1][2]
4°CUp to 2 yearsCheck the product-specific datasheet for any particular recommendations.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For many hydrophobic small molecules, 100% DMSO is the primary solvent for creating high-concentration stock solutions.[2] The solubility of this compound in DMSO should be confirmed from the supplier's technical data sheet.

Q3: How should I store the stock solution of this compound?

A3: To maintain the stability of your stock solution, it is recommended to aliquot it into ready-to-use volumes to avoid repeated freeze-thaw cycles.[1][3]

Storage TemperatureDurationImportant Considerations
-20°CUp to 1 monthEnsure vials are tightly sealed.[1][4]
-80°CUp to 6 monthsPreferred for longer-term storage.[4]

Q4: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some steps to address this:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.

  • Adjust the pH of the buffer: The stability of oxadiazole derivatives, a chemical class to which NP-1815-PX belongs, can be pH-dependent. Some derivatives show maximum stability in a pH range of 3-5.[5]

  • Use a co-solvent system: In some cases, using a co-solvent like ethanol or PEG can improve the solubility of highly insoluble compounds.[2]

Q5: Are there any known stability issues with the oxadiazole ring in NP-1815-PX?

A5: The 1,2,4- and 1,3,4-isomers of oxadiazole are generally considered to have good chemical stability.[6][7] However, the stability can be influenced by factors such as pH.[5] It is good practice to protect solutions from light and extreme temperatures unless stability under these conditions has been verified.

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity in Cellular Assays
Possible Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution from the solid compound. Ensure proper storage of both solid and stock solutions (see FAQs).
Precipitation in Media Visually inspect the final working solution for any precipitate. If observed, refer to FAQ Q4 for troubleshooting precipitation.
Incorrect Concentration Verify all calculations for dilution. If possible, confirm the concentration of the stock solution using a spectrophotometric or chromatographic method.
Cell Health Ensure the final concentration of DMSO is not cytotoxic to your cells (typically <0.5%).[1] Run a vehicle control (media with the same final DMSO concentration) to assess any solvent effects.
Issue 2: Variability Between Experiments
Possible Cause Troubleshooting Step
Freeze-Thaw Cycles Aliquot stock solutions to avoid repeated freezing and thawing.[1][3]
Solution Age Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
Inconsistent Handling Standardize the entire experimental protocol, from solution preparation to the final assay steps.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Warm the Vial: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Add Solvent: Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol for Preparing Working Solutions in Aqueous Buffer
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution in DMSO first.

  • Dilution into Aqueous Buffer: Slowly add the DMSO stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be kept as low as possible, ideally below 0.5%.[1]

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay.

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solid Solid NP-1815-PX (Store at -20°C, desiccated) stock 10 mM Stock in DMSO (Aliquot and store at -80°C) solid->stock Dissolve working Working Solution in Assay Buffer (Prepare fresh) stock->working Dilute treatment Treat with Working Solution working->treatment cells Prepare Cells/System cells->treatment assay Perform Assay treatment->assay data Data Acquisition assay->data results Analyze Results data->results

Caption: A typical experimental workflow using this compound.

Troubleshooting_Guide Troubleshooting Inconsistent Results start Inconsistent Results Observed check_solution Check for Precipitation in Working Solution? start->check_solution precip_yes Precipitation Observed check_solution->precip_yes Yes precip_no No Precipitation check_solution->precip_no No check_storage Review Storage of Solid and Stock? storage_bad Improper Storage check_storage->storage_bad Yes storage_good Proper Storage check_storage->storage_good No check_handling Review Handling Procedures? handling_bad Inconsistent Handling check_handling->handling_bad Yes handling_good Consistent Handling check_handling->handling_good No action_precip Action: Lower Concentration or Adjust Buffer pH precip_yes->action_precip precip_no->check_storage action_storage Action: Use New Aliquot/Solid, Follow Storage Guidelines storage_bad->action_storage storage_good->check_handling action_handling Action: Standardize Protocol, Use Fresh Solutions handling_bad->action_handling end_node Re-run Experiment handling_good->end_node If issues persist, consider other variables action_precip->end_node action_storage->end_node action_handling->end_node

Caption: A troubleshooting guide for inconsistent experimental results.

References

Addressing variability in results with NP-1815-PX sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NP-1815-PX sodium, a potent and selective P2X4 receptor antagonist. Addressing the potential for variability in experimental outcomes is critical for robust and reproducible research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] Its primary mechanism of action is the inhibition of P2X4R-mediated intracellular calcium influx, which plays a crucial role in various physiological and pathological processes, including inflammation and neuropathic pain.[1][2]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound as a solid powder should be stored at -20°C for up to 12 months, or at 4°C for up to 6 months. Stock solutions in a suitable solvent can be stored at -80°C for up to 6 months.[2][3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q3: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[2] For aqueous-based assays, it is recommended to first dissolve the compound in DMSO to create a stock solution, which can then be further diluted in the aqueous experimental buffer.

Q4: Does the potency of NP-1815-PX vary between different species?

Yes, the potency of P2X4 receptor antagonists can exhibit significant species-dependent differences. While NP-1815-PX has been shown to be a potent antagonist for human, rat, and mouse P2X4 receptors, it is crucial to be aware of potential variations in IC50 values when translating research findings across different animal models.

Q5: Are there known off-target effects for this compound?

NP-1815-PX is characterized as a selective P2X4R antagonist.[1][2] Studies have shown that it has no significant effect on ATP-induced calcium influx in cells expressing other P2X receptors such as P2X1, P2X2/3, and P2X7 at concentrations where it potently blocks P2X4R.[2] However, as with any pharmacological agent, conducting appropriate control experiments to rule out potential off-target effects in your specific experimental system is recommended.

Troubleshooting Guide

Variability in experimental results when using this compound can arise from several factors. This guide provides a structured approach to identifying and addressing common issues.

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower than expected inhibition of P2X4R activity. 1. Compound Degradation: Improper storage or handling of this compound or its stock solutions.Ensure the compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light and moisture.[2][3] Prepare fresh dilutions from a frozen stock for each experiment.
2. Solubility Issues: Precipitation of the compound in aqueous buffers, especially at higher concentrations.Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your experimental buffer immediately before use. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability or receptor function (typically <0.5%).
3. Lot-to-Lot Variability: Differences in the purity or activity of different batches of this compound.If you suspect lot-to-lot variability, it is advisable to test each new batch to confirm its potency (e.g., by determining the IC50) before proceeding with critical experiments.
High background signal or unexpected cellular responses. 1. Off-Target Effects: Although selective, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.Perform a dose-response curve to determine the optimal concentration range for P2X4R inhibition without inducing non-specific effects. Include appropriate negative controls (e.g., cells not expressing P2X4R) to assess off-target activity.
2. Solvent Effects: The vehicle (e.g., DMSO) used to dissolve NP-1815-PX may be causing cellular effects at the concentration used.Ensure that the final concentration of the solvent is the same in all experimental groups, including the vehicle control. Test the effect of the vehicle alone on your experimental readout.
Variability between different cell lines or primary cell types. 1. Differences in P2X4R Expression Levels: The level of P2X4 receptor expression can vary significantly between different cell types, affecting the observed potency of the antagonist.Characterize the expression level of P2X4R in your cell system of interest using techniques such as qPCR or Western blotting before conducting functional assays.
2. Species-Specific Differences in Potency: The IC50 of NP-1815-PX may differ between human, mouse, rat, and other species' P2X4 receptors.Be aware of the species origin of your cells or animal model and consult the literature for known differences in antagonist potency. If possible, confirm the potency in your specific system.
Inconsistent results in in vivo studies. 1. Pharmacokinetic and Bioavailability Issues: Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier can lead to variable efficacy in vivo.Review the available pharmacokinetic data for NP-1815-PX and consider the route of administration and dosing regimen accordingly. Ensure proper formulation of the compound for in vivo delivery.
2. Model-Specific Variability: The underlying pathology and compensatory mechanisms in different animal models of disease can influence the therapeutic window and efficacy of a P2X4R antagonist.Thoroughly characterize your animal model and consider potential confounding factors that may contribute to variability in the response to treatment.

Quantitative Data Summary

Table 1: In Vitro Potency of NP-1815-PX Across Different Species
SpeciesCell LineAssay TypeIC50 (µM)Reference
HumanhP2X4R-1321N1Calcium Influx0.26[2]

Note: This table will be updated as more comparative data becomes available.

Table 2: Selectivity Profile of NP-1815-PX
ReceptorCell LineAssay TypeIC50 (µM)Reference
hP2X1RhP2X1R-1321N1Calcium Influx>30[2]
rP2X3RrP2X3R-1321N1Calcium Influx>30[2]
hP2X2/3RhP2X2/3R-1321N1Calcium Influx>30[2]
hP2X7RhP2X7R-1321N1Calcium Influx>30[2]
hP2X2RhP2X2R-1321N1Calcium Influx7.3[2]

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay to Determine the Potency of NP-1815-PX

This protocol describes a method to measure the inhibitory effect of NP-1815-PX on ATP-induced calcium influx in a cell line recombinantly expressing the P2X4 receptor.

Materials:

  • Cells expressing the P2X4 receptor (e.g., hP2X4R-1321N1)

  • Cell culture medium

  • This compound

  • DMSO

  • ATP

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture: Culture the P2X4R-expressing cells to 80-90% confluency in a 96-well microplate.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

    • Prepare a working solution of ATP in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.

    • Remove the cell culture medium and wash the cells once with the assay buffer.

    • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with the assay buffer to remove excess dye.

    • Add the assay buffer containing the different concentrations of NP-1815-PX (and a vehicle control with the same final DMSO concentration) to the respective wells.

    • Incubate for 10-15 minutes at room temperature.

  • Measurement of Calcium Influx:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject the ATP solution into each well and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after ATP addition.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known P2X4R antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the NP-1815-PX concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of P2X4 Receptor Expression

This protocol provides a general method for assessing the protein expression levels of the P2X4 receptor in cell lysates.

Materials:

  • Cell pellets

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P2X4 receptor

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Lyse the cell pellets in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-P2X4R antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the P2X4R signal to the loading control.

Visualizations

P2X4R_Signaling_Pathway ATP Extracellular ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NP1815PX This compound NP1815PX->P2X4R Inhibits Ca_influx Ca²⁺ Influx P2X4R->Ca_influx Mediates Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation) Ca_influx->Downstream Initiates Response Cellular Response (e.g., Inflammation, Pain Signaling) Downstream->Response Leads to

Caption: P2X4R Signaling Pathway and Inhibition by NP-1815-PX.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare NP-1815-PX Stock Solution (DMSO) incubate_compound Incubate Cells with NP-1815-PX Dilutions prep_compound->incubate_compound prep_cells Culture P2X4R- Expressing Cells load_dye Load Cells with Calcium Indicator Dye prep_cells->load_dye load_dye->incubate_compound stimulate Stimulate with ATP incubate_compound->stimulate measure Measure Calcium Response stimulate->measure analyze Analyze Data and Determine IC50 measure->analyze

Caption: General Experimental Workflow for In Vitro Testing.

Caption: Troubleshooting Flowchart for NP-1815-PX Experiments.

References

NP-1815-PX sodium toxicity or cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NP-1815-PX. The information is based on available scientific literature.

Frequently Asked Questions (FAQs)

1. What is NP-1815-PX and what is its primary mechanism of action?

NP-1815-PX is a selective antagonist of the P2X4 receptor (P2X4R), a cation channel activated by extracellular ATP.[1] Its primary mechanism of action is to block the function of this receptor, which is known to be involved in cellular signaling, particularly in immune cells.

2. In which cell lines has NP-1815-PX been studied?

NP-1815-PX has been evaluated in several cell lines to understand its effects on P2X4R activity and downstream signaling pathways. These include:

  • 1321N1 cells: Used to express human, rat, or mouse P2X4 receptors to study the compound's antagonist activity.[1]

  • THP-1 cells: A human monocytic cell line used to investigate the anti-inflammatory effects of NP-1815-PX, particularly its impact on the NLRP3 inflammasome.[2][3]

  • PC3 cells: A human prostate cancer cell line where the role of P2X4R in cancer biology has been investigated.[1]

3. Is there any published data on the general cytotoxicity or toxicity of NP-1815-PX in cell lines?

Currently, there is a lack of publicly available, comprehensive studies focused specifically on the cytotoxicity of NP-1815-PX across a wide range of cell lines. Existing research primarily focuses on its pharmacological effects as a P2X4R antagonist at concentrations that are presumed to be non-toxic. For instance, studies have used NP-1815-PX at concentrations up to 100 µM to assess its inhibitory effects on P2X4R.[1]

Important Note: A significant publication that investigated the anti-inflammatory effects of NP-1815-PX in a murine model of colitis and included in vitro work with THP-1 cells has been retracted due to concerns about the integrity of the presented data.[4] Researchers should be aware of this and exercise caution when referencing this work.

4. What are the known signaling pathways affected by NP-1815-PX?

The primary known signaling pathway affected by NP-1815-PX is the P2X4R-mediated pathway. By blocking this receptor, NP-1815-PX can modulate downstream events. One notable pathway identified in the literature is the NLRP3 inflammasome pathway . In THP-1 cells, NP-1815-PX was reported to counteract the activation of the NLRP3 inflammasome, leading to a reduction in the release of the pro-inflammatory cytokine IL-1β.[2][3] This was associated with the inhibition of caspase-1, caspase-5, and caspase-8 activity.[3]

5. Are there any reports of off-target effects?

The available literature emphasizes the selectivity of NP-1815-PX for the P2X4 receptor. One study showed that it had inhibitory effects on the human P2X4 receptor, but not on the rat P2X3 or human P2X7 receptors at similar concentrations.[1] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at higher concentrations.

Troubleshooting Guide

Issue: I am not observing the expected inhibitory effect of NP-1815-PX on my cells.

  • P2X4R Expression: Confirm that your cell line expresses the P2X4 receptor at a sufficient level. You can verify this through techniques like qPCR, western blotting, or immunofluorescence.

  • Compound Solubility: NP-1815-PX may have limited solubility in aqueous solutions. Ensure that it is properly dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. Always include a vehicle control in your experiments to account for any effects of the solvent.

  • ATP Concentration: The activation of P2X4R is dependent on the concentration of its agonist, ATP. The concentration of ATP required to elicit a response can vary between cell types. You may need to optimize the ATP concentration used to stimulate your cells.

  • Experimental Conditions: Factors such as incubation time, cell density, and media composition can influence the outcome of your experiment. Ensure that these parameters are consistent and optimized for your specific cell line and assay.

Issue: I am observing unexpected cytotoxicity in my experiments.

  • Concentration Range: You may be using a concentration of NP-1815-PX that is toxic to your specific cell line. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration range for your cells.

  • Vehicle Toxicity: The solvent used to dissolve NP-1815-PX (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control.

  • Assay-Specific Interference: The compound may interfere with the readout of your cytotoxicity assay. For example, it might have inherent fluorescence or absorbance at the wavelengths used in your assay. It is advisable to include a control with the compound in cell-free media to check for any such interference.

Data Presentation

Table 1: Summary of NP-1815-PX Concentrations Used in In Vitro Studies

Cell LineConcentration RangePurpose of TreatmentReference
1321N1 expressing hP2X4R30 nM – 100 µMTo determine the inhibitory effect on agonist-induced intracellular Ca2+ responses[1]
1321N1 expressing rP2X4R/mP2X4R0.3 µM and 1 µMTo assess the inhibitory effect on ATP-evoked Ca2+ responses[1]
THP-1Not specified in abstract, but used to study NLRP3 inflammasome inhibitionTo evaluate the effect on IL-1β release and caspase activity[2][3]

Note: The concentrations listed above were used to study the pharmacological effects of NP-1815-PX and do not represent established cytotoxic concentrations.

Experimental Protocols

General Protocol for Assessing Cytotoxicity of NP-1815-PX using a Cell Viability Assay (e.g., MTT, CCK-8)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of NP-1815-PX in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of NP-1815-PX or the vehicle control. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, add the viability reagent (e.g., MTT, CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

experimental_workflow Experimental Workflow for Assessing NP-1815-PX Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare NP-1815-PX serial dilutions and vehicle control treatment Treat cells with NP-1815-PX or vehicle compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation viability_assay Perform cell viability assay (e.g., MTT, CCK-8) incubation->viability_assay data_acquisition Measure absorbance/fluorescence viability_assay->data_acquisition data_analysis Calculate % viability and determine IC50 data_acquisition->data_analysis

Caption: Workflow for determining the cytotoxicity of NP-1815-PX.

nlrp3_pathway Reported Inhibition of NLRP3 Inflammasome Pathway by NP-1815-PX cluster_stimuli Stimuli cluster_receptor Receptor cluster_inflammasome Inflammasome Complex cluster_caspases Caspases cluster_cytokines Cytokines cluster_inhibitor Inhibitor lps LPS (Priming Signal) pro_il1b Pro-IL-1β lps->pro_il1b Upregulates atp ATP (Activation Signal) p2x4r P2X4R atp->p2x4r Activates nlrp3 NLRP3 p2x4r->nlrp3 Activates asc ASC nlrp3->asc Forms complex pro_casp1 Pro-Caspase-1 asc->pro_casp1 Forms complex casp1 Caspase-1 pro_casp1->casp1 Cleavage casp1->pro_il1b Cleaves il1b IL-1β (Release) pro_il1b->il1b np1815px NP-1815-PX np1815px->p2x4r Inhibits

References

Improving the delivery of NP-1815-PX sodium in animal models

Author: BenchChem Technical Support Team. Date: December 2025

NP-1815-PX Sodium Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound in animal models. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3] P2X4Rs are widely expressed in the central nervous system and immune cells, particularly microglia.[4][5] The activation of these receptors by extracellular ATP is implicated in pathological states such as chronic pain and inflammation.[1][4][6] NP-1815-PX exerts its therapeutic effects by blocking P2X4R, which in turn can inhibit the release of inflammatory mediators like brain-derived neurotrophic factor (BDNF) and the activation of the NLRP3 inflammasome.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to keep the compound in a sealed container, protected from moisture.[1] For the solid form, please refer to the Certificate of Analysis provided with your product, but storage at room temperature in the continental US is generally acceptable for short periods.[3]

Q3: In which animal models has this compound demonstrated efficacy?

A3: NP-1815-PX has shown efficacy in several preclinical animal models, including:

  • Neuropathic Pain: It produces an anti-allodynic effect in a mouse model of herpetic pain when administered intrathecally.[1][6]

  • Inflammatory Conditions: It has demonstrated anti-inflammatory effects in a murine model of colitis following oral administration.[1][5]

  • Respiratory Conditions: It inhibits contractions in guinea pig tracheal and bronchial smooth muscles, suggesting potential utility in asthma models.[1][7]

Q4: What is the selectivity profile of NP-1815-PX?

A4: NP-1815-PX is highly selective for the P2X4 receptor. It shows significantly lower activity at other P2X receptors, including P2X1, P2X2, P2X3, and P2X7, with IC50 values often greater than 30 µM for these subtypes, compared to an IC50 of 0.26 µM for the human P2X4 receptor.[2] However, at higher concentrations (e.g., 10⁻⁵ M), it may also inhibit TP receptors in guinea pig smooth muscle tissue.[7]

Troubleshooting Guide

Q5: I am not observing the expected therapeutic effect after oral administration. What could be the issue?

A5: The efficacy of orally administered NP-1815-PX can be highly dependent on the animal model and the pathological condition being studied.

  • Model-Dependent Bioavailability: Research has shown that oral administration of NP-1815-PX did not produce an anti-allodynic effect in a mouse model of herpetic pain, whereas intrathecal administration was effective.[6] Conversely, oral administration at doses of 3-30 mg/kg was effective in a murine model of colitis.[5] This suggests that factors such as first-pass metabolism, gastrointestinal absorption, and the ability of the compound to reach the target tissue in sufficient concentrations can vary significantly.

  • Formulation: As a sodium salt, NP-1815-PX has improved aqueous solubility, which is a common strategy to enhance dissolution.[8][9] However, the formulation vehicle can still impact absorption. Consider optimizing the formulation by using solubilizing excipients or creating a more advanced delivery system like a self-emulsifying drug delivery system (SEDDS).[10][11]

  • Suggested Action: If oral delivery is failing, consider an alternative route of administration that bypasses first-pass metabolism, such as intraperitoneal (IP), intravenous (IV), subcutaneous (SC), or direct intrathecal (IT) injection, to confirm the compound's activity in your model.

Q6: I am observing inconsistent results between experiments or animals. What are potential causes?

A6: Inconsistent in vivo results can stem from several factors:

  • Compound Stability: Ensure the compound is fully dissolved and stable in your chosen vehicle. Prepare fresh solutions for each experiment if stability is a concern.

  • Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique. For oral gavage, ensure the full dose is delivered to the stomach.

  • Animal Variability: Physiological differences between animals (even within the same strain) can lead to varied responses.[12][13] Ensure animals are properly acclimatized and randomized into experimental groups. Factors like age, sex, and health status should be consistent.

  • Vehicle Effects: The vehicle itself may have biological effects. Always include a vehicle-only control group to account for this.

Q7: I am observing unexpected side effects or potential toxicity at higher doses. How should I proceed?

A7: While NP-1815-PX is highly selective, off-target effects can occur at high concentrations.

  • Dose-Response Curve: It is crucial to perform a dose-response study to identify the minimal effective dose and the maximum tolerated dose, establishing a therapeutic window for your specific model.

  • Potential Off-Target Activity: Studies in guinea pig tissues have shown that NP-1815-PX at 10 µM can inhibit TP receptors, which are unrelated to its primary P2X4R target.[7] If you are using high doses, consider the possibility of such off-target pharmacology contributing to your observations.

  • Route of Administration: The route of administration can significantly impact systemic exposure and potential toxicity. A localized delivery route (e.g., intrathecal) may achieve high concentrations at the target site with lower systemic exposure and fewer side effects compared to systemic routes (e.g., IV or oral).

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of NP-1815-PX

Receptor Target Species Assay Type IC50 Value Reference
P2X4R Human [Ca²⁺]i Increase 0.26 µM [2][4]
P2X4R Rat [Ca²⁺]i Increase ~0.3-1 µM [6]
P2X4R Mouse [Ca²⁺]i Increase ~0.3-1 µM [6]
P2X1R Human [Ca²⁺]i Increase >30 µM [2]
P2X2R Human [Ca²⁺]i Increase 7.3 µM [2]
P2X3R Rat [Ca²⁺]i Increase >30 µM [2]

| P2X7R | Human | [Ca²⁺]i Increase | >30 µM |[2] |

Table 2: Summary of In Vivo Efficacy Studies with NP-1815-PX

Animal Model Condition Route of Administration Effective Dose Range Observed Effect Reference
Mouse Herpetic Pain Intrathecal (i.t.) 10 - 30 pmol/mouse Anti-allodynic effect [2][6]
Mouse Herpetic Pain Oral (p.o.) Not specified No significant effect [6]
Rat DNBS-induced Colitis Oral (p.o.) 3 - 30 mg/kg Attenuated body weight loss, reduced inflammation [5]

| Guinea Pig | Airway Contraction | In vitro (organ bath) | 10 µM | Inhibited smooth muscle contraction |[7] |

Experimental Protocols

Protocol 1: Preparation and Administration of NP-1815-PX for In Vivo Studies

  • Reconstitution: Allow the solid this compound to equilibrate to room temperature before opening. Reconstitute the compound in a suitable solvent, such as sterile saline or a vehicle like 1% methylcellulose, to create a concentrated stock solution. Use sonication if necessary to ensure complete dissolution.

  • Dilution: On the day of the experiment, dilute the stock solution to the final desired concentration using the appropriate sterile vehicle.

  • Administration:

    • Oral (p.o.): Administer the solution using a proper-sized oral gavage needle. The volume is typically 5-10 mL/kg for mice and rats.

    • Intraperitoneal (i.p.): Inject into the lower abdominal quadrant, taking care to avoid puncturing internal organs. Typical injection volume is 10 mL/kg.

    • Intrathecal (i.t.): This requires significant technical skill. For mice, injection is typically performed between the L5 and L6 vertebrae in a small volume (e.g., 5 µL). Anesthesia may be required.

Protocol 2: Assessment of Anti-Allodynic Effect in a Herpetic Pain Model (Adapted from Matsumura et al., 2016)

  • Model Induction: Induce the herpetic pain model in mice via skin inoculation with Herpes Simplex Virus 1 (HSV-1), as previously described in the literature.[6]

  • Acclimatization: Allow mice to acclimatize to the testing environment (e.g., wire mesh platforms) for at least 30 minutes before behavioral testing.

  • Baseline Assessment: Measure the baseline mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold (PWT) or a pain-related score in response to a non-noxious stimulus (e.g., brushing).

  • Drug Administration: Administer NP-1815-PX or vehicle via the desired route (e.g., intrathecal injection).

  • Post-Treatment Assessment: At defined time points after administration (e.g., 30, 60, 120 minutes), re-assess the mechanical allodynia as performed at baseline.

  • Data Analysis: Compare the post-treatment PWT or pain scores to the baseline values and between the drug-treated and vehicle-treated groups to determine the anti-allodynic effect.

Visualizations

G cluster_0 P2X4R Signaling in Pathological States cluster_1 Neuropathic Pain Pathway cluster_2 Inflammation Pathway ATP Extracellular ATP P2X4R P2X4 Receptor on Microglia ATP->P2X4R Activates BDNF BDNF Release P2X4R->BDNF NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 Pain Pain Hypersensitivity BDNF->Pain Disinhibition of spinal interneurons IL1B IL-1β Release NLRP3->IL1B Caspase-1 activation NP1815PX NP-1815-PX NP1815PX->P2X4R Inhibits

Caption: Mechanism of action for NP-1815-PX in pain and inflammation.

G cluster_workflow General In Vivo Experimental Workflow A 1. Animal Acclimatization (≥ 1 week) B 2. Baseline Measurement (e.g., Paw Withdrawal Threshold) A->B C 3. Group Randomization (Vehicle vs. NP-1815-PX) B->C D 4. Compound Administration (p.o., i.t., i.p., etc.) C->D E 5. Post-Treatment Assessment (Multiple time points) D->E F 6. Data Analysis & Interpretation E->F

Caption: A typical experimental workflow for testing NP-1815-PX in vivo.

G cluster_troubleshooting Troubleshooting Logic for Poor Efficacy rect_node rect_node start Poor or No Therapeutic Effect q1 Is the compound formulation correct? start->q1 q2 Is the dose and route of administration optimal? q1->q2 Yes a1 Check solubility, stability, and preparation protocol. q1->a1 No q3 Is the vehicle inert? q2->q3 Yes a2 Perform dose-response study. Consider alternative routes (e.g., i.p., i.t.). q2->a2 No q4 Is the animal model appropriate for this delivery route? q3->q4 Yes a3 Run vehicle-only control group. q3->a3 No a4 Review literature for model-specific data on drug absorption/distribution. q4->a4

Caption: A logical workflow for troubleshooting poor in vivo efficacy.

References

Interpreting unexpected results in NP-1815-PX sodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting results from experiments involving NP-1815-PX. The guides below address common questions and unexpected outcomes in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is NP-1815-PX and what is its primary mechanism of action?

A1: NP-1815-PX is a selective antagonist of the P2X4 receptor, which is a type of purinergic receptor.[1][2][3] The P2X4 receptor is an ATP-gated cation channel; when activated by extracellular adenosine triphosphate (ATP), it opens to allow the influx of cations, including sodium (Na+) and calcium (Ca2+).[4][5] NP-1815-PX blocks this channel activation.[3][4]

Q2: What is the reported potency of NP-1815-PX?

A2: NP-1815-PX has been reported to have an IC50 value of 0.26 µM for the human P2X4 receptor.[4] Potency can vary between species and experimental conditions.

Q3: Are there any known off-target effects for NP-1815-PX?

A3: Yes. At higher concentrations (in the range of 10–100 µM), NP-1815-PX has been shown to have an antagonistic effect on the thromboxane A2 receptor (TP receptor).[1] This is a distinct, characteristic action of NP-1815-PX and not a general feature of P2X receptor antagonists.[1]

Q4: How does NP-1815-PX relate to sodium experiments?

A4: The P2X4 receptor, the target of NP-1815-PX, is a non-selective cation channel that allows sodium to pass into the cell upon activation by ATP.[5] Therefore, experiments measuring sodium influx or sodium-dependent processes (like membrane depolarization or downstream signaling) that are initiated by ATP can be modulated by NP-1815-PX. The compound's effect is to inhibit this ATP-gated sodium entry.

Pharmacological Profile of NP-1815-PX

The following table summarizes the key pharmacological parameters of NP-1815-PX based on published data.

ParameterDescriptionValueReference
Primary Target Purinergic P2X4 Receptor (P2X4R)Antagonist[1][3]
Potency (IC50) Concentration for 50% inhibition of human P2X4R0.26 µM[4]
Off-Target Thromboxane A2 Receptor (TP Receptor)Antagonist (at high concentrations)[1]
pA2 Value Apparent antagonist affinity for TP receptor4.59[1]

Troubleshooting Unexpected Results

This guide provides insights into potential causes and solutions for unexpected experimental outcomes.

Q1: I'm observing a biological response to ATP in my system, but NP-1815-PX has no inhibitory effect, even at high concentrations. What is happening?

Possible Cause 1: P2X4-Independent Pathway. The cellular response you are measuring may be mediated by receptors other than P2X4. For example, NP-1815-PX was found to have no significant inhibitory effect on muscle contractions induced by agents like carbachol, histamine, neurokinin A, or potassium chloride (KCl).[1]

Possible Cause 2: Presence of other P2X Receptors. The ATP concentration used might be high enough to activate other P2X receptor subtypes that are insensitive to NP-1815-PX.

Troubleshooting Steps:

  • Confirm P2X4 Expression: Use techniques like Western blot or qPCR to verify that your experimental system (cell line, tissue) expresses the P2X4 receptor.

  • Use Receptor-Specific Agonists/Antagonists: Test other, more specific agonists or antagonists for different purinergic receptors to dissect the pathway.

  • Review Literature: Check if ATP is known to cause effects through other receptors in your specific model system.

Q2: My experiment shows that NP-1815-PX is inhibiting a biological process, but my system is not supposed to express P2X4 receptors. How is this possible?

Possible Cause: Off-Target Effect. You may be observing the known off-target effect of NP-1815-PX on the TP receptor.[1] This is most likely if the inhibitory effect is only seen at higher concentrations of NP-1815-PX (e.g., >10 µM). This was observed in guinea pig tracheal and bronchial smooth muscle preparations, where NP-1815-PX inhibited contractions mediated by the TP receptor.[1]

Troubleshooting Steps:

  • Check Concentration: Correlate the concentration range where you see the effect with the known off-target potency. The antagonistic effect on the TP receptor is substantially weaker than on P2X4.[1]

  • Use a TP Receptor Agonist: Test whether NP-1815-PX can block a response induced by a selective TP receptor agonist, such as U46619.[1]

  • Use an Alternative P2X4 Antagonist: Re-run the experiment with a structurally different P2X4 antagonist that is not known to have TP receptor activity.

Q3: The IC50 value of NP-1815-PX in my assay is significantly higher (less potent) than the published 0.26 µM. Why?

Possible Cause 1: High ATP Concentration. In antagonist assays, a high concentration of the agonist (ATP) can compete with the antagonist for binding, leading to an apparent decrease in potency (a rightward shift in the dose-response curve).

Possible Cause 2: Species Differences. The published IC50 value of 0.26 µM is for the human P2X4 receptor.[4] If your experiment uses cells or tissues from other species (e.g., rat, mouse), the affinity of the compound may be different.

Possible Cause 3: Experimental Conditions. Assay buffers, temperature, pH, and cell incubation times can all influence compound potency. For example, the solubility and stability of NP-1815-PX could be affected by the specific media used.

Troubleshooting Steps:

  • Optimize ATP Concentration: Perform an ATP dose-response curve and choose a concentration that gives a reliable signal without being excessive (e.g., an EC80 concentration).

  • Verify Compound Integrity: Ensure the compound has been stored correctly and is fully dissolved in the assay buffer. Consider preparing fresh stock solutions.

  • Standardize Conditions: Ensure all experimental parameters are consistent between runs and align with established protocols where possible.

Key Signaling & Logic Diagrams

The following diagrams visualize the mechanism of action and troubleshooting logic for NP-1815-PX.

P2X4_Signaling_Pathway cluster_membrane Cell Membrane P2X4R P2X4 Receptor (Cation Channel) Influx Na+ / Ca2+ Influx P2X4R->Influx Opens to allow ATP Extracellular ATP (Agonist) ATP->P2X4R Activates NP1815PX NP-1815-PX (Antagonist) NP1815PX->P2X4R Blocks Response Cellular Response (e.g., Depolarization, Ca2+ Signaling) Influx->Response Leads to

Caption: On-target signaling pathway of NP-1815-PX at the P2X4 receptor.

On_Off_Target cluster_on_target On-Target Effect cluster_off_target Off-Target Effect NP1815PX NP-1815-PX P2X4R P2X4 Receptor NP1815PX->P2X4R High Potency (IC50 = 0.26 µM) TPR TP Receptor NP1815PX->TPR Low Potency (Effective at >10 µM) Inhibition_P2X4 Inhibition of ATP-gated Cation Influx P2X4R->Inhibition_P2X4 Inhibition_TP Inhibition of Thromboxane A2 Signaling TPR->Inhibition_TP

Caption: On-target vs. potential off-target effects of NP-1815-PX.

Troubleshooting_Workflow Start Unexpected Result: NP-1815-PX lacks effect or works where it shouldn't. CheckConc Is the effect observed only at high concentrations (>10 µM)? Start->CheckConc CheckP2X4 Does the system express P2X4 Receptors? CheckConc->CheckP2X4 No OffTarget Conclusion: Likely an off-target effect, potentially via TP Receptors. CheckConc->OffTarget Yes OnTarget Conclusion: Likely a P2X4-mediated effect. Troubleshoot assay conditions (e.g., ATP concentration). CheckP2X4->OnTarget Yes WrongPathway Conclusion: The biological response is not mediated by P2X4. Investigate alternative signaling pathways. CheckP2X4->WrongPathway No (and no effect is seen) NoTarget Conclusion: NP-1815-PX has no target in this system. The observed response is independent of P2X4 and TP receptors. CheckP2X4->NoTarget No (and effect is still seen)

References

Validation & Comparative

Validating P2X4 Receptor Target Engagement: A Comparative Analysis of NP-1815-PX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NP-1815-PX sodium's performance in engaging the P2X4 receptor (P2X4R) against other known antagonists. The information is supported by experimental data to aid in the evaluation of this potent and selective antagonist.

This compound has emerged as a significant tool in the study of P2X4R, a ligand-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain, inflammation, and smooth muscle contraction.[1][2][3] This guide delves into the quantitative measures of its target engagement, the experimental protocols used for its validation, and a comparative look at alternative compounds.

Comparative Efficacy of P2X4R Antagonists

The potency of NP-1815-PX in blocking P2X4R has been quantified through in vitro assays measuring the inhibition of ATP-induced intracellular calcium influx in cell lines engineered to express specific P2X receptor subtypes.

CompoundTargetSpeciesIC50Reference
This compound P2X4R Human 0.26 µM [4][5]
NP-1815-PXP2X4RRatInhibits at 0.3 µM and 1 µM[5][6]
NP-1815-PXP2X4RMouseInhibits at 0.3 µM and 1 µM[5][6]
ParoxetineP2X4RHuman1.87 µM[7][8]
ParoxetineP2X4RRat2.45 µM[7][8]
TNP-ATPP2X4RRat~15 µM[8]

Selectivity Profile of NP-1815-PX

A crucial aspect of a pharmacological tool is its selectivity for the intended target. NP-1815-PX demonstrates a high degree of selectivity for P2X4R over other P2X receptor subtypes.

CompoundTarget ReceptorIC50Reference
NP-1815-PX hP2X4R 0.26 µM [4][5]
hP2X1R>30 µM[5]
hP2X2R7.3 µM[5]
rP2X3R>30 µM[5]
hP2X2/3R>30 µM[5]
hP2X7R>30 µM[5]

P2X4R Signaling Pathway and Antagonist Interaction

Activation of the P2X4 receptor by its endogenous ligand, ATP, triggers a cascade of intracellular events. The primary mechanism involves the influx of cations, leading to various cellular responses. NP-1815-PX acts as an antagonist, blocking this initial activation step.

P2X4R_Signaling cluster_membrane Cell Membrane P2X4R P2X4R Ca_ion P2X4R->Ca_ion Influx ATP ATP ATP->P2X4R Activates NP1815PX NP-1815-PX NP1815PX->P2X4R Blocks p38_MAPK p38 MAPK Activation Ca_ion->p38_MAPK Downstream Downstream Effects (e.g., BDNF, PGE2 release) p38_MAPK->Downstream

Caption: P2X4R signaling cascade and the inhibitory action of NP-1815-PX.

Experimental Protocols

The validation of P2X4R target engagement by NP-1815-PX and other antagonists relies on robust in vitro assays. A commonly cited method is the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to ATP stimulation in a cell line expressing the target receptor.

Intracellular Calcium Influx Assay

This assay quantifies the ability of a compound to inhibit the ATP-mediated increase in intracellular calcium through P2X4R.

Cell Line: Human astrocytoma cell line 1321N1, stably transfected to express human P2X4R (hP2X4R-1321N1). These cells are chosen because they do not endogenously express ATP receptors.[6]

Protocol:

  • Cell Culture: hP2X4R-1321N1 cells are cultured in appropriate media and conditions to ensure healthy growth and receptor expression.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which will fluoresce upon binding to calcium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., NP-1815-PX) for a defined period (e.g., 15 minutes).[6]

  • ATP Stimulation: The P2X4R agonist, ATP, is added to the cells to induce calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a suitable instrument (e.g., a fluorescence plate reader or a microscope-based imaging system).

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the ATP-induced calcium response compared to a control (cells treated with ATP but no antagonist). The IC50 value is then determined from the concentration-response curve.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture hP2X4R-1321N1 cells Dye_Loading Load cells with calcium-sensitive dye Culture->Dye_Loading Incubation Pre-incubate with NP-1815-PX Dye_Loading->Incubation Stimulation Stimulate with ATP Incubation->Stimulation Measurement Measure fluorescence Stimulation->Measurement Calculation Calculate % inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the intracellular calcium influx assay.

Alternative P2X4R Antagonists

For a comprehensive evaluation, it is beneficial to compare NP-1815-PX with other known P2X4R antagonists.

  • NC-2600: A novel and selective P2X4R antagonist that has been investigated in preclinical models of colitis and has entered Phase 1 clinical trials for neuropathic pain.[1][4][9][10] While specific IC50 values are not as readily available in the public domain, its progression to clinical trials underscores its potential as a therapeutic agent.

  • Paroxetine: A selective serotonin reuptake inhibitor (SSRI) that has been shown to inhibit P2X4R function.[7][8][11] Its potency is lower than that of NP-1815-PX.

  • TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate): A non-selective P2X receptor antagonist that also inhibits P2X4R, albeit with lower potency compared to its effects on other P2X subtypes.[8][11]

Conclusion

This compound stands out as a highly potent and selective antagonist of the P2X4 receptor. The quantitative data from in vitro assays, supported by clear experimental protocols, provide a solid foundation for its use in preclinical research to probe the function of P2X4R and to evaluate its therapeutic potential. When compared to other antagonists, NP-1815-PX offers a superior combination of potency and selectivity, making it a valuable tool for researchers in the field of purinergic signaling.

References

A Comparative Guide to P2X4R Antagonists: NP-1815-PX Sodium vs. NC-2600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X4 receptor, an ATP-gated ion channel, has emerged as a critical therapeutic target for a range of neurological and inflammatory conditions, most notably neuropathic pain. The activation of P2X4 receptors on microglia in the central nervous system is a key event in the cascade leading to chronic pain states. This guide provides a comparative overview of two prominent P2X4R antagonists, NP-1815-PX sodium and NC-2600, to aid researchers in selecting the appropriate tool for their preclinical and clinical investigations.

At a Glance: Key Differences

FeatureThis compoundNC-2600
Primary Indication Preclinical research in neuropathic and inflammatory pain.Investigational drug for neuropathic pain and chronic cough.
Development Stage PreclinicalPhase 1 Clinical Trials Completed
Potency (IC50) 0.26 µM for human P2X4RPublicly unavailable
Selectivity High selectivity for P2X4R over other P2X subtypes.Described as a selective P2X4R antagonist.[1][2][3]
Administration Intrathecal and oral administration in preclinical models.[4][5]Oral administration in clinical trials.[2][4]

In-Depth Comparison: Performance and Experimental Data

Potency and Selectivity

A crucial factor in the selection of a pharmacological tool is its potency and selectivity for the intended target.

This compound has been characterized with a half-maximal inhibitory concentration (IC50) of 0.26 µM for the human P2X4 receptor. Its selectivity has been demonstrated against other P2X receptor subtypes, with IC50 values greater than 30 µM for hP2X1R, rP2X3R, hP2X2/3R, and hP2X7R, and 7.3 µM for hP2X2R, indicating a favorable selectivity profile for P2X4R.

NC-2600 , developed by Nippon Chemiphar, is described as a selective P2X4 receptor antagonist.[1][2][3] While it has progressed to and completed Phase 1 clinical trials for neuropathic pain and chronic cough, specific quantitative data on its IC50 value and a detailed selectivity panel against other P2X receptors are not publicly available at this time.[2] Its advancement to clinical trials suggests a promising potency and selectivity profile.

In Vivo Efficacy

Both compounds have demonstrated efficacy in preclinical models of pain and inflammation.

This compound has been shown to produce anti-allodynic effects in rodent models of neuropathic pain, including spinal nerve transection and herpetic pain models, following intrathecal administration.[4] It has also shown anti-inflammatory effects in a murine model of colitis.[5][6]

NC-2600 has also demonstrated efficacy in animal models. It has been shown to be effective in preclinical models of neuropathic pain, which supported its progression to clinical trials.[2][3] Additionally, it has shown antitussive effects in guinea pig models of cough.[4] A now-retracted study suggested its efficacy in a colitis model, however, these findings should be interpreted with caution.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative experimental protocols for evaluating P2X4R antagonists.

In Vitro: Calcium Influx Assay for P2X4R Antagonism

This protocol is a standard method for determining the potency of a P2X4R antagonist.

  • Cell Culture: Human astrocytoma cells (1321N1) stably expressing the human P2X4 receptor are cultured in appropriate media.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., NP-1815-PX) for a defined period.

  • Agonist Stimulation: The P2X4R agonist, ATP, is added to the cells to induce calcium influx.

  • Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the ATP-induced calcium response against the antagonist concentration.

In Vivo: Neuropathic Pain Model (Spinal Nerve Ligation)

This protocol outlines a common procedure for inducing and assessing neuropathic pain in rodents.

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the L5 spinal nerve is isolated and tightly ligated. Sham-operated animals undergo the same procedure without nerve ligation.

  • Drug Administration: The test compound (e.g., NP-1815-PX or NC-2600) or vehicle is administered via a relevant route (e.g., intrathecal or oral) at various time points post-surgery.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the filaments is measured before and after drug administration.

  • Data Analysis: The paw withdrawal thresholds are compared between the drug-treated, vehicle-treated, and sham groups to determine the anti-allodynic effect of the compound.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can enhance understanding.

P2X4R_Signaling_in_Neuropathic_Pain cluster_microglia Microglia cluster_postsynaptic Postsynaptic Neuron ATP ATP P2X4R P2X4R ATP->P2X4R Ca_influx Ca²+ Influx P2X4R->Ca_influx p38_MAPK p38 MAPK Activation Ca_influx->p38_MAPK BDNF_release BDNF Release p38_MAPK->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB binds Cl_homeostasis Disrupted Cl⁻ Homeostasis TrkB->Cl_homeostasis Disinhibition Disinhibition Cl_homeostasis->Disinhibition Pain_transmission Enhanced Pain Transmission Disinhibition->Pain_transmission Neuropathic_Pain_Experiment_Workflow cluster_induction Pain Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Surgery Spinal Nerve Ligation Drug_Admin Antagonist Administration (e.g., NP-1815-PX or NC-2600) Surgery->Drug_Admin Vehicle_Admin Vehicle Administration Surgery->Vehicle_Admin Sham_Group Sham Surgery Control Surgery->Sham_Group Behavioral_Test Behavioral Testing (von Frey Filaments) Drug_Admin->Behavioral_Test Vehicle_Admin->Behavioral_Test Sham_Group->Behavioral_Test Data_Analysis Comparison of Paw Withdrawal Thresholds Behavioral_Test->Data_Analysis

References

A Comparative Guide to P2X4 Receptor Antagonists: NP-1815-PX Sodium vs. 5-BDBD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a suitable antagonist is critical for investigating the role of the P2X4 receptor in various physiological and pathological processes. The P2X4 receptor, an ATP-gated ion channel, is a key player in neuroinflammation, neuropathic pain, and other inflammatory conditions. This guide provides an objective, data-driven comparison of two prominent P2X4 receptor antagonists: NP-1815-PX sodium and 5-(3-Bromophenyl)-1,3-dihydro-2H-Benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD).

Overview and Mechanism of Action

Both this compound and 5-BDBD are potent and selective antagonists of the P2X4 receptor.[1] NP-1815-PX is a derivative of 5-BDBD, developed to improve upon its predecessor's pharmacological properties.[2] While initial studies suggested that 5-BDBD acts as a competitive antagonist at the P2X4 receptor, more recent evidence from radioligand binding assays and molecular modeling indicates an allosteric mechanism of action.[2][3][4] It is proposed that 5-BDBD binds to an allosteric site located between two subunits of the P2X4 receptor.[4] NP-1815-PX is also considered a selective allosteric antagonist of the P2X4 receptor.[5]

Potency and Selectivity

A crucial aspect of any pharmacological tool is its potency and selectivity. The following tables summarize the available data for this compound and 5-BDBD.

Table 1: Potency of this compound and 5-BDBD at the P2X4 Receptor

CompoundSpecies/Cell LineAssay TypeIC50 (µM)Reference
This compound Human P2X4R-1321N1 cellsCa2+ influx0.26[1]
5-BDBD Chinese hamster ovary cells (expressing P2X4)Electrophysiology0.50[6]
5-BDBD Rat P2X4R-expressing HEK293 cellsElectrophysiology0.75[2][7]

Table 2: Selectivity Profile of this compound and 5-BDBD against other P2X Receptors

CompoundReceptor SubtypeSpeciesInhibition/IC50 (µM)Reference
This compound hP2X1RHuman>30[1]
rP2X3RRat>30[1]
hP2X2/3RHuman>30[1]
hP2X7RHuman>30[1]
hP2X2RHuman7.3[1]
5-BDBD P2X1RRat12.7% inhibition at 10 µM[2]
P2X2aRRatNo significant effect at 10 µM[2]
P2X2bRRatNo significant effect at 10 µM[2]
P2X3RRat35.9% inhibition at 10 µM[2]
P2X7RRatNo significant effect at 10 µM[2]

In Vivo Efficacy

Both compounds have demonstrated efficacy in preclinical models of chronic pain and inflammation. NP-1815-PX has been shown to have an anti-allodynic effect in a mouse model of herpetic pain and anti-inflammatory effects in a murine model of colitis.[8][9] Similarly, 5-BDBD has been found to reduce long-term potentiation (LTP) in rat hippocampal slices and block basal and acute hyperalgesia induced by nitroglycerin.[7]

A notable difference between the two compounds is their physicochemical properties. 5-BDBD has low water solubility, which can be a limitation for in vivo studies.[5][10] In contrast, NP-1815-PX is a sodium salt, which generally confers better solubility. However, the polarity of NP-1815-PX may limit its penetration into the central nervous system (CNS).[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to characterize P2X receptor antagonists.

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the influx of calcium through the P2X4 receptor channel upon activation by an agonist like ATP.

  • Cell Culture: Human astrocytoma cell line 1321N1 stably expressing the human P2X4 receptor (hP2X4R-1321N1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic.

  • Cell Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for a specified time at 37°C.

  • Compound Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) or vehicle for a defined period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The P2X4 receptor agonist (e.g., ATP) is added, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.

  • Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the P2X4 receptor channels in the cell membrane.

  • Cell Preparation: HEK293 cells transiently expressing the rat P2X4 receptor (rP2X4R) are used.

  • Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.

  • Current Measurement: The cell is voltage-clamped at a holding potential (e.g., -60 mV). The P2X4 receptor agonist (ATP) is applied to the cell, and the resulting inward current is recorded.

  • Antagonist Application: The antagonist (e.g., 5-BDBD) is pre-applied for a set duration before co-application with the agonist. The reduction in the ATP-induced current in the presence of the antagonist is measured.

  • Data Analysis: The concentration-dependent inhibition of the current is used to determine the IC50 value of the antagonist.

Visualizing Pathways and Workflows

To better understand the context in which these antagonists are studied, the following diagrams illustrate the P2X receptor signaling pathway and a typical experimental workflow for evaluating P2X4 receptor antagonists.

P2X_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Binds to Cations Na+, Ca2+ P2X4R->Cations Channel Opening & Cation Influx Depolarization Membrane Depolarization Cations->Depolarization Ca_Signaling Ca2+ Signaling Cascades Cations->Ca_Signaling Inflammasome NLRP3 Inflammasome Activation Ca_Signaling->Inflammasome Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Cytokines Antagonist_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Binding Target Binding Assay (e.g., Radioligand Binding) Functional_Assay Functional Assay (e.g., Ca2+ Influx, Electrophysiology) Target_Binding->Functional_Assay Confirm Functional Activity Selectivity_Panel Selectivity Screening (vs. other P2X subtypes) Functional_Assay->Selectivity_Panel Determine Specificity PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity_Panel->PK_PD Lead Compound Selection Efficacy_Models Efficacy in Disease Models (e.g., Neuropathic Pain, Colitis) PK_PD->Efficacy_Models Establish Dose-Response Toxicity Toxicology Studies Efficacy_Models->Toxicity Assess Safety Profile

References

Comparative Analysis of NP-1815-PX Sodium's Specificity on P2X Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P2X4 Receptor Antagonists

This guide provides a detailed comparative analysis of NP-1815-PX sodium, a potent and selective P2X4 receptor antagonist, against other notable alternatives in the field. The following sections present quantitative data on receptor specificity, detailed experimental protocols for assessing antagonist activity, and visualizations of key biological pathways and experimental workflows to support your research and development endeavors.

Data Presentation: Specificity of P2X4 Receptor Antagonists

The inhibitory activity of this compound and its alternatives was assessed across a panel of human P2X receptor subtypes. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, highlight the high selectivity of NP-1815-PX for the P2X4 receptor.

CompoundP2X1 (μM)P2X2 (μM)P2X2/3 (μM)P2X3 (μM)P2X4 (μM)P2X7 (μM)
This compound >30[1]7.3[1]>30[1]>30[1]0.26 [1]>30[1]
5-BDBD>10>10->100.50 - 0.75[2][3]>10
PSB-12062>35>35->35~1-2[4]>35[4]
BAY-1797>50[5]--8.3[5]0.108 [5]10.6[5]
NC-2600----Potent Antagonist-
  • This compound demonstrates exceptional selectivity for the human P2X4 receptor, with an IC50 value of 0.26 μM.[1] Its activity against other tested P2X subtypes is significantly lower, with IC50 values greater than 30 μM for P2X1, P2X2/3, P2X3, and P2X7, and 7.3 μM for P2X2.[1]

  • 5-BDBD is another potent and selective P2X4 antagonist, with reported IC50 values in the range of 0.50 to 0.75 μM.[2][3] It shows minimal activity at other P2X receptors.[2]

  • PSB-12062 acts as a potent and selective noncompetitive blocker of P2X4 receptors with an IC50 of approximately 1-2 μM and shows over 35-fold selectivity against P2X1, P2X2, P2X3, and P2X7.[4]

  • BAY-1797 is a highly potent and selective P2X4 receptor antagonist, with an IC50 of 108 nM for the human receptor.[5] It displays selectivity over P2X1, P2X3, and P2X7 receptors.[5]

  • NC-2600 is a selective P2X4 receptor antagonist that has entered Phase 1 clinical trials for neuropathic pain.[6][7] Specific IC50 values are not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the specificity of P2X receptor antagonists.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration following P2X receptor activation and its inhibition by an antagonist.

a. Cell Culture and Preparation:

  • HEK293 cells stably expressing the human P2X receptor subtype of interest are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

b. Dye Loading:

  • The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 45-60 minutes.

  • After incubation, cells are washed to remove excess dye.

c. Compound Incubation and Agonist Stimulation:

  • Varying concentrations of the antagonist (e.g., this compound) are added to the wells and pre-incubated for a specified time (e.g., 15-30 minutes).

  • A baseline fluorescence reading is taken.

  • The respective P2X receptor agonist (e.g., ATP or BzATP) is then added to stimulate the receptor.

d. Data Acquisition and Analysis:

  • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader.

  • The response in the presence of the antagonist is compared to the control (agonist alone) to determine the percentage of inhibition.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion channel activity of P2X receptors and its modulation by antagonists.

a. Cell Preparation:

  • Cells expressing the P2X receptor subtype of interest are plated on coverslips.

b. Recording Setup:

  • A glass micropipette with a small tip diameter is filled with an internal solution and positioned onto a single cell.

  • A high-resistance seal is formed between the pipette and the cell membrane.

  • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ion currents.

c. Data Recording and Analysis:

  • The cell is held at a specific membrane potential (e.g., -60 mV).

  • The P2X receptor agonist is applied to the cell to evoke an inward current.

  • The antagonist is then co-applied with the agonist at various concentrations.

  • The reduction in the peak current amplitude in the presence of the antagonist is measured.

  • IC50 values are determined by plotting the percentage of current inhibition against the antagonist concentration.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of this compound.

P2X4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X4 P2X4 Receptor ATP->P2X4 Activates NP1815PX NP-1815-PX NP1815PX->P2X4 Inhibits Ca_ion Ca²⁺ P2X4->Ca_ion Influx Na_ion Na⁺ P2X4->Na_ion Influx Signaling Downstream Signaling Cascades Ca_ion->Signaling Na_ion->Signaling Inflammasome NLRP3 Inflammasome Activation Signaling->Inflammasome Cytokine Pro-inflammatory Cytokine Release Inflammasome->Cytokine

Caption: P2X4 receptor signaling pathway and its inhibition by NP-1815-PX.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Cell Seeding (P2X Receptor Expressing Cells) A2 Dye Loading (e.g., Fluo-4 AM) A1->A2 B1 Pre-incubation with NP-1815-PX or Alternative A2->B1 B2 Baseline Fluorescence Measurement B1->B2 B3 Agonist Application (e.g., ATP) B2->B3 B4 Fluorescence Measurement B3->B4 C1 Calculate % Inhibition B4->C1 C2 Determine IC50 Value C1->C2

Caption: Experimental workflow for calcium influx assay.

References

Cross-reactivity of NP-1815-PX sodium with other ion channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ion channel cross-reactivity profile of NP-1815-PX, a selective P2X4 receptor (P2X4R) antagonist. The information is intended for researchers, scientists, and drug development professionals evaluating the compound's selectivity and potential off-target effects.

1. Overview of NP-1815-PX

NP-1815-PX is identified as a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] P2X4R is implicated in various physiological and pathophysiological processes, including chronic pain and inflammation.[1][4][5] The selectivity of NP-1815-PX is a critical factor in determining its therapeutic potential and safety profile.

It is important to note that a study by D'Antongiovanni V, et al., on the anti-inflammatory effects of NP-1815-PX in a murine model of colitis has been retracted.[6][7] Researchers should be aware of this when evaluating the literature on this compound.

2. Cross-Reactivity Data

The primary data on the cross-reactivity of NP-1815-PX comes from a study by Matsumura et al. (2016), which evaluated its activity against other subtypes of the P2X receptor family.[5] The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of NP-1815-PX against these channels. A higher IC50 value indicates lower potency and thus higher selectivity for the primary target, P2X4R.

Table 1: Cross-Reactivity of NP-1815-PX against a Panel of P2X Receptors

Ion Channel SubtypeNP-1815-PX IC50 (µM)Fold Selectivity vs. hP2X4R
Human P2X4R 0.26 -
Human P2X1R> 30> 115x
Human P2X2R7.3~28x
Rat P2X3R> 30> 115x
Human P2X2/3R> 30> 115x
Human P2X7R> 30> 115x

Data sourced from Matsumura et al. (2016).[5]

Analysis: The data indicates that NP-1815-PX is highly selective for the human P2X4 receptor over other tested P2X receptor subtypes. The greatest off-target activity was observed at the human P2X2 receptor, with an approximately 28-fold lower potency compared to its primary target. For all other tested P2X subtypes, the potency was at least 115-fold lower.

Data Gap: To date, a comprehensive selectivity profile of NP-1815-PX against a broader panel of ion channels (e.g., voltage-gated sodium, potassium, and calcium channels) has not been published. Such screening is a standard and critical step in drug development to identify potential off-target liabilities.[8][9][10]

3. Experimental Protocols

The following is a summary of the experimental methodology used to determine the cross-reactivity of NP-1815-PX.

Cell Lines and Reagents

  • 1321N1 human astrocytoma cells stably expressing human P2X4R (hP2X4R-1321N1) were used for the primary target assessment.[5]

  • For cross-reactivity studies, 1321N1 cells expressing other P2X receptor subtypes (hP2X1R, hP2X2R, rP2X3R, hP2X2/3R, and hP2X7R) were utilized.[5]

  • NP-1815-PX was identified through screening a chemical library.[5]

Intracellular Calcium Imaging

  • The inhibitory effect of NP-1815-PX was assessed by measuring changes in intracellular Ca2+ concentration ([Ca2+]i) using real-time Ca2+ imaging.[5]

  • Cells were pre-treated with various concentrations of NP-1815-PX for 15 minutes prior to the application of a P2X receptor agonist.[4]

  • The agonists used were ATP for P2X4R, P2X3R, and BzATP for P2X7R.[4]

Data Analysis

  • The inhibitory effect of NP-1815-PX was calculated as a percentage of the control response (agonist alone).[4]

  • Concentration-response curves were generated, and the IC50 values were calculated.[5]

4. Visualizations

P2X4 Receptor Signaling Pathway and Inhibition by NP-1815-PX

P2X4_Signaling_Pathway cluster_membrane Cell Membrane P2X4R P2X4 Receptor Ion_Influx Cation Influx (Na+, Ca2+) P2X4R->Ion_Influx Opens Channel ATP Extracellular ATP ATP->P2X4R Activates NP1815PX NP-1815-PX NP1815PX->P2X4R Inhibits Downstream Downstream Signaling (e.g., Inflammation, Pain) Ion_Influx->Downstream Initiates Cross_Reactivity_Workflow start Start: Select Ion Channel Targets cell_culture Culture Stably Transfected Cell Lines start->cell_culture compound_prep Prepare Serial Dilutions of NP-1815-PX start->compound_prep assay Perform Intracellular Calcium Imaging Assay cell_culture->assay compound_prep->assay data_acq Data Acquisition: Measure [Ca2+]i Response assay->data_acq analysis Data Analysis: Generate Concentration-Response Curves data_acq->analysis ic50 Determine IC50 Values analysis->ic50 end End: Compare Selectivity ic50->end

References

Unraveling the Evidence: Independent Validation of NP-1815-PX Sodium in Colitis Models and a Comparative Analysis of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PISA, Italy – December 8, 2025 – A critical examination of the pre-clinical evidence for NP-1815-PX sodium, a selective P2X4 receptor antagonist, in experimental colitis reveals a complex landscape for researchers and drug development professionals. Initial promising findings have been overshadowed by the retraction of a key study, necessitating a thorough evaluation of the available data and a comparative look at established and emerging therapeutic alternatives. This guide provides a comprehensive overview of the (retracted) data on NP-1815-PX, alongside a detailed comparison with other compounds investigated in similar pre-clinical models of colitis, to aid in informed decision-making for future research.

The Case of NP-1815-PX: A Promising Target Marred by Data Integrity Concerns

This compound emerged as a potential therapeutic candidate for inflammatory bowel disease (IBD) by targeting the P2X4 purinergic receptor, a component of the NLRP3 inflammasome signaling pathway implicated in inflammation. A now-retracted study published in Inflammation in 2022 presented pre-clinical data on NP-1815-PX in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.

It is imperative to note that this study was retracted on September 14, 2024. The retraction notice cited concerns regarding "highly similar western blot lanes" and observations that "two groups of rats lost >30% of their body weight," a level of morbidity that raises questions about the humane endpoints and overall validity of the experiment. Consequently, the data presented herein from this study should be interpreted with extreme caution and is included for informational purposes only, given the absence of other independent in vivo validation studies in colitis models.

Summary of Retracted Data for NP-1815-PX

The retracted study reported that oral administration of NP-1815-PX (at doses of 3, 10, and 30 mg/kg) for six days following the induction of colitis in rats led to several seemingly positive outcomes. These included an attenuation of body weight loss, a reduction in spleen weight, and improvements in both macroscopic and microscopic colonic tissue damage scores. Furthermore, the compound was reported to decrease tissue levels of IL-1β and caspase-1 activity.

A Comparative Guide to Alternative Therapeutic Strategies in Preclinical Colitis Models

Given the compromised status of the NP-1815-PX data, this guide now turns to a comparative analysis of other therapeutic agents evaluated in the DNBS-induced colitis model and other relevant models. This section aims to provide researchers with a broader perspective on potential therapeutic avenues and their pre-clinical validation. The following tables summarize quantitative data from independent studies on established treatments for IBD, including the corticosteroid dexamethasone, the aminosalicylate mesalamine, and the anti-TNF-α biologic infliximab.

Table 1: Comparison of Efficacy in Rodent Models of Colitis
Compound Animal Model Key Efficacy Parameters Reported Outcomes Citation
NP-1815-PX (Retracted Data) DNBS-induced colitis (Rat)Body Weight Loss, Spleen Weight, Macroscopic & Microscopic Scores, IL-1β, Caspase-1Attenuated weight loss, reduced spleen weight, improved scores, decreased IL-1β and caspase-1.[1]
Dexamethasone DNBS-induced colitis (Rat)Body Weight Loss, Macroscopic & Microscopic ScoresSignificantly diminished body weight loss and macroscopic and microscopic injuries.
Mesalamine DNBS-induced colitis (Rat)Body Weight, Ulcer Severity, Colon Damage, MPO, IL-1βSignificantly attenuated TNBS-induced decline in body weight, ulcer severity, and colon damage. Reduced MPO and IL-1β levels.[2]
Infliximab DNBS-induced colitis (Rat)Macroscopic Damage Score, TNF-α levelsSignificantly reduced macroscopic damage score and circulating TNF-α levels.[3]

Detailed Experimental Protocols

A clear understanding of the methodologies employed in pre-clinical studies is crucial for the interpretation and replication of findings. This section details the experimental protocols for NP-1815-PX (from the retracted study) and the compared alternatives.

This compound (Retracted Protocol)
  • Animal Model: Male Wistar rats.

  • Colitis Induction: Intrarectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS).

  • Treatment: this compound administered orally at doses of 3, 10, and 30 mg/kg for 6 consecutive days, starting after the manifestation of colitis.

  • Endpoint Analysis: Body weight change, spleen weight, macroscopic and microscopic scoring of colonic damage, and measurement of colonic IL-1β and caspase-1 levels.[1]

Dexamethasone
  • Animal Model: Male Wistar rats.

  • Colitis Induction: Intracolonic instillation of TNBS (50 mg/kg) dissolved in ethanol.

  • Treatment: Dexamethasone administered intraperitoneally (1 mg/kg) or orally (2 mg/kg) daily for 6 consecutive days, starting 2 hours after colitis induction.

  • Endpoint Analysis: Assessment of macroscopic and microscopic parameters of colonic injury.

Mesalamine
  • Animal Model: Wistar rats.

  • Colitis Induction: Rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) (100 mg/kg).

  • Treatment: Mesalamine (50 mg/kg) administered orally for 14 days.

  • Endpoint Analysis: Evaluation of body weight, ulcer severity, colon damage, and biomarkers of oxidative stress and inflammation (e.g., MPO, IL-1β).[2]

Infliximab
  • Animal Model: Male CD mice.

  • Colitis Induction: Intrarectal administration of dinitrobenzenesulphonic acid (DNB).

  • Treatment: A single intraperitoneal injection of infliximab (5 mg/kg).

  • Endpoint Analysis: Macroscopic damage score and serum TNF-α concentrations at 3 and 6 hours post-induction.[3]

Visualizing the Signaling Pathways

To facilitate a deeper understanding of the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by NP-1815-PX and the alternative therapies.

NP1815PX_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X4R P2X4 Receptor ATP->P2X4R Activates NLRP3 NLRP3 Inflammasome Activation P2X4R->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b Cleaves ProIL1b Pro-IL-1β ProIL1b->Casp1 Inflammation Inflammation IL1b->Inflammation NP1815PX NP-1815-PX NP1815PX->P2X4R Inhibits

Caption: Proposed signaling pathway for NP-1815-PX in colitis.

Alternative_Pathways cluster_tnf TNF-α Pathway cluster_steroid Corticosteroid Pathway cluster_mesalamine Mesalamine Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR NFkB NF-κB Activation TNFR->NFkB ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Infliximab Infliximab Infliximab->TNFa Binds & Neutralizes Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Activates GRE Glucocorticoid Response Elements GR->GRE AntiInflammatory Anti-inflammatory Gene Expression GRE->AntiInflammatory Mesalamine Mesalamine COX_LOX COX & LOX Pathways Mesalamine->COX_LOX Inhibits Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins

Caption: Simplified signaling pathways for alternative colitis therapies.

Conclusion and Future Directions

The case of this compound underscores the critical importance of rigorous and reproducible pre-clinical research. While the initial therapeutic concept of targeting the P2X4 receptor in colitis remains intriguing, the retraction of the key validation study leaves a significant evidence gap. Researchers are urged to approach the existing data with skepticism and await further independent validation.

In the interim, established therapies such as dexamethasone, mesalamine, and TNF-α inhibitors continue to serve as important benchmarks in pre-clinical colitis models. The comparative data presented in this guide highlights the therapeutic potential of these diverse mechanisms of action. Future research should focus on not only validating novel targets but also on conducting head-to-head comparative studies under standardized experimental conditions to better inform the clinical translation of the most promising candidates for the treatment of inflammatory bowel disease.

References

Literature review comparing novel P2X4 receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel P2X4 receptor antagonists is crucial for researchers in neuroinflammation, chronic pain, and immunology. The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target.[1][2][3] Its activation on immune cells like microglia and macrophages is linked to inflammatory responses and neuropathic pain signaling.[1][4][5][6] This guide provides a detailed comparison of recently developed P2X4 antagonists, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+.[1] This influx causes membrane depolarization and, critically, the increase in intracellular Ca2+ triggers various downstream signaling cascades.[5] In microglia, this pathway involves the activation of p38 MAP kinase, leading to the synthesis and release of brain-derived neurotrophic factor (BDNF), which contributes to pain hypersensitivity.[1][5] In macrophages, P2X4 activation can lead to the release of inflammatory mediators like prostaglandin E2 (PGE2) and activation of the NLRP3 inflammasome, resulting in the secretion of pro-inflammatory cytokines such as IL-1β.[7][8][9]

P2X4_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2X4 P2X4 Receptor Ca_Influx Ca²⁺/Na⁺ Influx P2X4->Ca_Influx Opens Channel ATP ATP ATP->P2X4 Binds p38_MAPK p38 MAPK Activation Ca_Influx->p38_MAPK NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 BDNF BDNF Release p38_MAPK->BDNF Leads to PGE2 PGE2 Release p38_MAPK->PGE2 Leads to IL1b IL-1β Secretion NLRP3->IL1b Pain Pain Hypersensitivity BDNF->Pain Inflammation Inflammation PGE2->Inflammation IL1b->Inflammation

Caption: P2X4 receptor activation and downstream signaling pathways.

Performance Comparison of Novel Antagonists

A growing number of selective P2X4 receptor antagonists have been developed, moving from broad-spectrum purinergic antagonists to highly specific molecules.[10][11] Recent advancements have yielded compounds with nanomolar potency and improved pharmacokinetic properties.[3][11] The table below summarizes the quantitative data for several novel antagonists, highlighting their potency (IC50) at human and mouse P2X4 receptors. Significant species differences are a critical consideration in preclinical development, as compounds like 5-BDBD and BX-430 are potent at human P2X4 but inactive at the mouse ortholog.[12][13][14] In contrast, BAY-1797 and PSB-OR-2020 show high potency across both species.[12][15]

AntagonistChemical ClassHuman P2X4 IC50Mouse P2X4 IC50MechanismKey Features & Selectivity
5-BDBD Benzodiazepine1.0 ± 0.3 µM[12]Inactive (>100 µM)[10][12]Allosteric[4]Selective for human P2X4 over mouse.[10]
BX-430 Phenylurea426 ± 162 nM[12]Inactive (>100 µM)[10][12]Non-competitive / Allosteric[14]Highly selective for human P2X4 over other P2X subtypes and mouse/rat P2X4.[14]
PSB-12062 Phenoxazine248 ± 41 nM[12]3 ± 2 µM[12]Allosteric[11]Water-soluble analogue of PSB-12054; modest selectivity for human over mouse P2X4.[11][12]
BAY-1797 Sulfonamide210 ± 74 nM[12]141 ± 74 nM[12]Not specifiedOrally active with anti-inflammatory and anti-nociceptive effects; potent at both human and rodent P2X4.[11]
NC-2600 Not DisclosedNot specifiedNot specifiedNot specifiedOrally active; completed Phase I clinical trials for chronic cough and neuropathic pain.[10][16]
NP-1815-PX NaphthodiazepineNot specifiedNot specifiedNot specifiedAttenuates colitis in murine models by inhibiting NLRP3 inflammasome.[8][9]
PSB-OR-2020 Indole derivative6.32 nM[15]Not specifiedAllosteric[17]High potency across multiple mammalian species.[15]
Tian-13 Not specified48.8 ± 11 nM[3]Not specifiedNot specifiedNanomolar potency but with partial selectivity across P2X1, P2X4, and P2X7.[3]

Experimental Protocols and Workflows

The characterization of novel P2X4 antagonists relies on a combination of in vitro assays to determine potency, selectivity, and mechanism of action. A typical experimental workflow involves initial high-throughput screening followed by more detailed electrophysiological and binding studies.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., Calcium Influx Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Validated Hits Electrophysiology Patch-Clamp Electrophysiology (Confirm direct channel block) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (Test against other P2X subtypes) Dose_Response->Selectivity InVivo In Vivo Models (e.g., Neuropathic Pain, Inflammation) Dose_Response->InVivo Binding_Assay Radioligand Binding Assay (Determine binding site/mechanism) Electrophysiology->Binding_Assay Electrophysiology->InVivo Selectivity->InVivo Binding_Assay->InVivo

Caption: General experimental workflow for P2X4 antagonist evaluation.

Key Experimental Methodologies

1. Fluorescence-Based Calcium Influx Assay: This is a primary assay for screening and determining antagonist potency (IC50).[17]

  • Cell Line: A stable cell line, such as HEK293 or 1321N1 astrocytoma cells, recombinantly expressing the human or other species' P2X4 receptor is used.[14][15][17]

  • Protocol:

    • Cells are seeded in 96- or 384-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds (antagonists) at various concentrations are pre-incubated with the cells.

    • The P2X4 receptor is activated by adding an agonist, typically ATP at a concentration that elicits a submaximal response (e.g., EC80), such as 300 nM.[17]

    • The change in fluorescence intensity, corresponding to the influx of extracellular calcium, is measured using a fluorescence plate reader.

    • The inhibitory effect of the antagonist is calculated relative to the response with the agonist alone, and IC50 values are determined by fitting the data to a dose-response curve.

2. Patch-Clamp Electrophysiology: This technique provides direct evidence of ion channel blockade and helps to characterize the mechanism of action.[14]

  • Cell Line: Stably transfected HEK293 cells expressing the P2X4 receptor are used.

  • Protocol:

    • Whole-cell voltage-clamp recordings are performed.

    • The cell is held at a negative membrane potential (e.g., -60 mV).

    • The P2X4 agonist (e.g., ATP) is applied to elicit an inward current.

    • The antagonist is co-applied with the agonist to measure the degree of current inhibition.

    • To determine if the antagonism is competitive or non-competitive, concentration-response curves for ATP are generated in the presence of a fixed concentration of the antagonist. A rightward shift with no change in the maximum response indicates competitive antagonism, whereas a reduction in the maximum response suggests a non-competitive (or allosteric) mechanism.[14]

3. Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of an antagonist and to investigate whether it binds to the same site as ATP (orthosteric) or a different site (allosteric).[17]

  • Preparation: Membrane preparations from cells recombinantly expressing the P2X4 receptor are used.[17]

  • Protocol:

    • A radiolabeled ligand that binds to the P2X4 receptor is required. For allosteric sites, a specific radiolabeled allosteric antagonist like [3H]PSB-OR-2020 can be used.[17]

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (antagonist).

    • The reaction is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C).

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Competition binding curves are generated, from which the Ki value of the test compound can be calculated. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[17]

References

Safety Operating Guide

Navigating the Disposal of NP-1815-PX Sodium: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Waste Characterization and Hazard Assessment

The first and most crucial step is to characterize the waste containing NP-1815-PX sodium. All chemical wastes generated in a laboratory are generally presumed to be hazardous unless confirmed otherwise by the institution's Environmental Health & Safety (EHS) department[1].

Experimental Protocol for Waste Assessment:

  • Information Gathering: Consult any available internal documentation or the supplier's product information for this compound to identify any known hazards.

  • Physical and Chemical Properties: Note the physical state of the waste (solid, liquid, mixed with solvents).

  • Hazard Identification: Based on the chemical structure (a complex organic sodium salt), assess potential hazards. While specific toxicity data is not available, it is prudent to handle the compound as potentially harmful.

  • Consult EHS: Contact your institution's EHS department. They are the ultimate authority on waste determination and can provide specific guidance based on local regulations and their expertise[1][2].

II. General Disposal Procedures for this compound Waste

Given the lack of specific data, this compound waste should be treated as hazardous chemical waste. The following step-by-step procedure outlines the recommended disposal plan.

Step 1: Segregation of Waste

Proper segregation is essential to prevent unwanted chemical reactions and to ensure cost-effective disposal.

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, contaminated filter paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams[3]. For instance, halogenated and non-halogenated organic solvent wastes should typically be segregated[4][5].

  • Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container[2][3].

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The accumulation start date should also be clearly marked.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

Step 3: Request for Waste Pickup

Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS department or their designated hazardous waste contractor.

III. Quantitative Data for Common Laboratory Waste Streams

While specific quantitative data for this compound disposal is unavailable, the following table summarizes general parameters for common laboratory waste streams for illustrative purposes.

Waste StreamTypical pH Range for Sewer DisposalCommon ExamplesDisposal Route
Non-Hazardous Aqueous Waste5.0 - 9.0Saline solutions, sugar solutionsDrain disposal with copious amounts of water (with EHS approval)[6][7][8]
Acidic/Alkaline Waste< 5.0 or > 9.0Strong acids and basesNeutralization (if safe and permitted) followed by drain disposal, or collection as hazardous waste[6][7]
Organic SolventsN/AAcetone, ethanol, methanolCollection as hazardous waste[2]
Solid Chemical WasteN/AContaminated labware, non-hazardous saltsCollection as hazardous or non-hazardous solid waste[2]

IV. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the disposal of a laboratory chemical like this compound.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated (this compound) identify Identify Chemical & Consult SDS/Internal Data start->identify is_sds_available Is Specific Disposal Info Available? identify->is_sds_available follow_sds Follow Specific Disposal Protocol in SDS is_sds_available->follow_sds Yes consult_ehs Consult Institutional EHS Department is_sds_available->consult_ehs No end End: Proper Disposal follow_sds->end ehs_determination EHS Determines Waste Category consult_ehs->ehs_determination non_hazardous Non-Hazardous Waste ehs_determination->non_hazardous Non-Hazardous hazardous Hazardous Waste ehs_determination->hazardous Hazardous drain_disposal Drain/Trash Disposal (with approval) non_hazardous->drain_disposal segregate Segregate into Compatible Waste Streams (Solid, Liquid, Sharps) hazardous->segregate drain_disposal->end label_store Label & Store in Satellite Accumulation Area segregate->label_store request_pickup Request EHS Waste Pickup label_store->request_pickup request_pickup->end

Chemical Waste Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health & Safety department for definitive procedures for the disposal of this compound and other chemical wastes.

References

Standard Operating Procedure: Safe Handling of NP-1815-PX Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of NP-1815-PX sodium. The following procedures are mandatory for all personnel working with this compound to ensure a safe laboratory environment and mitigate risks associated with its hazardous properties. This compound is a potent, highly hygroscopic, and corrosive crystalline powder that is reactive with moisture and poses significant respiratory and dermal hazards.

Personal Protective Equipment (PPE)

All personnel must wear the specified PPE when handling this compound. The selection of PPE is based on a thorough risk assessment of the compound's chemical properties and the procedures being performed.

Table 1: PPE Specifications for Handling this compound

PPE CategorySpecificationMaterial/TypePurpose
Hand Protection ASTM F1671; EN 374-5Nitrile or Neoprene (Double-gloved)Prevents skin contact with corrosive and toxic powder.
Eye Protection ANSI Z87.1-2020 certifiedChemical splash goggles with side shieldsProtects eyes from airborne particles and accidental splashes.
Respiratory NIOSH-approved; Assigned Protection Factor (APF) 10N95 or P100 respiratorPrevents inhalation of fine, toxic dust particles.
Body Protection NFPA 2112 compliantFlame-resistant (FR) lab coatProtects against spills and potential reaction with flammable materials.
Foot Protection ASTM F2413-18 certifiedClosed-toe, chemical-resistant leather shoesProtects feet from spills and falling objects.

Operational Plan: Handling Protocol

This protocol outlines the step-by-step methodology for safely weighing and dispensing this compound powder within a controlled laboratory environment.

Methodology for Safe Handling:

  • Preparation:

    • Ensure the work area, typically a certified chemical fume hood or an inert atmosphere glovebox, is clean and free of clutter.

    • Verify that all required PPE is available and in good condition.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills. .

  • Donning PPE:

    • Don PPE in the following order: inner gloves, lab coat, N95/P100 respirator, chemical splash goggles, and outer gloves.

    • Perform a seal check for the respirator to ensure a proper fit. .

  • Handling the Compound:

    • Retrieve the sealed container of this compound from its designated dry storage location.

    • Carefully open the container inside the fume hood or glovebox, avoiding any disturbance that could generate airborne dust.

    • Use a non-sparking spatula to weigh the desired amount of the compound onto a tared weigh boat.

    • Securely close the primary container immediately after dispensing. .

  • Post-Handling:

    • Clean the spatula and work surface with a 70% ethanol solution (if compatible) or an appropriate deactivating agent.

    • Wipe the exterior of the primary container before returning it to storage.

    • Doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. .

Disposal Plan

Proper disposal of this compound and associated contaminated waste is critical to prevent environmental contamination and ensure safety.

Procedure for Waste Disposal:

  • Segregation:

    • All solid waste contaminated with this compound (e.g., weigh boats, gloves, absorbent liners) must be collected in a dedicated, labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. .

  • Deactivation of Bulk/Unused Material:

    • For unused or excess this compound, a quenching procedure must be performed inside a fume hood.

    • Slowly add the material in small increments to a stirred, cooled solution of a suitable quenching agent (e.g., isopropanol).

    • Monitor the reaction for any signs of exotherm or gas evolution. .

  • Final Disposal:

    • The deactivated solution and all solid contaminated waste must be disposed of through the institution's official hazardous waste management program.

    • Ensure the waste container is properly sealed and labeled with the contents and associated hazards. .

Emergency Workflow: Spill Response

The following diagram outlines the logical steps to be taken in the event of an this compound spill. Adherence to this workflow is mandatory to ensure a rapid and safe response.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill < 10g major_spill Major Spill assess->major_spill > 10g or Airborne ppe_check Don Appropriate PPE (Incl. Respirator) minor_spill->ppe_check contact_ehs Contact EHS / Emergency Response (x5555) major_spill->contact_ehs contain Contain Spill with Absorbent Pads ppe_check->contain neutralize Neutralize with Approved Agent (e.g., Sodium Bicarbonate) contain->neutralize cleanup Collect Waste in Hazardous Waste Bag neutralize->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate end Spill Response Complete decontaminate->end secure_area Secure Area Do Not Re-enter contact_ehs->secure_area

Caption: Workflow for this compound Spill Response.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。